molecular formula C21H16ClF3N2O4S B12381573 P2X4 antagonist-2

P2X4 antagonist-2

Cat. No.: B12381573
M. Wt: 484.9 g/mol
InChI Key: CMFKVCGCNOSZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P2X4 antagonist-2 is a useful research compound. Its molecular formula is C21H16ClF3N2O4S and its molecular weight is 484.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16ClF3N2O4S

Molecular Weight

484.9 g/mol

IUPAC Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30)

InChI Key

CMFKVCGCNOSZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

P2X4 Receptor Antagonist Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric ATP-gated cation channel with a critical role in various physiological and pathophysiological processes. Its involvement in neuroinflammation, neuropathic pain, and immune cell function has positioned it as a significant therapeutic target.[1][2] This technical guide provides an in-depth overview of the mechanism of action of P2X4 receptor antagonists, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The P2X4 receptor is a non-selective cation channel with high permeability to calcium. It is uniquely expressed on both the cell surface and within lysosomal compartments. Upon activation by extracellular ATP, the channel opens, leading to cation influx, membrane depolarization, and the initiation of downstream signaling cascades.

Core Mechanism of P2X4 Receptor Antagonism

P2X4 receptor antagonists interfere with the normal activation of the receptor by ATP, thereby preventing the influx of cations and subsequent cellular responses. These antagonists can be broadly classified into two main categories based on their mechanism of action:

  • Competitive Antagonists: These molecules directly compete with ATP for binding at the orthosteric binding site on the P2X4 receptor. By occupying this site, they prevent ATP from binding and activating the channel.

  • Non-competitive (Allosteric) Antagonists: These antagonists bind to a site on the receptor that is distinct from the ATP-binding site, known as an allosteric site. This binding induces a conformational change in the receptor that reduces its ability to be activated by ATP. Many of the selective and potent P2X4 antagonists identified to date, such as BX430 and 5-BDBD, function through an allosteric mechanism. Cryo-EM structures have revealed that some allosteric antagonists bind at the subunit interface at the top of the extracellular domain.

Quantitative Data: P2X4 Receptor Antagonist Potency

The potency of P2X4 receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values can vary depending on the antagonist, the species in which the receptor is being studied (human, rat, mouse), and the assay conditions. The following tables summarize the reported IC50 values for several common P2X4 receptor antagonists.

CompoundHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
Selective Antagonists
5-BDBD0.5 - 1 µM0.75 µMInsensitiveAllosteric modulator; potent at human and rat receptors but not mouse.
BX430426 nM - 0.54 µM>10 µM>10 µMPotent and selective for human P2X4; weak activity in rodents.
PSB-120621.38 µM0.928 - 1.76 µM3 µMAllosteric modulator with similar potency across human, rat, and mouse.
BAY-1797~100 nM~100 nM~200 nMHigh potency and similar activity across species.
PSB-OR-20206.32 nM--High-potency allosteric antagonist.
Non-Selective Antagonists
PPADS27.5 µM - 34 µMInsensitive42 µMBroad-spectrum P2 receptor antagonist.
SuraminInsensitive (up to 100 µM)InsensitiveInsensitive (up to 100 µM)Broad-spectrum P2 receptor antagonist.
TNP-ATP~2-15 µM--Competitive antagonist at several P2X subtypes.

Signaling Pathways

Activation of the P2X4 receptor triggers several downstream signaling cascades, which are consequently inhibited by P2X4 antagonists. One of the most well-characterized pathways, particularly in microglia, involves the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of brain-derived neurotrophic factor (BDNF).

P2X4 Receptor Downstream Signaling in Microglia

P2X4_Signaling cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Mediates ATP ATP ATP->P2X4 Activates Antagonist P2X4 Antagonist Antagonist->P2X4 Inhibits p38 p38 MAPK Activation Ca_influx->p38 BDNF_release BDNF Release p38->BDNF_release Neuronal_hyperexcitability Neuronal Hyperexcitability (Neuropathic Pain) BDNF_release->Neuronal_hyperexcitability

Caption: P2X4 receptor signaling cascade in microglia, leading to neuropathic pain.

P2X4 Receptor Trafficking and Antagonist Intervention

The cellular response to ATP is also regulated by the trafficking of P2X4 receptors to and from the plasma membrane. P2X4 receptors undergo constitutive, clathrin- and dynamin-dependent endocytosis and are targeted to late endosomes and lysosomes. From these intracellular compartments, they can be recycled back to the cell surface. Antagonists can potentially influence the cell surface expression and signaling of P2X4 by interfering with these trafficking pathways, although this is an area of ongoing research.

P2X4_Trafficking Plasma_Membrane Plasma Membrane P2X4_surface Surface P2X4 Endosome Early Endosome P2X4_surface->Endosome Endocytosis (Clathrin, Dynamin) Lysosome Late Endosome / Lysosome Endosome->Lysosome Recycling_Endosome Recycling Endosome Lysosome->Recycling_Endosome Recycling Recycling_Endosome->P2X4_surface Reinsertion

Caption: Constitutive trafficking of the P2X4 receptor.

Experimental Protocols

The characterization of P2X4 receptor antagonists relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Calcium Influx Assay

This is a high-throughput method to assess the functional activity of P2X4 receptors and the potency of antagonists by measuring changes in intracellular calcium concentration.

a. Cell Culture and Plating:

  • Culture a cell line stably expressing the P2X4 receptor of interest (e.g., HEK293 or 1321N1 astrocytoma cells) in the appropriate growth medium.

  • On the day of the assay, harvest cells and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) at a density of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension per well in a 96-well black-walled, clear-bottom plate.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at a final concentration of 2-5 µM) and a non-ionic surfactant (e.g., Pluronic F-127 at a final concentration of 0.02%) in HBSS.

  • Add 100 µL of the loading buffer to each well containing cells.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

c. Cell Washing:

  • After incubation, gently aspirate the loading buffer from the wells.

  • Wash the cells twice with 200 µL of fresh HBSS.

  • After the final wash, add 100 µL of HBSS to each well.

d. Compound Incubation:

  • Prepare serial dilutions of the P2X4 receptor antagonist in HBSS.

  • Add the desired concentrations of the antagonist to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 15-30 minutes at 37°C.

e. Calcium Flux Measurement:

  • Set up a fluorescence microplate reader (e.g., FLIPR or FlexStation) for kinetic reading. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

  • Establish a baseline fluorescence reading for 30-60 seconds.

  • Using the instrument's injector, add a P2X4 receptor agonist (e.g., ATP at a concentration that elicits a submaximal response, such as EC80) to the wells.

  • Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.

f. Data Analysis:

  • The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

  • Plot the antagonist concentration versus the percentage of inhibition of the ATP-induced calcium response.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a high-resolution measurement of the ion channel activity of the P2X4 receptor and the effect of antagonists on ATP-gated currents.

a. Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O2 – 5% CO2.

  • Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

b. Cell Preparation:

  • Plate cells expressing P2X4 receptors onto glass coverslips a few days prior to recording.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with aCSF at a rate of 1.5 mL/min.

c. Pipette Preparation:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

d. Recording Procedure:

  • Approach a target cell with the pipette while applying slight positive pressure.

  • Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply ATP (at EC50 concentration) via a perfusion system to elicit an inward current.

  • Co-apply the antagonist with ATP to measure its inhibitory effect on the ATP-gated current.

e. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Plot the antagonist concentration versus the percentage of inhibition and fit the data to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X4 receptor and can be used to determine the binding affinity (Ki) of unlabeled antagonists.

a. Membrane Preparation:

  • Homogenize cells or tissues expressing P2X4 receptors in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

b. Competition Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable P2X4 receptor radioligand (e.g., [³⁵S]ATPγS or a tritiated selective antagonist), and a range of concentrations of the unlabeled antagonist.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Plot the concentration of the unlabeled antagonist versus the specific binding of the radioligand.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Logical Relationship: Antagonist Mechanism of Action

Antagonist_MoA cluster_competitive Competitive Antagonism cluster_allosteric Allosteric (Non-competitive) Antagonism Receptor1 P2X4 Receptor ATP_Site1 Orthosteric Site Receptor1->ATP_Site1 ATP1 ATP ATP1->ATP_Site1 Binds Antagonist1 Competitive Antagonist Antagonist1->ATP_Site1 Competes Receptor2 P2X4 Receptor ATP_Site2 Orthosteric Site Receptor2->ATP_Site2 Allo_Site Allosteric Site Receptor2->Allo_Site Allo_Site->ATP_Site2 Inhibits ATP Binding/ Channel Opening ATP2 ATP ATP2->ATP_Site2 Binds Antagonist2 Allosteric Antagonist Antagonist2->Allo_Site Binds

Caption: Competitive vs. Allosteric mechanism of P2X4 receptor antagonism.

Experimental Workflow: Antagonist Characterization

Antagonist_Workflow Start Start: New Compound HTS Primary Screen: High-Throughput Calcium Assay Start->HTS Hit_Ident Hit Identification HTS->Hit_Ident Hit_Ident->Start Inactive Dose_Response Dose-Response & IC50 Determination (Calcium Assay) Hit_Ident->Dose_Response Active Electrophys Secondary Screen: Whole-Cell Patch Clamp Dose_Response->Electrophys Mechanism Mechanism of Action Studies (e.g., Radioligand Binding) Electrophys->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical workflow for the characterization of P2X4 receptor antagonists.

Conclusion

The P2X4 receptor represents a promising therapeutic target for a range of disorders, particularly those with a neuroinflammatory component. A thorough understanding of the mechanisms of action of P2X4 receptor antagonists, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel therapeutics. This guide provides a comprehensive resource for researchers and drug development professionals working in this exciting field. The continued development of potent and selective P2X4 antagonists, aided by the methodologies described herein, holds significant promise for the treatment of neuropathic pain and other debilitating conditions.

References

Endogenous ligands for the P2X4 receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Endogenous Ligands for the P2X4 Receptor

Abstract

The P2X4 receptor, a trimeric ligand-gated ion channel, is a critical component of purinergic signaling, activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3][4] Its widespread expression, particularly in the immune and nervous systems, implicates it in numerous physiological and pathophysiological processes, including neuroinflammation, neuropathic pain, and cardiovascular regulation.[5] This document provides a comprehensive technical overview of the known endogenous ligands and modulators of the P2X4 receptor. It consolidates quantitative data on ligand potency, details key experimental methodologies for studying these interactions, and visualizes the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working to understand and target the P2X4 receptor.

Primary Endogenous Agonist: Adenosine 5'-triphosphate (ATP)

Extracellular ATP is unequivocally recognized as the primary endogenous agonist for all mammalian P2X receptors, including P2X4. Upon binding, ATP triggers the opening of the non-selective cation channel, leading to the influx of Na⁺, K⁺, and notably, Ca²⁺. The P2X4 receptor possesses the highest calcium permeability among all P2X family members, a feature crucial for its role in initiating downstream signaling cascades. The activation of P2X4 requires ATP to be in its fully dissociated tetra-anionic form (ATP⁴⁻), a state favored at physiological pH (7.4).

Under normal physiological conditions, extracellular ATP concentrations are tightly regulated and kept low by ectonucleotidases. However, in pathological states such as tissue injury, inflammation, or in the tumor microenvironment, local ATP concentrations can rise significantly, reaching levels sufficient for robust P2X4 receptor activation.

Quantitative Data: Potency of ATP

The effective concentration (EC₅₀) of ATP at the P2X4 receptor varies across species and experimental conditions, typically falling within the low micromolar range. This variability is often attributed to differences in assay systems, cell types, and recording conditions.

LigandSpecies/SystemAssay TypePotency (EC₅₀)Reference
ATPHuman, Rat, Mouse, etc.Various (Electrophysiology, Ca²⁺ Imaging)0.2 - 10 µM
ATPRat P2X4 in Xenopus oocytesTwo-Electrode Voltage Clamp~1.5 µM
ATPHuman P2X4 in Xenopus oocytesTwo-Electrode Voltage Clamp~3.0 µM

Other Potential Endogenous Agonists

While ATP is the principal agonist, other naturally occurring purine compounds have been shown to interact with the P2X4 receptor, often as partial agonists.

Diadenosine Polyphosphates (Ap₄A & Ap₅A)

Diadenosine polyphosphates, such as diadenosine tetraphosphate (Ap₄A) and diadenosine pentaphosphate (Ap₅A), are present in various tissues and can be released into the extracellular space. Studies have shown that these molecules can act as partial agonists at P2X4 receptors. Their role in physiological signaling is an area of active investigation, with implications in endothelial cell function and angiogenesis.

LigandSpecies/SystemAssay TypeActivityReference
Ap₄AMouse P2X4ElectrophysiologyPartial Agonist
Ap₄AHuman P2X4ElectrophysiologyPartial Agonist
Ap₅AMammalian P2X4ElectrophysiologyPartial Agonist

Endogenous Allosteric Modulators

The activity of the P2X4 receptor is finely tuned by endogenous allosteric modulators, which bind to sites distinct from the ATP-binding pocket. Divalent cations, in particular, play a significant role.

Zinc (Zn²⁺)

Zinc is a prominent positive allosteric modulator of the P2X4 receptor. At low micromolar concentrations, extracellular Zn²⁺ potentiates ATP-induced currents by increasing the apparent affinity of the receptor for ATP without altering the maximal response. This potentiation is voltage-independent. However, at high concentrations (>100 µM), Zn²⁺ can become inhibitory. The potentiation is mediated by specific residues in the extracellular domain, such as Cys132.

Copper (Cu²⁺)

In contrast to zinc, copper (Cu²⁺) acts as a noncompetitive inhibitor of the P2X4 receptor. This inhibition appears to result from a decrease in channel conductance.

Protons (H⁺)

Extracellular pH significantly modulates P2X4 activity. The receptor is potentiated at pH levels above physiological (pH > 7.4) and is completely inhibited by acidic conditions (pH < 6.0). This pH sensitivity is critical for its function in acidic intracellular compartments like lysosomes, where it remains inactive despite high luminal ATP concentrations until the pH increases.

Quantitative Data: Endogenous Modulators
ModulatorSpecies/SystemAssay TypeEffectPotency (EC₅₀)Reference
Zinc (Zn²⁺)Rat P2X4 in Xenopus oocytesTwo-Electrode Voltage ClampPotentiation2.4 ± 0.2 µM
Copper (Cu²⁺)Rat P2X4ElectrophysiologyInhibition-
Protons (H⁺)P2X4ElectrophysiologyInhibitionpH < 6.0

Key Signaling Pathways

Activation of the P2X4 receptor initiates distinct downstream signaling cascades depending on the cell type. The receptor's high Ca²⁺ permeability is a common trigger for these events.

Neuroinflammatory Pain Pathway in Microglia

In the central nervous system, P2X4 is famously upregulated in spinal microglia following peripheral nerve injury. Its activation is a necessary and sufficient step for the development of neuropathic pain. The pathway involves the activation of p38 MAPK and subsequent release of Brain-Derived Neurotrophic Factor (BDNF), which acts on spinal neurons to cause pain hypersensitivity.

P2X4_Pain_Pathway P2X4 Signaling in Microglial-Mediated Neuropathic Pain cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron PNI Peripheral Nerve Injury ATP_Release ATP Release PNI->ATP_Release triggers P2X4 P2X4 Receptor Activation ATP_Release->P2X4 activates Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx leads to p38 p38 MAPK Activation Ca_Influx->p38 activates BDNF BDNF Synthesis & Release p38->BDNF drives TrkB TrkB Receptor Activation BDNF->TrkB binds to KCC2 KCC2 Transporter Downregulation TrkB->KCC2 causes Pain Neuronal Hyperexcitability (Pain Hypersensitivity) KCC2->Pain results in

P2X4 signaling cascade in microglia leading to neuropathic pain.
Cardioprotective Pathway in Myocytes

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS). Upon activation by ATP, the localized influx of Ca²⁺ through P2X4 activates eNOS, leading to the production of nitric oxide (NO). This NO signaling is believed to be a novel protective mechanism in the context of heart failure.

P2X4_Cardiac_Pathway P2X4-eNOS Signaling in Cardiac Myocytes ATP Extracellular ATP P2X4_eNOS P2X4 eNOS ATP->P2X4_eNOS activates Ca_Influx Localized Ca²⁺ Influx P2X4_eNOS->Ca_Influx mediates NO_Prod Nitric Oxide (NO) Production P2X4_eNOS->NO_Prod catalyzes Calmodulin Calmodulin Activation Ca_Influx->Calmodulin leads to Calmodulin->P2X4_eNOS activates eNOS component Downstream Downstream Effects (PKG activation, S-nitrosylation) NO_Prod->Downstream triggers Ligand_Workflow Workflow for P2X4 Endogenous Ligand Characterization cluster_discovery Discovery & Screening cluster_validation Pharmacological Validation cluster_selectivity Selectivity & Specificity Hypothesis Hypothesis Generation (e.g., from metabolomics, co-release studies) Screening Primary Functional Screen (High-Throughput Ca²⁺ Assay) Hypothesis->Screening Electrophys Electrophysiology (TEVC/Patch-Clamp) Screening->Electrophys Active Hits DoseResponse Dose-Response & Potency (EC₅₀) Electrophys->DoseResponse Kinetics Kinetics Analysis (Activation, Deactivation, Desensitization) Electrophys->Kinetics Selectivity Selectivity Profiling (Test against other P2X/P2Y subtypes) DoseResponse->Selectivity KO_Validation Validation in P2X4 Knockout (P2X4-/-) Models Selectivity->KO_Validation Confirm Target

References

An In-depth Technical Guide to the P2X4 Receptor: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the P2X4 receptor, a key player in purinergic signaling. We delve into its molecular architecture, physiological and pathological functions, and the intricate signaling pathways it governs. This document also outlines detailed experimental protocols for studying the P2X4 receptor and presents key quantitative data in a structured format to facilitate research and development efforts.

Molecular Structure of the P2X4 Receptor

The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] The functional receptor is a homotrimer, with each subunit possessing intracellular N- and C-termini, two transmembrane helices (TM1 and TM2), and a large, cysteine-rich extracellular ectodomain.[2]

The crystal structure of the zebrafish P2X4 receptor revealed a chalice-shaped trimer.[3] Each subunit has a unique "dolphin-like" fold, consisting of a body, head, dorsal fin, and flippers.[2] The transmembrane domains form an hourglass-shaped pore, with the TM2 helices lining the ion-conducting pathway.[3]

ATP Binding Site: The receptor possesses three ATP binding sites, each located at the interface between two adjacent subunits. These non-canonical sites are formed by conserved residues from the head, body, dorsal fin, and flipper domains of neighboring subunits. The binding of ATP, which adopts a U-shaped conformation within the pocket, is thought to induce conformational changes that lead to channel opening.

Ion Channel Pore: The pore is selectively permeable to cations, with a particularly high permeability to calcium (Ca2+) compared to other P2X family members. The gate of the channel, in its closed state, is formed by a narrow constriction within the transmembrane pore.

Physiological and Pathophysiological Functions

The P2X4 receptor is widely expressed throughout the body and is implicated in a diverse range of physiological and pathological processes.

Nervous System: In the central nervous system (CNS), P2X4 receptors are found on both neurons and glial cells. They play a role in modulating synaptic transmission and plasticity. A critical function of P2X4 has been identified in neuropathic pain. Following peripheral nerve injury, P2X4 receptor expression is significantly upregulated in microglia within the spinal cord. This upregulation is a key step in the central sensitization that leads to chronic pain states. Activation of these microglial P2X4 receptors triggers the release of brain-derived neurotrophic factor (BDNF), which in turn acts on neurons to produce hyperexcitability.

Immune System: P2X4 receptors are expressed on various immune cells, including microglia, macrophages, mast cells, and lymphocytes. In these cells, P2X4 activation contributes to inflammatory responses. For instance, it can trigger the release of inflammatory mediators like prostaglandin E2 (PGE2) from macrophages and BDNF from microglia. P2X4 also plays a role in the activation of the NLRP3 inflammasome, a key component of the innate immune response, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.

Other Systems: Beyond the nervous and immune systems, P2X4 receptors are involved in various other functions, including the regulation of cardiac function, bone physiology, and epithelial transport.

Subcellular Localization: Uniquely among P2X receptors, P2X4 is predominantly localized to lysosomes and late endosomes, in addition to the plasma membrane. In the acidic environment of lysosomes, the receptor is typically inactive. However, under certain conditions, lysosomal P2X4 can be activated, leading to Ca2+ release from these organelles and influencing processes like lysosomal fusion.

Signaling Pathways

Activation of the P2X4 receptor by ATP leads to the influx of Na+ and Ca2+, causing membrane depolarization and initiating downstream signaling cascades.

Calcium Signaling: The significant influx of Ca2+ through the P2X4 channel is a primary trigger for its downstream effects. This increase in intracellular Ca2+ is crucial for processes such as neurotransmitter release from neurons and the activation of various enzymes and transcription factors in immune cells.

p38 MAPK Pathway and BDNF Release: In microglia, the Ca2+ influx through P2X4 activates the p38 mitogen-activated protein kinase (MAPK) pathway. This activation is a critical step linking P2X4 stimulation to the synthesis and release of BDNF. The release of BDNF occurs via a SNARE-dependent exocytosis mechanism. This P2X4-p38-BDNF signaling axis is a cornerstone of the mechanism underlying neuropathic pain.

NLRP3 Inflammasome Activation: The P2X4 receptor can modulate the activation of the NLRP3 inflammasome. While the precise mechanism is still under investigation, it is known to potentiate P2X7-dependent inflammasome activation, leading to increased production of IL-1β and IL-18.

Diagrams of Signaling Pathways and Experimental Workflows

P2X4_Signaling_Neuropathic_Pain cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens p38 p38 MAPK Activation Ca_influx->p38 BDNF_synthesis BDNF Synthesis & Release p38->BDNF_synthesis BDNF_released BDNF BDNF_synthesis->BDNF_released Acts on TrkB TrkB Receptor BDNF_released->TrkB Binds KCC2_down KCC2 Downregulation TrkB->KCC2_down Hyperexcitability Neuronal Hyperexcitability KCC2_down->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain

P2X4 signaling pathway in microglial activation and neuropathic pain.

Patch_Clamp_Workflow start Start: Cell Preparation (e.g., HEK293 expressing P2X4) patch Establish Whole-Cell Patch-Clamp Configuration start->patch solution Perfuse with Extracellular Solution patch->solution agonist Apply ATP (Agonist) via rapid perfusion system solution->agonist record Record Inward Current (Na⁺/Ca²⁺ influx) agonist->record washout Washout Agonist record->washout modulator Apply Modulator/Antagonist (e.g., Ivermectin, 5-BDBD) washout->modulator repeat_agonist Re-apply ATP modulator->repeat_agonist record2 Record Modulated Current repeat_agonist->record2 analysis Data Analysis: - Amplitude - Kinetics (Activation, Desensitization) - Dose-Response record2->analysis end End analysis->end

Generalized workflow for a whole-cell patch-clamp experiment on P2X4.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to P2X4 receptor pharmacology and channel properties.

Table 1: Pharmacology of the P2X4 Receptor
CompoundTypeSpeciesEC₅₀ / IC₅₀ (µM)Notes
ATPAgonistRat~3-10Endogenous agonist with intermediate sensitivity.
2-MeSATPAgonistRat> ATPLess potent than ATP.
α,β-meATPAgonistRat>> ATPSignificantly less potent than ATP.
IvermectinPositive Allosteric ModulatorRat, Human~0.3 (Potentiation)Potentiates ATP-evoked currents and slows deactivation.
5-BDBDAntagonistHuman-A known selective antagonist.
PSB-12062Antagonist--A selective antagonist.
BX430Antagonist--A selective antagonist.
TNP-ATPAntagonistRat-Blocks ATP-evoked responses.
PPADSAntagonistRatIneffectiveP2X4 is resistant to PPADS, a feature used for its pharmacological identification.
Table 2: P2X4 Receptor Channel Properties
PropertyValueSpeciesConditions / Notes
Ion Permeability High Ca²⁺ permeability-Highest among the P2X family.
Activation Kinetics Rapid, concentration-dependentRatActivation time is inversely correlated with ATP concentration.
Desensitization Kinetics Moderate, concentration-dependentRatDesensitization is slower than P2X1/P2X3 and inversely related to ATP concentration.
Deactivation Kinetics Rapid, concentration-independentRatDeactivation rate does not depend on the concentration of ATP applied.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the P2X4 receptor. Below are outlines for key experimental procedures.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through P2X4 channels upon activation.

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the P2X4 receptor of interest. Culture cells on glass coverslips suitable for microscopy.

  • Recording Setup: Use a patch-clamp amplifier, a microscope with manipulators, and a perfusion system for rapid solution exchange.

  • Pipettes and Solutions: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Intracellular Solution (example): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3 with CsOH.

    • Extracellular Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

  • Procedure:

    • Establish a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply ATP (e.g., 10-100 µM for 2-5 seconds) using the perfusion system to activate P2X4 receptors.

    • Record the resulting inward current.

    • Perform a washout with the extracellular solution until the current returns to baseline.

    • To test modulators or antagonists, pre-apply the compound for a defined period before co-applying it with ATP.

  • Data Analysis: Measure peak current amplitude, activation rate (time from 10% to 90% of peak), and desensitization rate (current decay during agonist application). Construct dose-response curves to determine EC₅₀ or IC₅₀ values.

Calcium Imaging

This method visualizes changes in intracellular calcium concentration following P2X4 receptor activation.

  • Cell Preparation: Culture cells expressing P2X4 receptors on glass-bottom dishes.

  • Dye Loading: Load cells with a Ca²⁺-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye. A perfusion system is required for solution changes.

  • Procedure:

    • Mount the dish on the microscope stage and perfuse with a physiological saline solution.

    • Acquire a baseline fluorescence measurement.

    • Stimulate the cells by perfusing with a solution containing ATP.

    • Record the change in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio of the emitted fluorescence, which corresponds to the intracellular Ca²⁺ concentration.

  • Data Analysis: Quantify the change in fluorescence intensity or ratio to determine the magnitude and kinetics of the Ca²⁺ response.

Western Blotting for P2X4 Expression

This technique is used to detect and quantify P2X4 protein levels in cell or tissue lysates.

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size by loading equal amounts of protein per lane onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the P2X4 receptor overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using a CCD camera-based imager. The intensity of the band corresponding to P2X4 is proportional to its expression level. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Conclusion and Future Directions

The P2X4 receptor has emerged as a critical component in neuroinflammation and chronic pain, making it a promising target for therapeutic intervention. Its unique structural features, distinct pharmacology, and pivotal role in microglia-neuron communication underscore its importance. Future research should focus on developing highly selective P2X4 modulators, further elucidating its role in lysosomal physiology, and exploring its potential as a biomarker and therapeutic target in a broader range of CNS and immune disorders. The detailed understanding of its structure and function, combined with robust experimental methodologies, will pave the way for novel drug discovery efforts aimed at harnessing the therapeutic potential of modulating the P2X4 receptor.

References

The Role of P2X4 Receptors in Neuroinflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X4 receptor, an ATP-gated ion channel, has emerged as a critical player in the complex landscape of neuroinflammation. Predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS), P2X4 is implicated in the pathogenesis of a spectrum of neuroinflammatory and neurodegenerative disorders, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Its activation by extracellular ATP, a danger signal released from stressed or injured cells, triggers a cascade of downstream signaling events that modulate microglial phenotype, cytokine release, and neuronal function. This technical guide provides an in-depth exploration of the multifaceted role of P2X4 in neuroinflammatory diseases, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the P2X4 receptor in the context of neuroinflammation.

Introduction: The P2X4 Receptor in the Central Nervous System

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] It is a non-selective cation channel with a particularly high permeability to Ca2+.[1][2] While expressed in various cell types throughout the body, its role in the CNS has garnered significant attention due to its upregulation and activation on microglia during neuroinflammatory conditions.[3] In a healthy brain, P2X4 expression on microglia is relatively low. However, in response to neuronal injury or inflammatory stimuli, its expression is markedly increased, rendering microglia more sensitive to ATP signaling. This heightened P2X4 activity contributes to the complex and often dualistic role of microglia in both promoting and resolving neuroinflammation.

P2X4 in Key Neuroinflammatory Diseases

Neuropathic Pain

A substantial body of evidence implicates the P2X4 receptor as a key mediator of neuropathic pain. Following peripheral nerve injury, microglia in the spinal cord upregulate P2X4. The activation of these receptors by ATP released from damaged neurons triggers the release of brain-derived neurotrophic factor (BDNF) from microglia. BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of their chloride homeostasis and subsequent neuronal hyperexcitability, which manifests as pain hypersensitivity.

Multiple Sclerosis

In the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), the role of P2X4 is multifaceted. P2X4 receptor expression is upregulated in activated microglia within inflammatory lesions. Interestingly, both blockade and potentiation of P2X4 signaling have shown therapeutic potential, suggesting a complex, context-dependent role. Some studies indicate that P2X4 activation can promote a switch in microglia towards an anti-inflammatory and pro-remyelinating phenotype, partly through the release of BDNF which supports oligodendrocyte differentiation.

Alzheimer's Disease

In Alzheimer's disease (AD), P2X4 expression is increased in microglia surrounding amyloid-beta (Aβ) plaques. The activation of microglial P2X4 by ATP, which is elevated in the AD brain, may contribute to the neuroinflammatory environment and neuronal damage. Furthermore, in hippocampal neurons exposed to Aβ, P2X4 levels are increased, and the receptor undergoes caspase-mediated cleavage, which alters its channel properties and may potentiate its contribution to neurotoxicity.

Parkinson's Disease

The involvement of P2X4 in Parkinson's disease (PD) is an active area of investigation. Studies in animal models of PD have shown that P2X4 is upregulated and its activation may contribute to the inflammatory response and dopaminergic neuron degeneration. The P2X4-mediated activation of the NLRP3 inflammasome in microglia has been proposed as a key mechanism in PD pathogenesis.

Quantitative Data on P2X4 in Neuroinflammation

The following tables summarize key quantitative data related to P2X4 expression and pharmacology in the context of neuroinflammatory conditions.

Table 1: P2X4 Expression Changes in Neuroinflammatory Models

Disease ModelCell TypeFold Increase in P2X4 Expression (approx.)Method of QuantificationReference
Lipopolysaccharide (LPS)-induced neuroinflammationBV-2 microglial cells~1.8-foldWestern Blot
Experimental Autoimmune Encephalomyelitis (EAE)Spinal cord microgliaSignificantly increasedqPCR, Immunohistochemistry
Peripheral Nerve Injury (Neuropathic Pain)Spinal cord microgliaMarkedly upregulatedImmunohistochemistry
Alzheimer's Disease (TgCRND8 mouse model)Brain microgliaElevatedmRNA expression analysis

Table 2: Pharmacological Modulation of P2X4 Receptors

CompoundTypeIC50 / EC50Species / Cell TypeReference
TNP-ATPAntagonist~1.46–4.22 µM (IC50)Human/Rat/Mouse 1321N1 astrocytoma cells
5-BDBDAntagonistUsed at 10-25 µMBV-2 cells, primary microglia
PSB-12062Antagonist~1.77 µM (IC50, mouse), ~2.1 µM (IC50, rat)Recombinant P2X4
BX430AntagonistPotent and selective for human P2X4Recombinant human P2X4
IvermectinPositive Allosteric ModulatorPotentiates ATP-induced currentsRecombinant and native P2X4
ATPAgonist~EC50 values reported in low µM rangeRecombinant rat P2X4

Experimental Protocols

Immunofluorescence Staining of P2X4 in Rodent Brain Tissue

This protocol outlines the steps for visualizing P2X4 expression in microglia within fixed rodent brain sections.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryoprotectant (e.g., 30% sucrose in PBS)

  • Cryostat

  • Blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies: anti-P2X4 (host species 1, e.g., rabbit) and anti-Iba1 (host species 2, e.g., goat)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, donkey anti-goat Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

    • Freeze the brain and section it coronally at 30-40 µm using a cryostat. Collect free-floating sections in PBS.

  • Staining:

    • Wash sections three times in PBS for 5 minutes each.

    • Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding.

    • Incubate sections with primary antibodies (anti-P2X4 and anti-Iba1) diluted in blocking solution overnight at 4°C.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with fluorophore-conjugated secondary antibodies diluted in blocking solution for 2 hours at room temperature, protected from light.

    • Wash sections three times in PBS for 10 minutes each.

    • Counterstain with DAPI for 10 minutes to visualize cell nuclei.

    • Wash sections twice in PBS.

  • Mounting and Imaging:

    • Mount the sections onto microscope slides and allow them to air dry.

    • Apply a drop of mounting medium and coverslip.

    • Image the sections using a confocal microscope.

Patch-Clamp Recording of P2X4 Currents in Cultured Microglia

This protocol describes the whole-cell patch-clamp technique to record ATP-activated currents through P2X4 receptors in cultured microglia.

Materials:

  • Cultured microglia (e.g., primary microglia or BV-2 cell line)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Pipette puller

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)

  • ATP stock solution

  • Drug application system

Procedure:

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Preparation:

    • Plate microglia on coverslips suitable for recording.

    • Place a coverslip in the recording chamber and perfuse with external solution.

  • Recording:

    • Approach a cell with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply ATP using a fast drug application system to evoke P2X4-mediated currents.

    • Record the current responses using appropriate software.

    • To confirm the current is mediated by P2X4, apply a selective P2X4 antagonist (e.g., 5-BDBD) or use a positive allosteric modulator (e.g., ivermectin) to observe potentiation of the current.

Calcium Imaging of P2X4 Activation in Primary Astrocytes

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon P2X4 activation in astrocytes.

Materials:

  • Primary astrocyte culture

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • ATP stock solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Loading:

    • Plate astrocytes on glass-bottom dishes.

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Place the dish on the microscope stage.

    • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 488 nm and measure emission around 520 nm.

    • Apply ATP to the cells to activate P2X4 receptors.

    • Record the changes in fluorescence intensity over time.

    • Analyze the data by calculating the ratio of fluorescence at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity relative to baseline (for Fluo-4) to determine the intracellular calcium concentration changes.

Visualizing P2X4 Signaling and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key P2X4-related pathways and a general experimental workflow.

P2X4_Signaling_in_Microglia cluster_extracellular Extracellular cluster_microglia Microglia cluster_downstream Downstream Effects ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Ca2_influx Ca²⁺ Influx P2X4->Ca2_influx p38_MAPK p38 MAPK Ca2_influx->p38_MAPK Phenotype_switch Phenotypic Switch (Pro- vs. Anti-inflammatory) Ca2_influx->Phenotype_switch NLRP3 NLRP3 Inflammasome Activation Ca2_influx->NLRP3 BDNF_synthesis BDNF Synthesis & Release p38_MAPK->BDNF_synthesis BDNF BDNF BDNF_synthesis->BDNF Neuroinflammation Neuroinflammation Phenotype_switch->Neuroinflammation Remyelination Remyelination Phenotype_switch->Remyelination NLRP3->Neuroinflammation Neuronal_hyperexcitability Neuronal Hyperexcitability BDNF->Neuronal_hyperexcitability Acts on Neurons

Caption: P2X4 signaling cascade in activated microglia.

Experimental_Workflow_P2X4 cluster_model Disease Model Induction cluster_treatment Intervention cluster_assessment Assessment cluster_analysis Data Analysis & Interpretation Model Induce Neuroinflammatory Disease Model (e.g., Nerve Injury, EAE) Treatment Administer P2X4 Modulator (Antagonist/Agonist) Model->Treatment Behavior Behavioral Testing (e.g., Pain Thresholds) Treatment->Behavior Histology Immunohistochemistry (P2X4, Iba1, etc.) Treatment->Histology Biochemistry Western Blot / qPCR (P2X4, Cytokines) Treatment->Biochemistry Electrophysiology Electrophysiology (Spinal Cord Slices) Treatment->Electrophysiology Analysis Analyze Data & Correlate with P2X4 Activity Behavior->Analysis Histology->Analysis Biochemistry->Analysis Electrophysiology->Analysis

Caption: Workflow for studying P2X4 in a neuroinflammatory model.

Conclusion and Future Directions

The P2X4 receptor stands out as a pivotal regulator of microglial function in the context of neuroinflammatory diseases. Its upregulation in pathological states and its ability to trigger potent downstream signaling cascades make it an attractive therapeutic target. However, the multifaceted and sometimes opposing roles of P2X4 signaling in different disease contexts highlight the need for a nuanced approach to its modulation. The development of more selective and potent P2X4 antagonists and positive allosteric modulators will be crucial for dissecting its precise functions and for translating preclinical findings into novel therapies for a range of debilitating neurological disorders. Future research should focus on cell-type-specific roles of P2X4, the dynamics of its expression and trafficking in disease progression, and the long-term consequences of its pharmacological manipulation.

References

P2X4 receptor trafficking and cell surface expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to P2X4 Receptor Trafficking and Cell Surface Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X4 receptor, an ATP-gated cation channel, is a critical player in various physiological processes, including immune responses, neuroinflammation, and chronic pain.[1][2] Unlike many other plasma membrane receptors, P2X4 has a unique and dynamic subcellular distribution, with a majority of the receptor population residing within intracellular lysosomal compartments in resting cells.[1][3][4] The trafficking of P2X4 to and from the plasma membrane is a tightly regulated process that dictates the cell's responsiveness to extracellular ATP. Its upregulation at the cell surface is a key mechanism in the pathogenesis of conditions like neuropathic pain. This guide provides a comprehensive overview of the molecular mechanisms governing P2X4 trafficking, quantitative data on its surface expression, and detailed protocols for its study, offering a critical resource for researchers and drug developers targeting this channel.

Core Mechanisms of P2X4 Receptor Trafficking

The cell surface expression of P2X4 is determined by a dynamic equilibrium between its delivery to, retention at, and removal from the plasma membrane. This process involves anterograde transport, constitutive endocytosis, lysosomal targeting, and regulated exocytosis.

Anterograde Trafficking and Synthesis

Like other transmembrane proteins, P2X4 subunits are synthesized in the endoplasmic reticulum (ER), where they assemble into trimers. Notably, the P2X6 subunit, which is retained in the ER when expressed alone, can co-assemble with P2X4 to form functional heterotrimeric P2X4/6 receptors that successfully traffic to the cell surface. Following assembly and quality control in the ER, the receptors are transported through the Golgi apparatus for further processing and are then delivered to the plasma membrane via the secretory pathway.

Constitutive Endocytosis and Lysosomal Targeting

A defining feature of P2X4 is its rapid, constitutive internalization from the plasma membrane. This process is primarily mediated by a clathrin- and dynamin-dependent pathway. The efficient retrieval from the cell surface and subsequent targeting to lysosomes are controlled by specific sorting motifs within the P2X4 protein sequence.

  • C-Terminal Tyrosine-Based Motifs: The P2X4 C-terminus contains two critical tyrosine-based motifs. A non-canonical Y378xxGΦ motif (where Φ is a bulky hydrophobic residue) is essential for interaction with the AP-2 adaptor protein complex, which links the receptor to clathrin-coated pits for endocytosis. Mutation of Y378 significantly slows receptor endocytosis, leading to increased surface expression.

  • N-Terminal Di-leucine Motif: An N-terminal di-leucine-like motif (L22I23 ) also plays a crucial role in lysosomal sorting.

Simultaneous mutation of both the N-terminal di-leucine and C-terminal tyrosine motifs results in a major redistribution of the receptor to the plasma membrane, confirming that both termini cooperate in the endocytosis and lysosomal targeting of P2X4.

Lysosomal Sequestration and Stability

The majority of P2X4 receptors are localized to the membranes of lysosomes and late endosomes. Despite the highly proteolytic environment of the lysosome, P2X4 receptors are remarkably stable. This resistance to degradation is conferred by extensive N-linked glycosylation within the receptor's extracellular loop. Within the acidic lumen of the lysosome (pH ~5.0), the receptor is kept in a resting state, as low pH prevents activation by the high concentrations of ATP also present within the organelle.

Regulated Exocytosis and Surface Upregulation

The pool of P2X4 receptors within lysosomes is not a static endpoint but a functional reserve that can be rapidly mobilized to the cell surface. This translocation occurs via lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane. This fusion event delivers functional P2X4 channels to the cell surface, dramatically increasing the cell's sensitivity to extracellular ATP. Stimuli that trigger lysosomal exocytosis, such as increases in intracellular calcium or alkalinization of lysosomes, promote the surface expression of P2X4. This mechanism is a key pathway for upregulating P2X4 function in immune cells like microglia and macrophages.

P2X4_Trafficking_Cycle cluster_0 Intracellular Compartments plasma_membrane Plasma Membrane clathrin_pit Clathrin-coated Pit plasma_membrane->clathrin_pit Constitutive Endocytosis lysosome Lysosome (Receptor Reservoir) lysosome->plasma_membrane endosome Early Endosome clathrin_pit->endosome AP2/Dynamin Dependent endosome->lysosome Lysosomal Targeting (Y378xxGΦ, L22I23) golgi Golgi golgi->plasma_membrane Anterograde Trafficking er Endoplasmic Reticulum (ER) er->golgi Synthesis & Assembly

Caption: The P2X4 receptor trafficking cycle.

Signaling Pathways Regulating Surface Expression

In immune cells, particularly microglia, P2X4 surface expression is dynamically regulated by inflammatory signals, a process central to its role in neuropathic pain.

Peripheral nerve injury triggers the release of signaling molecules that activate microglia. Fibronectin, interacting with integrin receptors, and the chemokine CCL21 activate signaling cascades that promote the translocation of P2X4 from lysosomes to the cell surface. Key pathways involved include the activation of SRC-family kinases (e.g., Lyn), which subsequently stimulate the PI3K-AKT and MEK-ERK pathways to drive receptor trafficking. Similarly, exposure of microglia to lipopolysaccharide (LPS) for 24 hours also upregulates P2X4 surface expression by promoting its redistribution from intracellular stores.

P2X4_Upregulation_Pathway stimulus Inflammatory Stimuli (Fibronectin, CCL21, LPS) receptor Cell Surface Receptors (Integrin, Chemokine Receptors) stimulus->receptor lyn SRC Kinase (Lyn) receptor->lyn pi3k PI3K / AKT Pathway lyn->pi3k mek MEK / ERK Pathway lyn->mek trafficking Promotes P2X4 Trafficking pi3k->trafficking mek->trafficking lysosome Lysosomal P2X4 Pool trafficking->lysosome surface_p2x4 Increased Surface P2X4 lysosome->surface_p2x4 Lysosomal Exocytosis response Enhanced Cellular Response to ATP (e.g., BDNF Release) surface_p2x4->response

Caption: Signaling pathway for microglial P2X4 surface upregulation.

Quantitative Analysis of P2X4 Surface Expression

The modulation of P2X4 surface expression by various stimuli has been quantified in several studies. These findings are crucial for understanding the receptor's regulation and for developing pharmacological modulators.

ModulatorCell Type / SystemTreatment ConditionsObserved Effect on Surface ExpressionReference
Ivermectin Xenopus oocytes expressing P2X43 µM for 2 or 30 minutesSignificant increase (300% to 450%)
Ivermectin Xenopus oocytes expressing P2X43 µM for 20 sec or 2 minNo significant change
Lipopolysaccharide (LPS) Cultured microglia500 ng/mL for 24 hoursUpregulation (redistribution from intracellular stores)
Phorbol Esters Bone marrow-derived macrophagesBrief incubationUpregulation
Ionomycin (Ca²⁺ Ionophore) NRK cells & cultured rat microgliaIncubationUpregulation of P2X4 and LAMP-1 at the cell surface
Methylamine (Weak Base) Peritoneal macrophagesIncubationUpregulation of P2X4 and LAMP-1 at the cell surface
Dynasore (Dynamin Inhibitor) Cultured microglial cellsIncubationRapid upregulation
Y378A Mutation Xenopus oocytesN/AIncreased basal surface expression
L22A/I23A Mutation N/AN/AIncreased amount of P2X4 at the plasma membrane

Note: The conflicting results for ivermectin may be due to differences in experimental systems, incubation times, or detection methods, highlighting the complexity of studying P2X4 trafficking. While some studies show ivermectin can increase surface expression, others suggest its primary role is as a direct positive allosteric modulator that stabilizes the open state of the channel without altering its surface levels.

Experimental Protocols

Studying the trafficking and surface expression of P2X4 requires a combination of biochemical, imaging, and functional assays.

Cell Surface Biotinylation

This biochemical technique is the gold standard for quantifying the population of a protein exposed on the cell surface. It involves labeling surface proteins with a membrane-impermeable biotin tag, followed by cell lysis, isolation of biotinylated proteins, and detection by Western blotting.

Principle: A biotinylation reagent with a reactive group (e.g., Sulfo-NHS ester) that targets primary amines (e.g., lysine residues) is added to intact cells. Because the reagent is hydrophilic, it cannot cross the plasma membrane, ensuring only extracellular domains of proteins are labeled. After labeling, the cells are lysed, and the biotin-tagged proteins are captured using beads coated with streptavidin or neutravidin. The captured surface proteins and a fraction of the total cell lysate are then analyzed by SDS-PAGE and Western blotting with a P2X4-specific antibody.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells transfected with P2X4, or primary microglia) and grow to a confluency of 80-90%.

  • Preparation: On the day of the experiment, place cells on ice and wash twice with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.

  • Biotinylation: Prepare a fresh solution of a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-LC-Biotin) at a concentration of 0.25-0.5 mg/mL in ice-cold PBS (pH 8.0). Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.

  • Quenching: Aspirate the biotin solution and wash the cells twice with a quenching buffer (e.g., PBS containing 100 mM glycine or 25 mM Tris) to inactivate and remove any excess biotin reagent.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation (e.g., 14,000 rpm for 10 min at 4°C).

  • Input Sample: Collect a small aliquot (e.g., 5-10%) of the clarified lysate. This will serve as the "Total Protein" or "Input" fraction.

  • Pulldown of Biotinylated Proteins: Add streptavidin- or neutravidin-conjugated agarose beads to the remaining lysate and incubate for 2-3 hours or overnight at 4°C with rotation to capture the biotinylated (surface) proteins.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the "Total Protein" and the "Surface Protein" fractions by Western blotting using an anti-P2X4 antibody. Densitometry can be used to quantify the ratio of surface to total P2X4.

Biotinylation_Workflow start 1. Culture Cells on Plate wash1 2. Wash with ice-cold PBS start->wash1 biotin 3. Incubate with Sulfo-NHS-Biotin (4°C, 30 min) wash1->biotin quench 4. Quench with Glycine/Tris Buffer biotin->quench lyse 5. Lyse Cells in RIPA Buffer quench->lyse split 6. Split Lysate lyse->split input Total Protein (Input) split->input 10% pulldown 7. Incubate with Avidin Beads (4°C) split->pulldown 90% analysis 10. Western Blot Analysis (Anti-P2X4 Antibody) input->analysis wash2 8. Wash Beads pulldown->wash2 elute 9. Elute Bound Proteins wash2->elute surface Surface Protein elute->surface surface->analysis

Caption: Experimental workflow for cell surface biotinylation.
Live-Cell Imaging with P2X4-pHluorin

To visualize P2X4 distribution and trafficking in real-time, engineered receptors tagged with pH-sensitive fluorescent proteins are invaluable tools.

Principle: Superecliptic pHluorin, a pH-sensitive variant of GFP, is inserted into the extracellular loop of the P2X4 receptor. The fluorescence of pHluorin is bright at neutral or alkaline pH (like the cell exterior) but is quenched in acidic environments (like the lumen of a lysosome). This property allows for the optical discrimination between the surface-expressed and intracellular (lysosomal) receptor pools in living cells. By perfusing cells with buffers of different pH, one can quantify the fractions of P2X4 at the plasma membrane versus in acidic intracellular compartments.

Methodology Outline:

  • Construct: Transfect cells with a plasmid encoding P2X4 with pHluorin inserted into an extracellular loop (e.g., after lysine 122).

  • Imaging: Image the transfected cells using a fluorescence microscope.

  • Surface Fraction Measurement: Perfuse the cells with a low pH buffer (e.g., pH 5.4). The resulting decrease in fluorescence corresponds to the quenching of the surface-exposed P2X4-pHluorin. The remaining fluorescence represents the intracellular pool protected from the external buffer.

  • Total Receptor Measurement: Perfuse the cells with a buffer containing a weak base like ammonium chloride (NH₄Cl). NH₄Cl will neutralize acidic intracellular compartments, causing the pHluorin on the lysosomal P2X4 to fluoresce brightly. This reveals the total receptor population.

  • Analysis: By measuring the fluorescence intensity under these different conditions, the relative sizes of the surface and intracellular receptor pools can be calculated. This method can be used to track changes in receptor distribution in response to stimuli in real-time.

Patch-Clamp Electrophysiology

Electrophysiology provides a functional readout of P2X4 receptors present on the plasma membrane.

Principle: The whole-cell patch-clamp technique is used to measure the ion currents flowing across the entire plasma membrane of a single cell. Since P2X4 is an ATP-gated cation channel, application of its agonist, ATP, will open the channels located on the cell surface, resulting in an inward current (at negative holding potentials). The amplitude of this ATP-evoked current is directly proportional to the number of functional P2X4 receptors on the plasma membrane.

Methodology Outline:

  • Cell Preparation: Use cells endogenously expressing or transfected with P2X4.

  • Recording: Establish a whole-cell patch-clamp recording.

  • Stimulation: Apply a known concentration of ATP to the cell via a perfusion system.

  • Measurement: Record the resulting inward current.

  • Analysis: Compare the peak amplitude of the ATP-evoked current before and after treatment with a modulator of interest (e.g., LPS, ionomycin). An increase in current amplitude suggests an increase in the number of functional P2X4 receptors at the cell surface. This technique is also essential for studying the biophysical properties of the channel and the effects of allosteric modulators like ivermectin.

Implications for Drug Development

The unique trafficking properties of P2X4 present both challenges and opportunities for therapeutic intervention.

  • Targeting Surface Receptors: Since the majority of P2X4 is intracellular, drugs designed to antagonize the receptor must either be membrane-permeable to reach the lysosomal pool or be highly potent to act on the small fraction of receptors at the surface.

  • Modulating Trafficking: A novel therapeutic strategy could involve the development of molecules that inhibit the regulated exocytosis of P2X4-containing lysosomes or promote its endocytosis. Such a drug could reduce P2X4 surface levels on microglia and potentially alleviate neuropathic pain.

  • Understanding Positive Modulators: The positive allosteric modulator ivermectin potentiates P2X4 currents. While its primary mechanism is thought to be the stabilization of the channel's open state, some evidence suggests it may also promote surface expression. Understanding this dual action is critical for developing new, more selective P2X4 modulators for conditions like alcohol use disorder, where P2X4 is a promising target.

Conclusion

The cell surface expression of the P2X4 receptor is governed by a complex and dynamic trafficking itinerary, characterized by constitutive endocytosis and sequestration within a large lysosomal reserve pool. The regulated mobilization of this intracellular pool to the plasma membrane via lysosomal exocytosis is a critical mechanism for rapidly upregulating cellular sensitivity to ATP, particularly in immune cells during inflammatory responses. A thorough understanding of the molecular machinery, signaling pathways, and quantitative dynamics of P2X4 trafficking is essential for elucidating its role in pathophysiology and for the rational design of novel therapeutics targeting this important ion channel.

References

Genetic Knockout Models for P2X4 Receptor Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of genetic knockout (KO) models in the study of the P2X4 purinergic receptor. The P2X4 receptor, an ATP-gated ion channel, is implicated in a variety of physiological and pathological processes, most notably in neuropathic pain and neuroinflammation. The use of P2X4 KO mice has been instrumental in elucidating the in vivo functions of this receptor, offering a powerful tool for target validation in drug development. This document details the generation of these models, key experimental protocols for their characterization, and the critical signaling pathways that have been uncovered through their use.

Generation and Validation of P2X4 Knockout Mice

The generation of P2X4 receptor knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the P2rx4 gene with a selection cassette, such as one containing the neomycin resistance gene. This disruption leads to a null allele, preventing the expression of a functional P2X4 receptor. Chimeric mice are generated by injecting the targeted ES cells into blastocysts, and these are subsequently bred to establish a germline transmission of the null allele.

Validation of the knockout is a critical step and is typically performed using a combination of molecular biology techniques:

  • Southern Blot: To confirm the correct integration of the targeting vector into the genomic DNA.

  • PCR Genotyping: To routinely distinguish between wild-type (WT), heterozygous (Het), and homozygous (KO) mice using primers that flank the targeted region.

  • Western Blotting: To confirm the absence of the P2X4 protein in tissues from KO mice.[1][2]

  • Immunohistochemistry/Immunofluorescence: To visually demonstrate the lack of P2X4 protein expression in specific cell types and tissues.[3]

  • Quantitative Real-Time PCR (qRT-PCR): To verify the absence of P2rx4 mRNA transcripts.

Phenotypic Characterization of P2X4 Knockout Mice in Pain Models

P2X4 KO mice have been extensively phenotyped in various models of pain, revealing a crucial role for this receptor in chronic pain states, particularly neuropathic and inflammatory pain.[4][5]

Neuropathic Pain

A striking and consistent finding is the significant attenuation of mechanical allodynia in P2X4 KO mice following peripheral nerve injury. This has been demonstrated in models such as spared nerve injury (SNI) and chronic constriction injury (CCI). In contrast, responses to acute noxious stimuli are generally unaltered in these mice, highlighting the specific involvement of P2X4 in the development and maintenance of chronic pain states.

Inflammatory Pain

In models of inflammatory pain, such as the formalin test and intraplantar injection of Complete Freund's Adjuvant (CFA), P2X4 KO mice also exhibit reduced pain behaviors. This includes a decrease in paw licking and flinching in the late phase of the formalin test and reduced thermal and mechanical hyperalgesia following CFA administration.

Quantitative Data from P2X4 Knockout Studies

The following tables summarize key quantitative findings from studies utilizing P2X4 KO mice in pain models.

Table 1: Mechanical Allodynia in Neuropathic Pain Models

ModelTime PointWild-Type (Paw Withdrawal Threshold in g)P2X4 KO (Paw Withdrawal Threshold in g)Reference
Spared Nerve Injury (SNI)Day 7 post-injury~0.4~1.5
Chronic Constriction Injury (CCI)Day 14 post-injury~1.0~3.5

Table 2: Nociceptive Behaviors in the Formalin Test (Late Phase)

ParameterWild-TypeP2X4 KOReference
Licking/Flinching Time (seconds)80-10030-40

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings from P2X4 KO studies. The following sections provide step-by-step protocols for key behavioral and molecular assays.

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.

Materials:

  • Von Frey filaments with varying calibrated forces (e.g., 0.008g to 2.0g)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Acclimatization: Place individual mice in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing to allow for habituation to the environment.

  • Filament Application: Apply the von Frey filament from underneath the mesh to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold the filament in place for 3-5 seconds.

  • Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

  • Up-Down Method: Start with a mid-range filament (e.g., 0.4g). If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

  • Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon, which involves recording a series of responses around the threshold.

Formalin Test for Inflammatory Pain

This test measures the behavioral response to a subcutaneous injection of a dilute formalin solution into the hind paw.

Materials:

  • 5% formalin solution in saline

  • Hamilton syringe with a 30-gauge needle

  • Observation chamber with a mirror placed at a 45-degree angle underneath to allow for unobstructed view of the paws

Procedure:

  • Acclimatization: Place the mouse in the observation chamber for at least 15-30 minutes prior to injection.

  • Formalin Injection: Briefly restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately return the mouse to the observation chamber and start a timer. The observation period is typically 60 minutes.

  • Data Collection: Record the cumulative time spent licking, biting, or flinching the injected paw. The response is biphasic:

    • Phase 1 (0-5 minutes): Represents acute nociceptive pain.

    • Phase 2 (15-60 minutes): Represents inflammatory pain.

Western Blot for P2X4 Protein Detection

This technique is used to quantify the expression levels of the P2X4 protein in tissue lysates.

Materials:

  • Spinal cord or other relevant tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against P2X4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis: Homogenize the tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P2X4 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. The band intensity can be quantified using densitometry software.

Immunohistochemistry for P2X4 Localization

This method allows for the visualization of P2X4 protein expression in specific cells within tissue sections.

Materials:

  • Paraffin-embedded or frozen tissue sections (e.g., spinal cord)

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against P2X4

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix and permeabilize frozen sections.

  • Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval to unmask the antigen.

  • Blocking: Block non-specific binding sites with a blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against P2X4 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an anti-fade mounting medium.

  • Imaging: Visualize the sections using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The use of P2X4 KO mice has been pivotal in dissecting the signaling pathways underlying its role in neuropathic pain.

P2X4 Signaling in Neuropathic Pain

Following peripheral nerve injury, P2X4 receptor expression is upregulated in microglia of the spinal dorsal horn. ATP released from primary afferents or dorsal horn neurons activates these microglial P2X4 receptors, leading to an influx of calcium. This triggers a downstream signaling cascade involving p38 MAP kinase, which ultimately leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, causing a disruption in the chloride ion gradient and a subsequent shift in GABAergic signaling from inhibitory to excitatory. This disinhibition of nociceptive neurons is thought to be a key mechanism underlying mechanical allodynia.

P2X4_Neuropathic_Pain_Signaling cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron P2X4 P2X4 Receptor (Upregulated) p38 p38 MAPK P2X4->p38 Activates BDNF_synthesis BDNF Synthesis & Release p38->BDNF_synthesis TrkB TrkB Receptor BDNF_synthesis->TrkB Acts on GABA_shift GABAergic Shift (Inhibitory to Excitatory) TrkB->GABA_shift Pain Mechanical Allodynia GABA_shift->Pain Nerve_Injury Peripheral Nerve Injury ATP ATP Nerve_Injury->ATP Release ATP->P2X4 Activates

Caption: P2X4 signaling cascade in microglia leading to neuropathic pain.

Experimental Workflow for Characterizing P2X4 KO Mice

The characterization of a P2X4 knockout mouse model follows a logical progression from genetic confirmation to behavioral and molecular phenotyping.

KO_Characterization_Workflow start Generate P2X4 Knockout Mouse genotyping Genotyping (PCR) start->genotyping validation Validation of KO (Western Blot, IHC, qRT-PCR) genotyping->validation behavior Behavioral Phenotyping (e.g., von Frey, Formalin) validation->behavior molecular Molecular Analysis (e.g., Cytokine levels, Signaling pathways) behavior->molecular conclusion Elucidation of P2X4 Function molecular->conclusion

Caption: Workflow for the generation and characterization of P2X4 knockout mice.

References

P2X4 Receptor: A Deep Dive into Subunit Composition, Assembly, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated cation channel with crucial roles in a myriad of physiological and pathophysiological processes.[1][2][3] Its involvement in neuroinflammation, chronic pain, and cardiovascular regulation has positioned it as a significant therapeutic target.[4][5] Unlike other P2X receptors, P2X4 exhibits a unique subcellular distribution, with a significant population residing in lysosomal compartments, adding a layer of complexity to its regulation and function. This technical guide provides an in-depth exploration of the P2X4 receptor's subunit architecture, the principles governing its assembly into functional channels, its intricate trafficking mechanisms, and the key signaling cascades it initiates.

P2X4 Subunit Architecture and Receptor Assembly

The P2X4 Subunit

Each P2X4 receptor subunit is a protein characterized by intracellular N- and C-termini, two transmembrane helices (TM1 and TM2), and a large, cysteine-rich extracellular ectodomain. The crystal structure of the zebrafish P2X4 receptor revealed a "dolphin-like" fold for each subunit. Three of these subunits assemble to form a functional, trimeric channel with a central ion pore. The extracellular domains of adjacent subunits create three ATP-binding pockets.

Homomeric and Heteromeric Assembly

P2X receptors can exist as either homotrimers, composed of three identical subunits, or heterotrimers, made up of different subunit types.

  • Homotrimeric P2X4: The primary and most well-established form of the P2X4 receptor is a homotrimer composed of three P2X4 subunits. Studies using blue native-PAGE and cross-linking in immune cells indicate that the preferred assembly pathway for P2X4 is the formation of homotrimers.

  • Heteromeric P2X4 Receptors: The existence and physiological relevance of heteromeric P2X4 receptors are subjects of ongoing investigation, with evidence varying depending on the interacting subunit and the experimental system.

    • P2X4/P2X7: This is the most studied potential heteromer. While some functional studies in heterologous expression systems and native cells suggested a physical and functional interaction, potentially forming a P2X4/P2X7 complex with novel properties, other biochemical evidence is contradictory. Co-immunoprecipitation and cross-linking experiments have suggested that P2X4 and P2X7 interact as homotrimers associating with each other, rather than forming a heterotrimeric channel. Further research indicates that co-expression with P2X7 may affect P2X4 cell surface expression rather than forming a functional heteromer.

    • P2X4/P2X6: P2X6 subunits do not form functional channels on their own but can co-assemble with P2X4 to traffic to the cell surface. The co-expression of P2X4 and P2X6 in Xenopus oocytes results in a receptor with a distinct pharmacological profile, notably a high sensitivity to the partial agonist α,β-methylene ATP, suggesting the formation of a functional P2X4/P2X6 heteromer.

    • P2X4/P2X1, P2X4/P2X5: Studies using non-functional "dead receptor" mutants suggest that P2X1 and P2X5 subunits can functionally interact with P2X4, exerting a dominant-negative effect and indicating the potential formation of P2X1/P2X4 and P2X4/P2X5 heteromers.

    • P2X4/P2X2: While co-expressed in some neurons, biochemical and imaging studies suggest that P2X2 and P2X4 interact in the form of associated homotrimers rather than co-assembling into heterotrimers.

    • P2X4/P2X3: Evidence suggests that a functional heteromeric P2X3/P2X4 receptor is unlikely.

Interaction with Other Receptors

Beyond intra-family heteromerization, P2X4 receptors can physically and functionally interact with other receptor families. A notable example is the interaction with the serotonin receptor 5-HT3A. Studies have demonstrated a direct physical interaction with a 1:1 stoichiometry, where the 5-HT3A receptor allosterically inhibits P2X4-mediated calcium mobilization.

Quantitative Data: Pharmacological and Biophysical Properties

The subunit composition of P2X receptors dictates their pharmacological and electrophysiological characteristics. The following table summarizes key quantitative data for P2X4-containing receptors.

Receptor CompositionAgonist Potency (ATP EC₅₀)Key Agonists/ModulatorsKey AntagonistsDesensitizationKey FeaturesReference(s)
Homomeric rP2X4 ~3-10 µMATP > 2MeSATPTNP-ATP, Suramin (weak), 5-BDBDModeratePotentiated by Ivermectin
Homomeric hP2X4 ~3-15 µMATP, 2MeSATP (partial)PSB-12062, BX430ModerateDifferences in pharmacology compared to rat homologue
Heteromeric rP2X4/P2X6 ATP: ~3 µMα,β-meATP (EC₅₀ ≈ 12 µM)Suramin, Reactive Blue 2SlowHigh sensitivity to α,β-meATP, which is a weak partial agonist at P2X4 alone.
P2X4/P2X7 Interaction ComplexBzATP (P2X7 agonist), MgATP (P2X4 agonist)Brilliant Blue G, KN-62-Co-expression can confer ivermectin sensitivity to P2X7 responses. Functional outcome is debated (heteromer vs. homotrimer interaction).

rP2X4: rat P2X4; hP2X4: human P2X4. EC₅₀ values can vary between expression systems.

Cellular Trafficking and Subcellular Localization

A defining characteristic of the P2X4 receptor is its dynamic trafficking and significant presence in intracellular acidic compartments, primarily late endosomes and lysosomes.

  • Lysosomal Localization: In many cell types, including microglia, macrophages, and endothelial cells, the majority of P2X4 receptors are localized to lysosomes. The low pH within these organelles keeps the channels inactive, even in the presence of high luminal ATP concentrations.

  • Trafficking to the Plasma Membrane: Surface expression of P2X4 is tightly regulated and can be rapidly increased in response to various signals. Stimuli such as lipopolysaccharide (LPS), fibronectin, or chemokines (e.g., CCL2, CCL21) can trigger the translocation of P2X4 from lysosomes to the cell surface, enhancing cellular responses to extracellular ATP. This translocation is often mediated by lysosome exocytosis.

  • Internalization: Constitutive and agonist-induced internalization of P2X4 from the plasma membrane occurs via a clathrin- and dynamin-dependent endocytic pathway.

  • Trafficking Motifs: Specific amino acid motifs within the P2X4 subunit control its subcellular distribution. A tyrosine-based motif in the C-terminus (Y378XXGL) is crucial for internalization and lysosomal targeting. Mutations in this motif lead to decreased internalization and increased plasma membrane expression. Additionally, dileucine-like motifs in the N-terminus are required for sorting to lysosomes.

Below is a diagram illustrating the general trafficking workflow of the P2X4 receptor.

P2X4_Trafficking cluster_1 Plasma Membrane Lysosome Lysosome (High P2X4 Pool, Low pH) PM_P2X4 Surface P2X4 Receptor (Active) Lysosome->PM_P2X4 Endosome Endosome Endosome->Lysosome Sorting Golgi Golgi/ER (Synthesis & Assembly) Golgi->Lysosome Trafficking PM_P2X4->Endosome Endocytosis (Clathrin/Dynamin-dependent)

P2X4 receptor cellular trafficking workflow.

P2X4 Receptor Signaling Pathways

Activation of P2X4 by ATP leads to the influx of Na⁺ and Ca²⁺, depolarizing the cell membrane and increasing intracellular calcium concentration. This calcium influx is a critical initiating event for diverse downstream signaling cascades.

Microglia: Neuroinflammation and Neuropathic Pain

In spinal microglia, P2X4 is a key player in the pathogenesis of neuropathic pain.

  • Following peripheral nerve injury, microglia become activated, leading to the upregulation and trafficking of P2X4 to the cell surface.

  • ATP, released from damaged neurons or astrocytes, activates these P2X4 receptors.

  • The subsequent Ca²⁺ influx activates p38 MAP kinase (p38 MAPK).

  • Activated p38 MAPK drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).

  • BDNF then acts on TrkB receptors on spinal lamina I neurons, leading to a disruption of their chloride homeostasis and subsequent pain hypersensitivity (allodynia).

Microglia_Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 binds Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx gates p38 p38 MAPK Ca_Influx->p38 activates BDNF BDNF Release p38->BDNF stimulates Neuron Spinal Neuron (Pain Hypersensitivity) BDNF->Neuron acts on

P2X4 signaling cascade in microglia leading to pain.
Macrophages: Pro-inflammatory Mediator Release

In macrophages, P2X4 activation contributes to inflammatory responses.

  • ATP binding to P2X4 causes Ca²⁺ influx.

  • This Ca²⁺ signal can activate cytosolic phospholipase A2 (cPLA₂).

  • cPLA₂ liberates arachidonic acid from membrane phospholipids.

  • Arachidonic acid is then converted into prostaglandins, such as Prostaglandin E2 (PGE₂), a key inflammatory and pain mediator.

Macrophage_Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx PLA2 Phospholipase A₂ (cPLA₂) Ca_Influx->PLA2 activates AA Arachidonic Acid PLA2->AA releases PGE2 Prostaglandin E₂ (PGE₂) AA->PGE2 converts to

P2X4 signaling for PGE₂ release in macrophages.
Inflammasome Activation

P2X4 signaling can lead to the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that trigger the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. While P2X7 is considered the canonical activator, P2X4 has been shown to contribute to or potentiate this process in various cell types, including microglia and in models of spinal cord injury and arthritis.

Cardiac Myocytes: Cardioprotection

In cardiac myocytes, P2X4 receptors physically associate with endothelial nitric oxide synthase (eNOS).

  • ATP stimulation of P2X4 leads to a localized influx of Ca²⁺.

  • This localized Ca²⁺ activates calmodulin, which in turn activates the associated eNOS.

  • eNOS produces nitric oxide (NO), a signaling molecule that can activate downstream protective pathways, such as the cGMP/PKG pathway, contributing to cardioprotection.

Key Experimental Protocols

Investigating the composition, trafficking, and function of P2X4 receptors requires a combination of biochemical, imaging, and electrophysiological techniques.

Co-immunoprecipitation (Co-IP)

Objective: To determine if P2X4 physically associates with other P2X subunits or accessory proteins in a native or heterologous system.

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest (e.g., HEK293 cells co-transfected with epitope-tagged P2X4 and a putative partner subunit) in a mild, non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or digitonin) supplemented with protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to remove non-specifically binding proteins.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (the "bait," e.g., anti-P2X4).

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein (the "prey," e.g., anti-P2X7). A band at the correct molecular weight for the prey protein indicates a physical interaction.

CoIP_Workflow Start Cell Lysate (Containing P2X4 and P2Xn) Preclear Pre-clear with Beads Start->Preclear Add_Ab Incubate with 'Bait' Antibody (e.g., anti-P2X4) Preclear->Add_Ab Capture Capture Complexes with Protein A/G Beads Add_Ab->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elute Elute Proteins Wash->Elute WB Western Blot for 'Prey' (e.g., anti-P2Xn) Elute->WB Result Interaction Detected? WB->Result

References

P2X4 Receptor Desensitization and Internalization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X4 receptor, an ATP-gated cation channel, is a key player in a multitude of physiological processes, including immune responses, chronic pain, and cardiovascular regulation. Its function is tightly controlled by two principal mechanisms: desensitization, a process of channel closure in the continued presence of its agonist, ATP; and internalization, the removal of the receptor from the cell surface. An in-depth understanding of these regulatory mechanisms is paramount for the development of novel therapeutics targeting the P2X4 receptor. This technical guide provides a comprehensive overview of the molecular determinants and signaling pathways governing P2X4 receptor desensitization and internalization, supplemented with detailed experimental protocols and quantitative data.

P2X4 Receptor Desensitization

P2X4 receptors exhibit a moderate rate of desensitization, typically occurring on the timescale of seconds, which is slower than the rapidly desensitizing P2X1 and P2X3 receptors but faster than the non-desensitizing P2X7 receptor.[1][2][3] This process is crucial for shaping the cellular response to ATP and preventing overstimulation.

Molecular Mechanisms of Desensitization

The prevailing model for P2X receptor desensitization is the "helical recoil" model, which posits that conformational changes in the transmembrane domain 2 (TM2) lead to the closure of the ion channel pore.[1] In the open state, a portion of the TM2 helix adopts a 310-helical structure, which is stabilized by a cytoplasmic "cap" formed by the N- and C-termini.[1] Desensitization is thought to involve the recoil of this TM2 helix into a more stable alpha-helical conformation, leading to pore closure.

Key molecular determinants of P2X4 receptor desensitization reside in its intracellular C-terminus. Site-directed mutagenesis studies have identified two critical residues, Lysine 373 (K373) and Tyrosine 374 (Y374), that play a pivotal role in controlling the rate of desensitization. Substitution of these residues with alanine significantly accelerates the desensitization process.

Quantitative Analysis of Desensitization

The kinetics of P2X4 receptor desensitization are dependent on the concentration of ATP, with higher concentrations leading to faster desensitization. Electrophysiological studies have provided quantitative data on the desensitization of wild-type and mutant P2X4 receptors.

ReceptorAgonist ConcentrationDesensitization (Current Decline)Reference
Wild-type human P2X4100 µM ATP (4s application)~30%
K373A mutant human P2X4100 µM ATP (4s application)~92%
Y374A mutant human P2X4100 µM ATP (4s application)~74%
Experimental Protocol: Measuring P2X4 Desensitization using Whole-Cell Patch Clamp

This protocol outlines the fundamental steps for measuring P2X4 receptor desensitization kinetics.

Materials:

  • HEK293 cells expressing the P2X4 receptor

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 147 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose, pH 7.3

  • Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3

  • ATP stock solution

Procedure:

  • Culture HEK293 cells expressing P2X4 receptors on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording configuration on a single cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Rapidly apply the external solution containing ATP to the cell using a fast perfusion system.

  • Record the inward current elicited by ATP. Desensitization is observed as a decay in the current amplitude during sustained ATP application.

  • Analyze the current decay to determine the rate and extent of desensitization.

G cluster_0 Whole-Cell Patch Clamp Workflow Cell_Culture Culture P2X4-expressing HEK293 cells Pipette_Fabrication Fabricate patch pipettes Cell_Culture->Pipette_Fabrication Recording_Setup Establish whole-cell configuration Pipette_Fabrication->Recording_Setup Voltage_Clamp Clamp cell at -60 mV Recording_Setup->Voltage_Clamp ATP_Application Rapidly apply ATP Voltage_Clamp->ATP_Application Data_Acquisition Record inward current ATP_Application->Data_Acquisition Analysis Analyze current decay (desensitization) Data_Acquisition->Analysis

Workflow for measuring P2X4 receptor desensitization.

P2X4 Receptor Internalization

P2X4 receptors undergo constitutive, dynamin-dependent endocytosis, a process that limits their cell surface expression. This continuous internalization and subsequent recycling is a key mechanism for regulating the number of functional receptors at the plasma membrane and for their re-sensitization.

Molecular Machinery of Internalization

The internalization of P2X4 receptors is a clathrin-mediated process that relies on a series of specific protein-protein interactions.

  • Tyrosine-based motifs: The C-terminus of the P2X4 receptor contains two tyrosine-based motifs: a canonical YXXΦ motif and a non-canonical YXXGΦ motif (specifically YEQGL). The non-canonical YEQGL motif is preferentially utilized for endocytosis.

  • Adaptor Protein 2 (AP2): The YEQGL motif binds to the μ2 subunit of the AP2 complex, a key adaptor protein in clathrin-mediated endocytosis. This interaction recruits the receptor into clathrin-coated pits.

  • Di-leucine motif: An N-terminal di-leucine-like motif (L22, I23) also contributes to the sorting of P2X4 receptors to lysosomes.

  • Dynamin and Rab5: The scission of the clathrin-coated vesicle from the plasma membrane is a dynamin-dependent process. The small GTPase Rab5 is also a key regulator of P2X4 internalization, facilitating the trafficking of the receptor from the plasma membrane to early endosomes.

Quantitative Impact of Trafficking Motifs and Regulators

Mutations in the trafficking motifs and modulation of regulatory proteins have a quantifiable impact on P2X4 receptor surface expression and internalization.

ConditionEffect on P2X4Reference
Mutation of N-terminal di-leucine motif (L22A/I23A)Increased plasma membrane expression
Mutation of C-terminal tyrosine motif (Y378A)Decreased internalization, increased plasma membrane expression
Overexpression of wild-type Rab5~30% increase in constitutive internalization
Overexpression of constitutively active Rab5 (Q79L)~50% increase in constitutive internalization
Co-expression of dominant-negative Rab5 (S34N)~30% increase in ATP-induced P2X4 current

Signaling Pathway and Receptor Trafficking

G cluster_0 Plasma Membrane cluster_1 Cytoplasm P2X4_surface P2X4 Receptor AP2 AP2 P2X4_surface->AP2 YEQGL motif binding Clathrin Clathrin AP2->Clathrin Recruitment CCV Clathrin-Coated Vesicle Clathrin->CCV Vesicle formation Dynamin Dynamin Dynamin->CCV Scission Early_Endosome Early Endosome CCV->Early_Endosome Uncoating Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Lysosome Lysosome Late_Endosome->Lysosome Fusion Lysosome->P2X4_surface Exocytosis Recycling_Endosome->P2X4_surface Recycling Rab5 Rab5 Rab5->Early_Endosome Regulates trafficking

P2X4 receptor internalization and trafficking pathway.
Experimental Protocol: Cell Surface Biotinylation Assay for Internalization

This protocol allows for the quantification of P2X4 receptor internalization.

Materials:

  • Cells expressing P2X4 receptors

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS-SS-Biotin (cleavable biotinylation reagent)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Anti-P2X4 antibody

Procedure:

  • Culture cells to confluency in a culture dish.

  • Place the dish on ice and wash the cells twice with ice-cold PBS.

  • Incubate the cells with Sulfo-NHS-SS-Biotin in PBS at 4°C to label cell surface proteins.

  • Quench the reaction by washing the cells with quenching solution.

  • To measure internalization, warm the cells to 37°C for various time points to allow endocytosis to occur. For the total surface protein control, keep the cells at 4°C.

  • At each time point, return the cells to 4°C and remove the remaining surface biotin by incubating with a reducing agent (e.g., glutathione). The internalized, biotinylated proteins are protected from the reducing agent.

  • Lyse the cells and collect the total protein lysate.

  • Incubate the lysate with streptavidin-agarose beads to pull down the biotinylated proteins.

  • Elute the proteins from the beads and analyze the amount of internalized P2X4 receptor by Western blotting using an anti-P2X4 antibody.

G cluster_0 Cell Surface Biotinylation Workflow Labeling Label surface proteins with cleavable biotin at 4°C Internalization Warm to 37°C to allow internalization for set times Labeling->Internalization Biotin_Removal Remove remaining surface biotin with reducing agent Internalization->Biotin_Removal Lysis Lyse cells to collect total protein Biotin_Removal->Lysis Pulldown Pull down biotinylated proteins with streptavidin beads Lysis->Pulldown Western_Blot Analyze internalized P2X4 by Western blot Pulldown->Western_Blot

Workflow for the cell surface biotinylation assay.

Role of Ubiquitination in Receptor Internalization

While not yet definitively demonstrated for the P2X4 receptor, ubiquitination is a well-established signal for the internalization and subsequent lysosomal degradation of many plasma membrane proteins. This post-translational modification involves the covalent attachment of one or more ubiquitin molecules to lysine residues on the target protein. Given the lysosomal trafficking of P2X4, investigating its potential ubiquitination is a promising avenue for future research.

Conclusion and Future Directions

The desensitization and internalization of the P2X4 receptor are intricate processes that are fundamental to its physiological and pathophysiological roles. A thorough understanding of the molecular players and signaling pathways involved is essential for the rational design of drugs that can modulate P2X4 activity. Future research should focus on further elucidating the interplay between desensitization and internalization, the potential role of ubiquitination in P2X4 trafficking, and the cell-type specific regulation of these processes. Such knowledge will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of disorders.

References

Pharmacophore Modeling of P2X4 Receptor Antagonists: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pharmacophore modeling as applied to the discovery of novel P2X4 receptor antagonists. This document details the underlying principles, experimental workflows, and data-driven methodologies essential for identifying and optimizing potent and selective inhibitors of this key therapeutic target.

Introduction: The P2X4 Receptor as a Therapeutic Target

The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP), is a critical player in various physiological and pathophysiological processes.[1][2] Expressed in immune cells like microglia and macrophages, as well as in the central nervous system, the P2X4 receptor is implicated in neuropathic pain, neuroinflammation, and other inflammatory conditions.[3][4] Its role in these disease states has made it an attractive target for the development of novel therapeutics, particularly selective antagonists.[5]

Pharmacophore modeling is a powerful computational strategy in rational drug design used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity. This guide will explore both ligand-based and structure-based approaches to develop robust pharmacophore models for P2X4 receptor antagonists, facilitating the discovery of new chemical entities with therapeutic potential.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Ca2+ and Na+, into the cell. This cation influx depolarizes the cell membrane and triggers a cascade of downstream signaling events. In immune cells, this can lead to the activation of inflammasomes and the release of pro-inflammatory cytokines, contributing to pain and inflammation.

P2X4_Signaling_Pathway cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Gates ATP Extracellular ATP ATP->P2X4 Activates Antagonist P2X4 Antagonist Antagonist->P2X4 Blocks Downstream Downstream Signaling (e.g., Inflammasome Activation, Cytokine Release) Ca_Influx->Downstream Initiates

P2X4 receptor activation and antagonism pathway.

Quantitative Data: P2X4 Receptor Antagonists

The development of selective P2X4 antagonists has accelerated in recent years. The inhibitory potencies of several key compounds against human and mouse P2X4 receptors are summarized below. These values are typically determined using functional assays such as calcium influx or electrophysiology measurements.

CompoundHuman P2X4 IC₅₀Mouse P2X4 IC₅₀Antagonism TypeReference
5-BDBD1.0 ± 0.3 µMInsensitiveAllosteric
BX-430426 ± 162 nMInsensitiveAllosteric
PSB-12062248 ± 41 nM3.0 ± 2.0 µMAllosteric
BAY-1797210 ± 74 nM141 ± 24 nMAllosteric
TNP-ATP17 ± 5 µM93 ± 4 µMCompetitive
PPADS34 ± 16 µM42 ± 14 µMCompetitive
N-(benzyloxycarbonyl)phenoxazine (PSB-12054)0.189 µM-Allosteric

Note: IC₅₀ values can vary based on experimental conditions and cell systems used.

Methodologies for Pharmacophore Model Development

Pharmacophore models for P2X4 antagonists can be developed using two primary approaches: structure-based and ligand-based modeling. The choice of method depends on the availability of high-resolution structural data for the target protein and a set of known active ligands.

Structure-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the target protein, preferably in complex with a ligand, is available. Recent cryo-electron microscopy (cryo-EM) structures of the P2X4 receptor have identified a key allosteric binding site distinct from the ATP binding pocket, which is targeted by antagonists like BX430 and BAY-1797.

Structure_Based_Workflow PDB 1. Obtain P2X4 Structure (e.g., PDB ID: 4DW0, Cryo-EM) Pocket 2. Identify Allosteric Binding Pocket PDB->Pocket Features 3. Generate Interaction Features (H-bond, Hydrophobic, etc.) Pocket->Features Model 4. Create Pharmacophore Model Features->Model Validation 5. Model Validation (Decoy Sets, ROC Curves) Model->Validation Screening 6. Virtual Screening Validation->Screening

Workflow for structure-based pharmacophore modeling.

Experimental Protocol: Structure-Based Model Generation

  • Protein Structure Preparation:

    • Obtain the 3D coordinates of the P2X4 receptor from a public database like the Protein Data Bank (PDB). Structures co-crystallized with an allosteric antagonist (e.g., BX430) are ideal.

    • Prepare the protein structure using software such as Maestro (Schrödinger) or MOE (Chemical Computing Group). This involves adding hydrogen atoms, assigning protonation states, removing water molecules, and minimizing the structure's energy.

  • Binding Site Identification and Feature Generation:

    • Define the allosteric binding pocket based on the location of the co-crystallized ligand or through pocket detection algorithms.

    • Generate a receptor-based pharmacophore model by identifying key interaction points within the binding site. Software like LigandScout or the Phase module in Schrödinger automatically maps features such as hydrogen bond donors/acceptors, hydrophobic areas, and aromatic rings based on the properties of the surrounding amino acid residues.

  • Model Refinement and Validation:

    • Refine the generated pharmacophore hypothesis by adding exclusion volumes to represent the steric boundaries of the receptor pocket.

    • Validate the model's ability to distinguish between known active compounds and inactive "decoy" molecules. This is typically assessed using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. A robust model will preferentially select active compounds over decoys.

Ligand-Based Pharmacophore Modeling

When a high-resolution structure of the P2X4 receptor is unavailable, or to complement structure-based approaches, a ligand-based model can be generated from a set of known P2X4 antagonists with diverse structures and a range of activities.

Ligand_Based_Workflow Ligands 1. Select Diverse Set of Active P2X4 Antagonists Conformers 2. Generate 3D Conformers Ligands->Conformers Align 3. Align Molecules & Identify Common Features Conformers->Align Model 4. Generate Pharmacophore Hypotheses Align->Model Validation 5. Score & Validate Models (Test Set, QSAR) Model->Validation Screening 6. Virtual Screening Validation->Screening

Workflow for ligand-based pharmacophore modeling.

Experimental Protocol: Ligand-Based Model Generation

  • Training Set Selection:

    • Compile a training set of at least 15-20 structurally diverse P2X4 antagonists with high-quality biological activity data (e.g., IC₅₀ values).

    • The set should span a wide range of activity levels (highly active, moderately active, and inactive) to build a statistically significant model.

  • Conformational Analysis and Feature Mapping:

    • Generate a diverse set of low-energy 3D conformations for each molecule in the training set to account for molecular flexibility.

    • Identify potential pharmacophoric features (hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, positive/negative ionizable centers) for each conformation.

  • Hypothesis Generation and Scoring:

    • Use software like Catalyst (Accelrys) or Phase to align the conformations and identify common pharmacophoric features that are present in the most active compounds but absent in the inactive ones.

    • The software generates multiple pharmacophore hypotheses, which are then scored based on how well they map to the active compounds and correlate with biological activity.

  • Model Validation:

    • The best-ranked hypothesis must be validated using a test set of known P2X4 antagonists that were not included in the initial training set. The model's predictive power is confirmed if it can accurately estimate the activity of the test set compounds.

    • A goodness of hit (GH) score can also be calculated using a database of known actives and decoys to assess the model's quality.

Virtual Screening and Hit Identification

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine) for novel molecules that match the pharmacophoric features.

Virtual_Screening_Workflow Model Validated Pharmacophore Model Screening Pharmacophore-Based Virtual Screening Model->Screening Database Compound Database (e.g., ZINC) Database->Screening Hits Initial Hit List Screening->Hits Filtering ADMET & Docking Filters Hits->Filtering FinalHits Prioritized Hits for Experimental Validation Filtering->FinalHits

Virtual screening workflow using a pharmacophore model.

This process rapidly filters millions of compounds down to a manageable number of "hits." These hits can then be further prioritized using molecular docking simulations to predict their binding mode and affinity within the P2X4 allosteric site, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters to assess their drug-like properties.

Experimental Validation of Hits

Computational hits must be validated through experimental testing to confirm their activity as P2X4 receptor antagonists. Two primary methods are employed for this purpose.

Fluorometric Calcium Influx Assay (e.g., Fluo-4)

This is a high-throughput method to measure changes in intracellular calcium concentration upon receptor activation.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells stably expressing the human P2X4 receptor (e.g., HEK293 or 1321N1 cells) in black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye such as Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the growth medium from the cells, wash once, and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Assay Procedure:

    • Wash the cells twice with buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the test compounds (potential antagonists) to the wells and incubate for a predetermined time.

    • Initiate the calcium influx by adding a specific concentration of ATP (typically the EC₈₀).

    • Immediately record the fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Data Analysis:

    • Antagonistic activity is measured as a reduction in the ATP-induced fluorescence signal in the presence of the test compound compared to the control (ATP alone).

    • Calculate IC₅₀ values by plotting the percent inhibition against a range of antagonist concentrations.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed, real-time measurement of the ion currents flowing through the P2X4 channels, offering the gold standard for characterizing antagonist mechanism and potency.

Detailed Protocol:

  • Cell and Pipette Preparation:

    • Use cells expressing P2X4 receptors grown on coverslips.

    • Prepare a recording micropipette from a borosilicate glass capillary, with a resistance of 3-7 MΩ when filled with an intracellular solution.

  • Recording Configuration:

    • Place the coverslip in a recording chamber on a microscope stage, continuously perfused with an extracellular solution.

    • Under visual guidance, carefully approach a target cell with the micropipette and apply light suction to form a high-resistance "gigaseal" with the cell membrane.

  • Whole-Cell Access:

    • Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

    • Apply ATP to the cell via the perfusion system to evoke an inward current through the P2X4 channels.

    • To test for antagonism, pre-apply the test compound for a set duration before co-applying it with ATP.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked current in the absence and presence of the antagonist.

    • A reduction in current amplitude indicates antagonism. Determine the IC₅₀ by testing a range of antagonist concentrations.

Conclusion

Pharmacophore modeling, integrated with structure-based drug design and experimental validation, provides a robust and efficient framework for the discovery of novel P2X4 receptor antagonists. By leveraging detailed structural information and quantitative activity data, researchers can develop predictive pharmacophore models to identify new chemical scaffolds with high therapeutic potential. The detailed protocols and workflows outlined in this guide serve as a foundational resource for scientists and drug developers aiming to target the P2X4 receptor for the treatment of neuropathic pain, inflammation, and related disorders.

References

Methodological & Application

Application Notes and Protocols for P2X4 Receptor Calcium Influx Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathological processes, including neuropathic pain, inflammation, and immune responses.[1][2] Its activation leads to an influx of cations, most notably calcium, which triggers downstream signaling cascades. Consequently, measuring intracellular calcium changes upon P2X4 receptor stimulation is a fundamental method for studying its function and for screening potential therapeutic modulators. This document provides a detailed protocol for conducting a calcium influx assay for the P2X4 receptor using fluorescent indicators.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by its endogenous agonist, adenosine triphosphate (ATP), results in the opening of a non-selective cation channel. This allows for the influx of extracellular calcium ([Ca²⁺]e) into the cell, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in cytosolic calcium acts as a second messenger, initiating various cellular responses.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Downstream Downstream Signaling Ca_increase->Downstream

Figure 1: P2X4 receptor signaling pathway.

Experimental Protocol: Calcium Influx Assay

This protocol outlines the steps for measuring P2X4 receptor activation in a cell-based fluorescence assay. The procedure is optimized for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Cell Lines:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human P2X4 receptor.[3]

    • 1321N1 astrocytoma cells stably expressing the human, rat, or mouse P2X4 receptor.[4][5]

    • THP-1 monocytes or differentiated macrophages, which endogenously express P2X4.

  • Cell Culture Media:

    • DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Fluorescent Calcium Indicator:

    • Fluo-4 AM (Acetoxymethyl ester)

  • Assay Buffer:

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • P2X4 Receptor Agonists and Antagonists: (See Tables 1 & 2 for examples)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen indicator (e.g., 485/525 nm for Fluo-4).

Experimental Workflow

Calcium_Influx_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture (24-48 hours) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Incubation C->D E 5. Wash D->E F 6. Compound Addition (Antagonists) E->F G 7. Incubation F->G H 8. Agonist Addition (ATP) G->H I 9. Fluorescence Measurement (Plate Reader) H->I J 10. Data Analysis I->J

Figure 2: Experimental workflow for the P2X4 calcium influx assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 - 60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.

  • Calcium Indicator Loading:

    • Prepare a 2X Fluo-4 AM loading solution in the assay buffer. A final concentration of 2-5 µM Fluo-4 AM is recommended.

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, or at room temperature for 90 minutes, protected from light.

  • Washing:

    • Gently aspirate the loading solution from the wells.

    • Wash the cells twice with 100 µL of assay buffer per well to remove extracellular dye.

    • After the final wash, add 100 µL of assay buffer to each well.

  • Assay Performance:

    • For Antagonist Screening:

      • Prepare antagonist solutions at 2X the final desired concentration in assay buffer.

      • Add 100 µL of the antagonist solution to the appropriate wells. For control wells, add 100 µL of assay buffer.

      • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity (e.g., every 1 second) before and after agonist addition.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Agonist Addition:

      • Prepare an agonist solution (e.g., ATP) at 5X the final desired concentration in assay buffer.

      • Using the plate reader's injection system, add 50 µL of the agonist solution to each well.

      • Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

    • Alternatively, the change in fluorescence (ΔF = F - F₀) can be used.

    • For agonist dose-response curves, plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

    • For antagonist inhibition, calculate the percentage of inhibition of the agonist response and plot it against the logarithm of the antagonist concentration to determine the IC₅₀.

Data Presentation

P2X4 Receptor Agonists

The potency of various agonists can differ between species. ATP is the physiological agonist for the P2X4 receptor.

AgonistHuman P2X4 EC₅₀ (µM)Rat P2X4 EC₅₀ (µM)Mouse P2X4 EC₅₀ (µM)Notes
ATP0.269>10>10Physiological agonist. Potency varies significantly across species.
2-MeSATP0.290 - 4.50Similar to humanSimilar to humanSuitable for cross-species studies (excluding zebrafish).
BzATP0.166N/AN/AA partial agonist.

Table 1: Comparative potency of P2X4 receptor agonists.

P2X4 Receptor Antagonists

A range of selective and non-selective antagonists have been identified for the P2X4 receptor. Their inhibitory activity can also show species-specificity.

AntagonistHuman P2X4 IC₅₀Rat P2X4 IC₅₀Mouse P2X4 IC₅₀Notes
5-BDBD0.5 - 1 µM0.75 µMInsensitiveA selective antagonist, but with notable species differences.
PSB-120621.38 µM0.928 - 1.76 µM3 µMShows similar potency across human, rat, and mouse.
ParoxetineN/AN/AN/ACharacterized as an allosteric antagonist.
TNP-ATP1.46 - 4.22 µMN/AN/AA competitive, but weakly effective antagonist at P2X4.
PPADS34 µMN/A42 µMBroad-spectrum, non-selective P2 receptor antagonist.

Table 2: Comparative efficacy of P2X4 receptor antagonists.

Conclusion

This protocol provides a robust framework for performing a calcium influx assay to characterize the function and pharmacology of the P2X4 receptor. The use of stably transfected cell lines and fluorescent calcium indicators allows for a high-throughput and reproducible method for screening compounds and investigating the role of the P2X4 receptor in cellular signaling. Careful consideration of the species-specific pharmacology of agonists and antagonists is crucial for the interpretation of results and their translation to in vivo models.

References

Application Notes and Protocols for Whole-Cell Patch-Clamp Recording of P2X4 Currents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP), playing a crucial role in various physiological and pathological processes, including neuroinflammation, neuropathic pain, and immune responses.[1][2][3] As a non-selective cation channel, its activation leads to the influx of Na⁺ and Ca²⁺, with a particularly high permeability to calcium, initiating downstream signaling cascades.[1][4] Understanding the electrophysiological and pharmacological properties of the P2X4 receptor is paramount for elucidating its function and for the development of novel therapeutics. This document provides detailed protocols and application notes for the whole-cell patch-clamp recording of P2X4 currents.

Data Presentation

P2X4 Receptor Agonist and Antagonist Pharmacology

The pharmacological characterization of P2X4 receptors is essential for identifying selective modulators. The following tables summarize the potencies of common agonists and antagonists. It is important to note that potencies can vary depending on the expression system and experimental conditions.

AgonistSpeciesEC50 (µM)Notes
ATPHuman0.2 - 10The primary endogenous agonist.
ATPRat~7Similar potency to the human receptor.
2-MeSATPHuman~0.5A potent synthetic agonist.
ATPγSRat> ATPA slowly hydrolyzable ATP analog.

Table 1: P2X4 Receptor Agonists. Summary of half-maximal effective concentrations (EC50) for common P2X4 receptor agonists.

AntagonistSpeciesIC50 (µM)Notes
5-BDBDHuman1.0 - 1.77A selective competitive antagonist.
PSB-12062Human~1.4A selective antagonist.
BX430Human~0.5A potent and selective antagonist.
TNP-ATPHuman~15A broad-spectrum P2X antagonist with weaker effects on P2X4.
ParoxetineMammalian-An allosteric antagonist.
PPADSHuman, Mouse~34-42Broad-spectrum P2 antagonist; rat P2X4 is relatively insensitive.
SuraminHuman, Mouse, Rat>100Generally ineffective at P2X4 receptors.

Table 2: P2X4 Receptor Antagonists. Summary of half-maximal inhibitory concentrations (IC50) for common P2X4 receptor antagonists.

Positive Allosteric Modulator
ModulatorSpeciesEC50 (µM)Notes
IvermectinHuman, Rat~0.25Potentiates ATP-evoked currents and slows deactivation.

Table 3: P2X4 Receptor Positive Allosteric Modulator. Summary of the half-maximal effective concentration (EC50) for the positive allosteric modulator ivermectin.

Experimental Protocols

Cell Preparation

The human embryonic kidney (HEK293) cell line is a commonly used expression system for studying recombinant P2X4 receptors due to its low endogenous purinergic receptor expression.

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: Transiently or stably transfect cells with a plasmid encoding the P2X4 receptor subunit of the desired species. For transient transfection, plate cells on glass coverslips 24 hours prior to transfection.

  • Preparation for Recording: 24-48 hours post-transfection, transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

Whole-Cell Patch-Clamp Recording

This protocol is adapted for recording from HEK293 cells expressing P2X4 receptors.

Solutions:

  • Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The osmolarity should be adjusted to ~290 mOsm. Bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes before use.

  • Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust the pH to 7.2 with KOH and the osmolarity to ~270 mOsm. Filter the solution through a 0.2 µm filter before use.

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.

  • Cell Approach and Sealing:

    • Mount the coverslip in the recording chamber and perfuse with ECS at a rate of 1.5-2 mL/min.

    • Fill a patch pipette with ICS and mount it on the headstage.

    • Under visual guidance, approach a transfected cell with the pipette tip while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.

    • Allow the cell to stabilize for a few minutes before starting the recording.

  • Data Acquisition:

    • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Apply ATP and other pharmacological agents via a fast-perfusion system to elicit and modulate P2X4 currents. The application of ATP will induce a rapid inward current at a holding potential of -60 mV.

    • To determine the current-voltage (I-V) relationship, apply voltage ramps or steps during agonist application. P2X4 currents typically show inward rectification.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_application Drug Application cluster_analysis Data Analysis culture HEK293 Cell Culture transfect Transfect with P2X4 Plasmid culture->transfect plate Plate on Coverslips transfect->plate setup Transfer to Recording Chamber plate->setup pipette Prepare Pipette with ICS setup->pipette seal Approach Cell and Form Giga-seal pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record Record P2X4 Currents whole_cell->record agonist Apply ATP (Agonist) record->agonist modulator Apply Modulators (Antagonists/PAMs) agonist->modulator iv_curve I-V Relationship modulator->iv_curve dose_response Dose-Response Curves modulator->dose_response kinetics Activation/Desensitization Kinetics modulator->kinetics

Caption: Experimental workflow for whole-cell patch-clamp recording of P2X4 currents.

p2x4_signaling_pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Cation_Influx Na+ / Ca2+ Influx P2X4->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Cation_Influx->Ca_Signal p38_MAPK p38 MAPK Activation Ca_Signal->p38_MAPK Inflammation Pro-inflammatory Responses Ca_Signal->Inflammation BDNF_Release BDNF Release (in Microglia) p38_MAPK->BDNF_Release

Caption: Simplified P2X4 receptor signaling pathway in microglia.

References

Application Notes and Protocols for In Vivo Administration of P2X4 Antagonists in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of P2X4 receptor antagonists in mouse models, drawing from recent research in the field. The focus is on the application of these antagonists in models of neuropathic and inflammatory pain, as well as neuroinflammation.

Introduction

The P2X4 receptor, an ATP-gated ion channel, is a key player in mediating neuroinflammatory processes. Primarily expressed on microglia in the central nervous system, its activation is critically involved in the pathogenesis of chronic pain states and other neurological disorders. Upregulation of P2X4 receptors in spinal microglia is a hallmark of neuropathic pain following peripheral nerve injury. Activation of these receptors by extracellular ATP triggers a signaling cascade that leads to the release of brain-derived neurotrophic factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a downregulation of the K+/Cl- cotransporter 2 (KCC2). This disrupts the chloride gradient and diminishes GABAergic and glycinergic inhibition, resulting in neuronal hyperexcitability and pain hypersensitivity (allodynia). Consequently, antagonizing the P2X4 receptor presents a promising therapeutic strategy for managing chronic pain and neuroinflammation.

Data Presentation: Efficacy of P2X4 Antagonists in Mouse Models

The following tables summarize the quantitative data from key studies on the in vivo effects of P2X4 antagonists in mice.

Table 1: Effects of P2X4 Antagonists on Neuropathic Pain Behavior in Mice

AntagonistMouse ModelAdministration RouteDosageOutcome MeasureResult
NP-1815-PXTraumatic Nerve DamageIntrathecalNot SpecifiedMechanical AllodyniaProduced an anti-allodynic effect without affecting acute nociceptive pain or motor function.
NP-1815-PXHerpetic Pain ModelIntrathecalNot SpecifiedMechanical AllodyniaSuppressed the induction of mechanical allodynia.
NP-1815-PXHerpetic Pain ModelOralNot SpecifiedMechanical AllodyniaDid not produce an anti-allodynic effect.
TNP-ATP (non-selective)Peripheral Nerve InjuryNot SpecifiedNot SpecifiedBDNF UpregulationRepressed BDNF protein upregulation and trigeminal allodynia.
P2X4R Knockdown (siRNA)Bone Cancer PainNot SpecifiedNot SpecifiedPain Behavior & BDNF ExpressionAttenuated pain behavior and reduced the expression of BDNF.

Table 2: Effects of P2X4 Modulation on Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

TreatmentAdministration RouteDosageOutcome MeasureResult
TNP-ATP (Antagonist)Not SpecifiedNot SpecifiedPro-inflammatory Gene ExpressionSignificantly increased pro-inflammatory gene expression at the recovery phase of EAE.
TNP-ATP (Antagonist)Not SpecifiedNot SpecifiediNOS+ cells (pro-inflammatory marker)Significant increase in iNOS+ cells.
TNP-ATP (Antagonist)Not SpecifiedNot SpecifiedMRC1+ cells (anti-inflammatory marker)Significant reduction in MRC1+ cells.
Ivermectin (Potentiator)Not SpecifiedNot SpecifiedClinical Signs of EAEAmeliorated the experimental disease.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling in Microglia and Neuropathic Pain

The following diagram illustrates the key signaling pathway initiated by P2X4 receptor activation in microglia, leading to neuronal hyperexcitability and neuropathic pain.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment animal_model Induce Neuropathic Pain Model (e.g., Nerve Injury) baseline Baseline Behavioral Testing (e.g., von Frey) animal_model->baseline randomization Randomize Mice into Treatment Groups baseline->randomization administration Administer P2X4 Antagonist or Vehicle (e.g., Intrathecal Injection) randomization->administration post_treatment_behavior Post-Treatment Behavioral Testing administration->post_treatment_behavior tissue_collection Tissue Collection (Spinal Cord) post_treatment_behavior->tissue_collection molecular_analysis Molecular Analysis (e.g., Western Blot for KCC2, IHC for Microglia) tissue_collection->molecular_analysis

Application Notes and Protocols for Studying the P2X4 Receptor in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The P2X4 Receptor as a Key Modulator in Neuroinflammation

The P2X4 receptor, an ATP-gated cation channel, is a critical player in the complex landscape of neuroinflammation.[1] Under physiological conditions, P2X4 is expressed at low levels in various cells of the central nervous system (CNS), including neurons and glia.[2][3] However, in response to injury or pathological stimuli, its expression is dramatically upregulated, particularly in microglia, the resident immune cells of the CNS.[2][4] This shift towards a "P2X4-positive" microglial state is a hallmark of neuroinflammatory responses in a range of conditions, including neuropathic pain, spinal cord injury, ischemia, and multiple sclerosis.

Activation of microglial P2X4 receptors by extracellular ATP—a danger signal released from stressed or damaged cells—triggers a cascade of downstream events. This includes calcium influx, activation of the p38 MAPK signaling pathway, and the subsequent release of key signaling molecules like Brain-Derived Neurotrophic Factor (BDNF). This microglia-to-neuron communication can have profound consequences, such as altering neuronal excitability by downregulating the chloride transporter KCC2, a mechanism centrally implicated in neuropathic pain.

The role of P2X4 is context-dependent; it can be detrimental, as in neuropathic pain, or beneficial, as seen in models of multiple sclerosis where its activation promotes a switch to an anti-inflammatory microglial phenotype that aids in remyelination. This dual role makes the P2X4 receptor a compelling and nuanced target for therapeutic intervention in neurological disorders. Understanding the specific protocols to probe P2X4 expression, function, and downstream signaling is therefore essential for researchers in academia and industry aiming to develop novel neuro-modulatory and anti-inflammatory drugs. These protocols provide a framework for investigating the P2X4 receptor in relevant in vitro and in vivo models.

P2X4 Signaling Pathways and Experimental Workflow

Key Signaling Pathway in Microglia

Activation of the P2X4 receptor on microglia by ATP initiates a signaling cascade that is central to its role in neuroinflammation. The influx of calcium through the channel acts as a second messenger, activating downstream kinases like p38 MAPK, which in turn stimulates the synthesis and release of BDNF. This neurotrophic factor then acts on adjacent neurons to modulate their function.

P2X4_Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Opens Channel p38 p38 MAPK Activation Ca_Influx->p38 BDNF_Release BDNF Release p38->BDNF_Release Stimulates BDNF_Neuron BDNF BDNF_Release->BDNF_Neuron Acts on TrkB TrkB Receptor BDNF_Neuron->TrkB Binds KCC2 KCC2 Downregulation TrkB->KCC2 Disinhibition Neuronal Disinhibition (Hyperexcitability) KCC2->Disinhibition Leads to

P2X4 signaling cascade in microglia impacting neuronal function.
General Experimental Workflow

Studying the P2X4 receptor in neuroinflammation involves a multi-step process, beginning with the selection of an appropriate model and culminating in functional and molecular analysis. This workflow provides a logical progression from inducing a neuroinflammatory state to analyzing the specific contributions of the P2X4 receptor.

Experimental_Workflow cluster_model Model System Selection cluster_treatment Induction & Treatment cluster_analysis Analysis invitro In Vitro (e.g., Primary Microglia, iPSC-Microglia) induction Induce Neuroinflammation (e.g., LPS, Nerve Injury) invitro->induction invivo In Vivo (e.g., PNI, EAE Animal Models) invivo->induction treatment Apply P2X4 Modulators (Agonist, Antagonist, IVM) induction->treatment expression P2X4 Expression Analysis (qPCR, Western, IHC) treatment->expression functional P2X4 Functional Assays (Ca²⁺ Imaging, Electrophysiology) treatment->functional downstream Downstream Effects (Cytokine ELISA, Phagocytosis) treatment->downstream behavioral Behavioral Testing (In Vivo) (e.g., von Frey Test) treatment->behavioral

General workflow for investigating P2X4 in neuroinflammation.

Data Presentation: Quantitative Summary Tables

Table 1: Pharmacological Modulators of the P2X4 Receptor
Compound Type Target Typical In Vitro Concentration Effect Reference(s)
ATPAgonistP2X40.2 - 10 µM (EC₅₀ varies)Activates channel, induces Ca²⁺ influx.
5-BDBDAntagonistSelective P2X41 - 10 µMBlocks ATP-induced currents and downstream signaling.
TNP-ATPAntagonistNon-selective P2X1 - 30 µMBlocks P2X4 and other P2X receptors. Used to assess general P2X involvement.
Ivermectin (IVM)Positive Allosteric ModulatorP2X41 - 3 µMPotentiates ATP-gated currents, sensitizes the receptor.
Table 2: Expected Outcomes in an In Vitro Microglia Model of Neuroinflammation
Marker/Assay Control (Unstimulated) LPS-Stimulated LPS + P2X4 Antagonist (5-BDBD) Rationale Reference(s)
P2X4 mRNA/ProteinLow / Basal↑↑ (Upregulated)↑↑ (Antagonist blocks function, not expression)P2X4 is upregulated in activated microglia.
p-p38 MAPKBasal↑↑P2X4 activation drives p38 MAPK phosphorylation.
BDNF ReleaseBasalP2X4 signaling stimulates BDNF release.
TNF-α / IL-6 ReleaseLow↑↑↑↑↑ (Partial or no reduction)Pro-inflammatory cytokine release is a key feature of LPS activation. P2X4's role can be context-dependent.
iNOS Expression (M1 Marker)Low↑↑↑↑↑↑ or ↓ (context-dependent)In some models, P2X4 blockade can exacerbate pro-inflammatory phenotypes.
Arg1/MRC1 (M2 Marker)Basal↓↓In models where P2X4 drives an anti-inflammatory response, blockade would further reduce M2 markers.
Phagocytic ActivityBasalP2X4 activation can enhance phagocytosis.

Experimental Protocols

Protocol 1: In Vitro Microglia Culture and Activation

Objective: To establish a primary microglial culture and induce a neuroinflammatory state characterized by P2X4 upregulation.

Materials:

  • P1-P3 mouse or rat pups

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • 75 cm² tissue culture flasks

  • Lipopolysaccharide (LPS, from E. coli O111:B4)

  • Reagents for cell harvesting (Trypsin, scraper)

  • Plates for subsequent experiments (e.g., 96-well for cytokine assays, 24-well with coverslips for immunofluorescence)

Procedure:

  • Mixed Glial Culture: Isolate cortices from P1-P3 pups. Mince tissue and digest with trypsin. Dissociate cells by gentle trituration and plate the mixed cell suspension into T75 flasks.

  • Culture Maintenance: Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.

  • Microglia Isolation: Vigorously shake the flasks on an orbital shaker for 2 hours at 37°C to detach microglia. Collect the supernatant containing the microglia.

  • Plating: Centrifuge the microglial suspension, resuspend in fresh media, and count the cells. Plate at the desired density (e.g., 5 x 10⁴ cells/well in a 96-well plate). Allow cells to adhere for 24-48 hours.

  • Inflammatory Activation: Replace the medium with fresh medium containing LPS (e.g., 10-100 ng/mL) and/or IFN-γ (e.g., 50 ng/mL).

  • Pharmacological Modulation: For antagonist/modulator studies, pre-incubate the cells with the compound (e.g., 5-BDBD, 10 µM) for 30-60 minutes before adding the LPS stimulus.

  • Incubation: Incubate for the desired time period (e.g., 4-6 hours for gene expression, 24 hours for protein expression and cytokine release).

  • Harvesting: Collect the supernatant for cytokine analysis and lyse the cells for RNA/protein extraction or fix them for imaging.

Protocol 2: Analysis of P2X4 Expression by Immunofluorescence

Objective: To visualize and quantify the upregulation of P2X4 protein in activated microglia.

Materials:

  • Microglia cultured on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer: PBS with 0.2% Triton X-100 and 5% Normal Goat Serum

  • Primary Antibodies: Rabbit anti-P2X4, Mouse anti-Iba1 (microglial marker)

  • Secondary Antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, wash cells twice with cold PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization and Blocking: Incubate with Permeabilization/Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-P2X4 and anti-Iba1) in blocking buffer and incubate overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mounting: Wash once with PBS and mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of P2X4 specifically within Iba1-positive cells to determine the relative change in expression between experimental groups.

Protocol 3: Functional Assessment by Calcium Imaging

Objective: To measure P2X4-mediated intracellular calcium influx in response to ATP.

Materials:

  • Microglia cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • ATP solution (agonist)

  • 5-BDBD (antagonist)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Dye Loading: Wash cultured microglia with HBSS. Incubate cells with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

  • De-esterification: Wash cells three times with HBSS and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.

  • Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images for 1-2 minutes.

  • Agonist Application: Add ATP to the dish to achieve the desired final concentration (e.g., 10 µM) and continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decay.

  • Antagonist Protocol: To test for inhibition, pre-incubate a separate dish of dye-loaded cells with the antagonist (e.g., 10 µM 5-BDBD) for 15-30 minutes before and during the ATP application.

  • Data Analysis: For each cell, calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. Compare the peak response between control, ATP-stimulated, and antagonist-treated groups.

Protocol 4: Measurement of Cytokine Release by ELISA

Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated microglia.

Materials:

  • Culture supernatants (from Protocol 1)

  • Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α)

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour stimulation period in Protocol 1, carefully collect the culture medium from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant for the assay.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a 96-well plate pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., HRP).

    • Incubating and washing.

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine (in pg/mL or ng/mL) in each experimental sample. Compare the cytokine levels across different treatment groups. Other multiplex methods like Luminex or cytokine bead arrays can also be used for measuring multiple cytokines simultaneously.

References

Measuring P2X4-Mediated BDNF Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated ion channel, plays a crucial role in various physiological and pathological processes, particularly in the central nervous system. A key function of P2X4 receptor activation, especially in microglia, is the release of Brain-Derived Neurotrophic Factor (BDNF). This neurotrophin is integral to neuronal survival, differentiation, and synaptic plasticity. The dysregulation of P2X4-mediated BDNF release has been implicated in conditions such as neuropathic pain. Therefore, accurate measurement of this process is vital for both basic research and the development of novel therapeutics.

These application notes provide detailed protocols for inducing and quantifying P2X4-mediated BDNF release, primarily from microglial cell cultures. The methodologies cover cell stimulation, sample collection, and the subsequent measurement of released and intracellular BDNF using Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, respectively.

Signaling Pathway Overview

Activation of the P2X4 receptor by its endogenous ligand, adenosine triphosphate (ATP), initiates a signaling cascade that culminates in the synthesis and release of BDNF. This process is primarily dependent on an influx of extracellular calcium (Ca2+) and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The release of BDNF occurs through a SNARE-dependent exocytosis mechanism. Notably, P2X4 stimulation can induce a biphasic BDNF release: an early phase within minutes, representing the release of a pre-existing pool, and a later phase that involves de novo protein synthesis.

P2X4_BDNF_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca2_influx Ca²⁺ Influx P2X4->Ca2_influx Opens channel p38_MAPK p38 MAPK Activation Ca2_influx->p38_MAPK Activates Transcription Transcription p38_MAPK->Transcription Mediates Translation Translation Transcription->Translation BDNF_synthesis De novo BDNF Synthesis Translation->BDNF_synthesis BDNF_vesicle BDNF Vesicle BDNF_synthesis->BDNF_vesicle Packaged into SNARE SNARE Complex BDNF_vesicle->SNARE Mediated by BDNF_release BDNF Release (Exocytosis) SNARE->BDNF_release

P2X4-mediated BDNF release signaling pathway.

Experimental Protocols

The following protocols are designed for studies using primary microglial cultures but can be adapted for other relevant cell types, such as synovial fibroblasts.

Protocol 1: P2X4-Mediated BDNF Release from Primary Microglia

This protocol outlines the steps for stimulating microglial cells with ATP to induce P2X4-mediated BDNF release and collecting samples for subsequent analysis.

Materials:

  • Primary microglial cell culture

  • Phosphate-Buffered Saline (PBS)

  • ATP stock solution (e.g., 10 mM in PBS, pH 7.4)

  • P2X4 receptor antagonist (optional, e.g., TNP-ATP)

  • p38 MAPK inhibitor (optional, e.g., SB203580)

  • Cell culture medium

  • Micro

Application Notes and Protocols: Flow Cytometry Analysis of P2X4 Expressing Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in purinergic signaling and has emerged as a critical modulator of immune cell function. Its expression on a wide array of immune cells, including macrophages, dendritic cells, T cells, and eosinophils, implicates it in various physiological and pathological processes such as inflammation, neuropathic pain, and sepsis[1][2]. Understanding the cellular distribution and expression levels of P2X4 on different immune subsets is crucial for elucidating its role in the immune response and for the development of novel therapeutics targeting this receptor. Flow cytometry provides a powerful tool for the single-cell analysis of P2X4 expression on heterogeneous immune cell populations. These application notes provide detailed protocols for the flow cytometric analysis of P2X4-expressing immune cells, along with an overview of its signaling pathways.

P2X4 Expression in Immune Cells

The P2X4 receptor is broadly expressed across both myeloid and lymphoid lineages of the immune system[1][3]. The expression levels can vary significantly between different cell types and can be modulated by the activation state of the cell.

Quantitative Overview of P2X4 Expression

The following table summarizes the relative expression of the P2X4 receptor on various human immune cell subsets as determined by flow cytometry.

Immune Cell SubsetLineage MarkersP2X4 Expression LevelReferences
EosinophilsCD45+, SSC-highHigh[4]
NeutrophilsCD45+, CD66b+Moderate to High
MonocytesCD45+, CD14+Moderate
MacrophagesCD45+, CD68+Moderate (expression can be regulated by activation state)
Dendritic CellsCD45+, CD11c+Low to Moderate
B LymphocytesCD45+, CD20+Low
T Lymphocytes (CD4+ and CD8+)CD45+, CD3+, CD4+/CD8+Low
Natural Killer (NK) CellsCD45+, CD56+Low
Mast CellsCD45+, c-Kit+, FcεRI+Present

Note: Expression levels are generalized and can vary based on species, tissue localization, and experimental conditions.

P2X4 Signaling in Immune Cells

Activation of the P2X4 receptor by extracellular ATP leads to the influx of cations, primarily Ca2+, which acts as a second messenger to initiate downstream signaling cascades.

In macrophages, P2X4 activation is linked to the p38 MAPK pathway, leading to the activation of cytosolic phospholipase A2 (cPLA2) and the subsequent production and release of the pro-inflammatory mediator prostaglandin E2 (PGE2). Furthermore, P2X4 signaling can potentiate P2X7-dependent activation of the NLRP3 inflammasome, resulting in the processing and secretion of IL-1β and IL-18.

P2X4_Macrophage_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 binds Ca_channel P2X4->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx opens p38 p38 MAPK Ca_influx->p38 NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 p_p38 p-p38 MAPK p38->p_p38 phosphorylates cPLA2 cPLA2 p_p38->cPLA2 phosphorylates p_cPLA2 p-cPLA2 (active) cPLA2->p_cPLA2 AA Arachidonic Acid p_cPLA2->AA releases PGE2 Prostaglandin E₂ AA->PGE2 converted by COX IL1b IL-1β / IL-18 Release NLRP3->IL1b

P2X4 signaling cascade in macrophages.

In T lymphocytes, P2X4-mediated Ca2+ signaling is crucial for regulating mitochondrial metabolism, cell polarization, and migration, particularly in response to chemokines like SDF-1α.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for analyzing peripheral immune cell populations.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque™ PLUS or equivalent density gradient medium

  • Phosphate-buffered saline (PBS), sterile

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the layer below.

  • Collect the buffy coat, the whitish layer containing PBMCs, at the plasma-Ficoll interface and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Centrifuge the cells again and resuspend the pellet in Flow Cytometry Staining Buffer to a final concentration of 1 x 10⁷ cells/mL.

Protocol 2: Flow Cytometry Staining for P2X4 on Human PBMCs

This protocol outlines the procedure for staining PBMCs to identify major lymphocyte and monocyte populations and assess P2X4 expression.

Materials:

  • Isolated PBMCs (from Protocol 1)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human P2X4 (e.g., clone mAb27)

    • Anti-Human CD45

    • Anti-Human CD3

    • Anti-Human CD20

    • Anti-Human CD14

  • Isotype control for the anti-P2X4 antibody

  • Viability dye (e.g., SYTOX™ Blue or other fixable viability dye)

  • 96-well V-bottom plate or flow cytometry tubes

Procedure:

  • Add 100 µL of the PBMC suspension (1 x 10⁶ cells) to each well of a 96-well plate or to flow cytometry tubes.

  • Add the viability dye according to the manufacturer's instructions and incubate.

  • Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cells in 50 µL of staining buffer containing the Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-P2X4, CD45, CD3, CD20, CD14) at pre-titrated optimal concentrations. For one sample, use the isotype control in place of the anti-P2X4 antibody.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.

  • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer.

Protocol 3: Isolation of Murine Splenocytes

This protocol details the preparation of a single-cell suspension from a mouse spleen.

Materials:

  • Mouse spleen

  • RPMI-1640 medium

  • 70 µm cell strainer

  • Plunger from a 3 mL syringe

  • 50 mL conical tubes

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

  • Centrifuge

Procedure:

  • Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of cold RPMI-1640.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the strainer and gently mash it through the mesh using the plunger of a syringe, rinsing the strainer with RPMI-1640 to ensure all cells are collected.

  • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 2-5 mL of RBC Lysis Buffer and incubate for 5 minutes on ice to lyse erythrocytes.

  • Stop the lysis by adding 10 mL of RPMI-1640 and centrifuge at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocytes in Flow Cytometry Staining Buffer for cell counting and subsequent staining, following a similar procedure to Protocol 2 with mouse-specific antibodies.

Gating Strategy and Experimental Workflow

A sequential gating strategy is essential for accurately identifying specific immune cell populations and analyzing their P2X4 expression.

Gating_Strategy cluster_lineage Lineage Gating Total_Cells Total Acquired Events Single_Cells Singlets (FSC-A vs FSC-H) Total_Cells->Single_Cells Live_Cells Live Cells (Viability Dye-) Single_Cells->Live_Cells CD45_pos CD45+ Leukocytes Live_Cells->CD45_pos T_Cells CD3+ T Cells CD45_pos->T_Cells B_Cells CD20+ B Cells CD45_pos->B_Cells Monocytes CD14+ Monocytes CD45_pos->Monocytes P2X4_Analysis Analyze P2X4 Expression (Histogram or vs. SSC) T_Cells->P2X4_Analysis B_Cells->P2X4_Analysis Monocytes->P2X4_Analysis

Flow cytometry gating workflow.

The workflow begins with isolating single, live leukocytes (CD45+) from the total acquired events. From the CD45+ population, major immune subsets are identified using their canonical lineage markers. Finally, the expression of P2X4 is analyzed on each of these gated populations.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the flow cytometric analysis of P2X4-expressing immune cells. Accurate characterization of P2X4 expression patterns is fundamental for advancing our understanding of its role in immunity and for the development of targeted therapies for a range of inflammatory and neurological disorders. Researchers should optimize antibody concentrations and instrument settings for their specific experimental setup to ensure reliable and reproducible results.

References

Application Notes and Protocols for P2X4 Calcium Imaging Using Fura-2 AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium ([Ca²⁺]i) dynamics mediated by the P2X4 receptor. This document includes detailed protocols for cell preparation, dye loading, image acquisition, and data analysis, along with key quantitative data and visual guides to the signaling pathway and experimental workflow.

Introduction

The P2X4 receptor is an ATP-gated ion channel that plays a crucial role in various physiological processes, including immune responses, neuropathic pain, and cardiovascular function.[1] Activation of P2X4 receptors leads to the influx of cations, most notably Ca²⁺, which acts as a critical second messenger in numerous signaling cascades.[2][3] Monitoring these Ca²⁺ dynamics is essential for understanding P2X4 receptor function and for the development of novel therapeutics targeting this receptor.

Fura-2 AM is a cell-permeant, ratiometric fluorescent dye widely used for quantifying intracellular calcium concentrations.[4][5] Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura-2 molecule. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound), a precise and dynamic measurement of [Ca²⁺]i can be obtained, independent of variations in dye concentration, cell thickness, or photobleaching.

Data Presentation

Table 1: Spectral and Chemical Properties of Fura-2
PropertyValueReference
Excitation Wavelength (Ca²⁺-bound)~340 nm
Excitation Wavelength (Ca²⁺-free)~380 nm
Emission Wavelength~510 nm
Dissociation Constant (Kd) for Ca²⁺~120 nM (at room temperature)
Molecular Weight (Fura-2 AM)Varies by salt formN/A
Table 2: Reagent Concentrations for P2X4 Calcium Imaging
ReagentStock ConcentrationWorking ConcentrationPurposeReference
Fura-2 AM1 mM in anhydrous DMSO1-5 µMIntracellular Ca²⁺ indicator
ATP (Adenosine triphosphate)100 mM in deionized water0.2 - 100 µMP2X4 receptor agonist
Ionomycin1-2 mM in DMSO1-2 µMCa²⁺ ionophore for calibration (Rmax)
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)0.5 M in deionized water (pH 8.0)5-10 mMCa²⁺ chelator for calibration (Rmin)
Pluronic F-12720% w/v in DMSO0.02-0.05%Dispersing agent for Fura-2 AM
Probenecid250 mM in 1 M NaOH2.5 mMInhibitor of organic anion transporters to prevent dye leakage

Signaling Pathway and Experimental Workflow

P2X4 Signaling Pathway

The binding of ATP to the P2X4 receptor, an ionotropic receptor, directly gates the opening of a non-selective cation channel, leading to the influx of extracellular Ca²⁺ down its electrochemical gradient. This increase in intracellular Ca²⁺ concentration triggers various downstream cellular responses.

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase Cellular_Response Downstream Cellular Responses Ca_increase->Cellular_Response Extracellular Extracellular Space Membrane Plasma Membrane Intracellular Intracellular Space

Caption: P2X4 receptor activation by ATP leads to calcium influx and downstream signaling.

Experimental Workflow for Fura-2 AM Calcium Imaging

The following diagram outlines the key steps involved in a typical P2X4 calcium imaging experiment using Fura-2 AM.

Experimental_Workflow start Start: Cell Culture load Load Cells with Fura-2 AM start->load wash1 Wash to Remove Excess Dye load->wash1 deesterify De-esterification Incubation wash1->deesterify acquire_baseline Acquire Baseline Fluorescence (340/380nm) deesterify->acquire_baseline stimulate Stimulate with ATP acquire_baseline->stimulate acquire_response Acquire Post-Stimulation Fluorescence stimulate->acquire_response calibrate Calibration (Ionomycin/EGTA) acquire_response->calibrate analyze Data Analysis: Ratio & [Ca²⁺] Calculation calibrate->analyze end End analyze->end

Caption: Workflow for measuring P2X4-mediated calcium influx using Fura-2 AM.

Experimental Protocols

I. Preparation of Reagents
  • Fura-2 AM Stock Solution (1 mM):

    • Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Physiological Saline Solution (e.g., Hanks' Balanced Salt Solution - HBSS):

    • Prepare HBSS containing Ca²⁺ and Mg²⁺, buffered with HEPES (10-20 mM, pH 7.4). Ensure the solution is free of phenol red, which can increase background fluorescence.

  • ATP Stock Solution (100 mM):

    • Dissolve the appropriate amount of ATP disodium salt in sterile, deionized water.

    • Adjust the pH to 7.4 with NaOH.

    • Aliquot and store at -20°C.

  • Ionomycin Stock Solution (1-2 mM):

    • Dissolve Ionomycin in DMSO.

    • Aliquot and store at -20°C.

  • EGTA Stock Solution (0.5 M):

    • Dissolve EGTA in deionized water and adjust the pH to 8.0 with NaOH to ensure it fully dissolves.

    • Store at 4°C.

II. Cell Loading with Fura-2 AM

This protocol is a general guideline and should be optimized for each specific cell type.

  • Cell Plating: Plate cells on glass coverslips or in black-walled, clear-bottom microplates suitable for fluorescence imaging. Allow cells to adhere and reach the desired confluency (typically 70-90%).

  • Loading Solution Preparation:

    • For a final Fura-2 AM concentration of 2 µM, dilute the 1 mM stock solution 1:500 in physiological saline.

    • To aid in dye dispersion and prevent compartmentalization, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.05%.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with physiological saline.

    • Add the Fura-2 AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal time and temperature should be determined empirically.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with physiological saline to remove extracellular Fura-2 AM.

    • Add fresh physiological saline (which may contain probenecid to prevent dye leakage) and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

III. Calcium Imaging and Data Acquisition
  • Microscope Setup:

    • Place the coverslip or microplate on the stage of an inverted fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, a >510 nm emission filter, and a sensitive camera.

  • Baseline Recording:

    • Identify a field of healthy cells.

    • Begin recording, capturing images alternately at 340 nm and 380 nm excitation.

    • Record a stable baseline for 1-2 minutes before adding any stimulus.

  • P2X4 Receptor Stimulation:

    • Add ATP to the imaging chamber to achieve the desired final concentration. The EC₅₀ for ATP at human P2X4 receptors is typically in the low micromolar range (0.2-10 µM). A concentration of 10-100 µM is often used to elicit a maximal response.

    • Continue recording to capture the resulting change in intracellular Ca²⁺.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, perform an in situ calibration to convert fluorescence ratios to absolute [Ca²⁺]i values.

    • Rmax (Maximum Ratio): Add a saturating concentration of a Ca²⁺ ionophore like Ionomycin (e.g., 1-2 µM) in the presence of normal extracellular Ca²⁺ to determine the maximum fluorescence ratio.

    • Rmin (Minimum Ratio): Following the Rmax measurement, add a high concentration of a Ca²⁺ chelator like EGTA (e.g., 5-10 mM) to the buffer to chelate all available Ca²⁺ and determine the minimum fluorescence ratio.

IV. Data Analysis
  • Background Subtraction: For each time point, subtract the background fluorescence from the images acquired at both 340 nm and 380 nm.

  • Ratio Calculation:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of the fluorescence intensities (F) for each ROI at each time point: Ratio = F₃₄₀ / F₃₈₀ .

  • Conversion to [Ca²⁺]i (Grynkiewicz Equation):

    • The fluorescence ratio can be converted to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_380_free / F_380_bound)

    • Where:

      • Kd: The dissociation constant of Fura-2 for Ca²⁺ (~120 nM at RT).

      • R: The measured 340/380 nm fluorescence ratio.

      • Rmin: The ratio in the absence of Ca²⁺ (determined with EGTA).

      • Rmax: The ratio at Ca²⁺ saturation (determined with Ionomycin).

      • (F_380_free / F_380_bound): The ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2, respectively. This value is determined during calibration.

Troubleshooting

  • Low Fura-2 Signal: Increase Fura-2 AM concentration or incubation time. Ensure DMSO is anhydrous.

  • High Background Fluorescence: Ensure complete removal of extracellular dye. Use phenol red-free media. Check for cellular autofluorescence.

  • Inconsistent Cellular Responses: Ensure even application of agonist. Monitor cell health and viability.

  • Dye Compartmentalization: Loading at lower temperatures (e.g., room temperature) can sometimes reduce sequestration of the dye into organelles.

  • Rapid Signal Loss: This may be due to dye leakage. Include an organic anion transport inhibitor like probenecid in the extracellular buffer.

References

Application Notes and Protocols for the Electrophysiological Characterization of P2X4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrophysiological characterization of P2X4 receptor antagonists. P2X4 receptors are ATP-gated ion channels that have emerged as promising therapeutic targets for a variety of conditions, including neuropathic pain and neuroinflammation.[1][2] Accurate and robust characterization of novel antagonist compounds is therefore a critical step in the drug discovery pipeline.

This document outlines the primary electrophysiological techniques employed for assessing the potency and mechanism of action of P2X4 antagonists. Detailed protocols for whole-cell patch-clamp, two-electrode voltage clamp (TEVC), and automated patch-clamp systems are provided, alongside data presentation guidelines and visualizations to aid in experimental design and interpretation.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by its endogenous ligand, adenosine triphosphate (ATP), triggers the opening of a non-selective cation channel.[3] This allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to membrane depolarization and the initiation of downstream signaling cascades.[3] In immune cells such as microglia, this calcium influx can activate signaling pathways like the p38 MAP kinase pathway, resulting in the release of brain-derived neurotrophic factor (BDNF), a key mediator in neuropathic pain.[3]

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ion_Influx Na+ / Ca2+ Influx P2X4->Ion_Influx Opens Channel ATP ATP ATP->P2X4 Binds & Activates Antagonist P2X4 Antagonist Antagonist->P2X4 Binds & Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., p38 MAPK activation) Depolarization->Downstream BDNF BDNF Release Downstream->BDNF

P2X4 receptor signaling cascade.

Key Electrophysiological Techniques and Protocols

The functional characterization of P2X4 antagonists primarily relies on electrophysiological techniques that directly measure the ion channel activity of the receptor. Whole-cell patch-clamp is considered the gold standard for detailed mechanistic studies, while automated patch-clamp systems offer higher throughput for screening campaigns. Two-electrode voltage clamp (TEVC) is a robust method for studying receptors expressed in Xenopus oocytes.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a high-resolution measurement of the electrical currents passing through the P2X4 receptor in a single cell, allowing for detailed characterization of antagonist effects on channel kinetics and mechanism of action.

Protocol:

  • Cell Preparation: Culture mammalian cells (e.g., HEK293 or 1321N1) stably or transiently expressing the P2X4 receptor of the desired species (human, rat, or mouse) on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and continuously perfuse with an extracellular solution.

  • Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill with an intracellular solution.

  • Giga-Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Current Recording: Voltage-clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply ATP (typically at an EC50 to EC80 concentration, e.g., 1-10 µM) to the cell using a rapid perfusion system to elicit an inward current mediated by P2X4 receptors.

  • Antagonist Application: To determine the inhibitory effect, pre-apply the antagonist for a set period (e.g., 2 minutes) and then co-apply it with ATP.

  • Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition and, for concentration-response curves, fit the data to a sigmoidal dose-response equation to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful technique for studying ion channels expressed in large cells, such as Xenopus laevis oocytes, which can express high levels of exogenous proteins.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • mRNA Injection: Inject the oocytes with cRNA encoding the P2X4 receptor of interest and incubate for 24-72 hours to allow for protein expression.

  • Electrode Preparation: Fill two microelectrodes with 3 M KCl; one will serve as the voltage-sensing electrode and the other as the current-injecting electrode.

  • Oocyte Impalement: Place an oocyte in the recording chamber and impale it with both microelectrodes.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the oocyte with a solution containing ATP to activate the P2X4 receptors and record the resulting current. To test antagonists, pre-incubate the oocyte with the antagonist before co-application with ATP.

  • Data Acquisition and Analysis: Record the current responses and analyze the data as described for the whole-cell patch-clamp protocol to determine antagonist potency.

Automated Patch-Clamp Systems

Automated patch-clamp platforms enable higher throughput screening of compound libraries by performing parallel recordings from multiple cells. These systems utilize planar patch-clamp technology, where cells are automatically positioned over apertures in a substrate.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of cells expressing the P2X4 receptor at an appropriate density.

  • System Priming: Prime the system's microfluidic channels and chip with the appropriate extracellular and intracellular solutions.

  • Cell Seeding: The system automatically introduces the cell suspension to the planar chip, where suction is applied to capture individual cells and form giga-seals.

  • Whole-Cell Formation: The system establishes the whole-cell configuration, typically through automated suction pulses.

  • Compound Application: The integrated liquid handling system applies ATP and antagonist compounds in a pre-programmed sequence.

  • Data Recording and Analysis: The system records currents from all cells simultaneously and the accompanying software analyzes the data to generate concentration-response curves and calculate IC50 values.

Experimental Workflow for P2X4 Antagonist Characterization

A typical workflow for characterizing a novel P2X4 antagonist involves a tiered approach, starting with high-throughput screening and progressing to more detailed mechanistic studies.

Experimental_Workflow HTS Primary Screen (e.g., Calcium Influx Assay or Automated Patch-Clamp) Hit_Confirmation Hit Confirmation (Automated Patch-Clamp) HTS->Hit_Confirmation Potency_Determination Potency Determination (IC50) (Automated or Manual Patch-Clamp) Hit_Confirmation->Potency_Determination Selectivity_Profiling Selectivity Profiling (vs. other P2X subtypes) Potency_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (Manual Whole-Cell Patch-Clamp) Potency_Determination->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy Models Selectivity_Profiling->In_Vivo_Testing Mechanism_of_Action->In_Vivo_Testing

Workflow for P2X4 antagonist characterization.

Data Presentation: P2X4 Antagonist Potency

The potency of P2X4 antagonists is typically reported as the half-maximal inhibitory concentration (IC50). It is crucial to note that the potency of many antagonists exhibits significant species-dependent differences.

AntagonistHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
5-BDBD 0.5 - 1 µM0.75 µMInsensitivePotent at human and rat receptors, but not mouse.
PPADS ~10 µM>100 µM~10 µMBroad-spectrum, non-selective P2 receptor antagonist.
Suramin Insensitive (up to 100 µM)InsensitiveInsensitive (up to 100 µM)Broad-spectrum, non-selective P2 receptor antagonist.
BX430 0.54 µM>10 µM>10 µMHighly selective for the human P2X4 receptor.
BAY-1797 ~100 nM~100 nM~200 nMHigh potency and similar activity across species.
PSB-12062 248 nM2.1 µM3 µMN-substituted phenoxazine derivative.
NP-1815-PX 0.26 µMActiveActiveSubmicromolar potency at human, rat, and mouse receptors.
TNP-ATP 17 µM-93 µMBroad-spectrum P2X antagonist.

Logical Relationships in Characterization Methods

The choice of electrophysiological method often depends on the stage of the drug discovery process and the specific questions being addressed.

Logical_Relationships cluster_throughput Throughput cluster_detail Level of Detail High_Throughput High (Automated Patch-Clamp) Screening Screening High_Throughput->Screening Medium_Throughput Medium (TEVC) Robust_Expression Robust Heterologous Expression Medium_Throughput->Robust_Expression Low_Throughput Low (Manual Patch-Clamp) Detailed_Kinetics Detailed Kinetics & Mechanism of Action Low_Throughput->Detailed_Kinetics

Method selection based on experimental goals.

Conclusion

The electrophysiological characterization of P2X4 antagonists is a multi-faceted process that requires the application of appropriate techniques to match the experimental goals. From high-throughput screening using automated systems to detailed mechanistic studies with manual patch-clamp, the protocols and data presented here provide a framework for the robust evaluation of novel P2X4 modulators. The significant species differences observed for many antagonists underscore the importance of characterizing compounds against the relevant species-specific receptor early in the drug development process.

References

Unveiling P2X4 mRNA Expression: A Guide to In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The P2X4 receptor, a ligand-gated ion channel activated by ATP, plays a crucial role in various physiological and pathological processes, including immune responses, neuropathic pain, and inflammation. Its involvement in these pathways makes it a significant target for drug development. Understanding the spatial and cellular expression patterns of the P2X4 receptor mRNA is paramount for elucidating its function and for the development of targeted therapeutics. In situ hybridization (ISH) is a powerful technique that allows for the precise localization of P2X4 mRNA within intact cells and tissues, providing critical insights into its regulation and function in health and disease.

This document provides detailed protocols for the detection of P2X4 mRNA using both chromogenic and fluorescent in situ hybridization techniques. Furthermore, it summarizes quantitative data on P2X4 mRNA expression from published studies and presents a diagram of the P2X4 signaling pathway to provide a comprehensive resource for researchers.

P2X4 mRNA has been shown to be widely expressed in the central nervous system, including in neurons and glial cells[1]. Notably, its expression is significantly upregulated in activated microglia following peripheral nerve injury, implicating it in neuroinflammatory processes and pain signaling[2][3][4][5]. Quantitative analysis of P2X4 mRNA can provide valuable information on the cellular response to various stimuli and disease states.

Quantitative Data Summary

The following table summarizes quantitative and semi-quantitative data on P2X4 mRNA expression from various studies. While quantitative ISH is technically challenging, the data below, derived from techniques like RT-PCR and semi-quantitative image analysis, provides valuable insights into the relative abundance and regulation of P2X4 transcripts.

Tissue/Cell TypeSpeciesMethodKey FindingsReference
Anterior PituitaryRatQuantitative RT-PCRP2X4 mRNA is the most abundant P2X subunit transcript, with approximately 163 ± 17 x 10³ copies per 1 µg of total RNA.
Vascular Smooth Muscle (various arteries)RatIn Situ Hybridization & RT-PCRP2X4 mRNA is co-expressed with P2X1 and P2X2 receptor mRNAs in the smooth muscle cells of coronary vessels, aorta, pulmonary artery, and others.
Spinal Cord MicrogliaMouseIn Situ Hybridization (qualitative)P2X4 mRNA expression is markedly upregulated in activated microglia following peripheral nerve injury.
Central Nervous SystemMouseIn Situ Hybridization (Allen Brain Atlas)Widespread but varied expression throughout the brain, with notable levels in the hippocampus, cerebellum, and olfactory bulb.

P2X4 Receptor Signaling Pathway

The activation of the P2X4 receptor by ATP initiates a cascade of intracellular events. The following diagram illustrates the key components of the P2X4 signaling pathway.

P2X4_Signaling_Pathway cluster_cytosol Cytosol ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx CaM Calmodulin Ca_ion->CaM Activates p38_MAPK p38 MAPK CaM->p38_MAPK Activates NFAT NFAT CaM->NFAT Activates BDNF_release BDNF Release p38_MAPK->BDNF_release Cytokine_release Pro-inflammatory Cytokine Release p38_MAPK->Cytokine_release Gene_expression Gene Expression (e.g., inflammatory mediators) NFAT->Gene_expression

P2X4 receptor signaling cascade.

Experimental Protocols

I. Chromogenic In Situ Hybridization (CISH) for P2X4 mRNA

This protocol describes the detection of P2X4 mRNA using a digoxigenin (DIG)-labeled antisense RNA probe and colorimetric detection.

  • Probe Design: Design a cRNA probe of 200-800 bp targeting the P2X4 mRNA sequence. Ensure specificity by performing a BLAST search against the target species' genome to avoid cross-hybridization with other transcripts.

  • Template Generation: Amplify the target sequence from cDNA using PCR with primers that incorporate T7 or SP6 RNA polymerase promoter sequences.

  • In Vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using a commercially available in vitro transcription kit with DIG-UTP. A sense probe should also be synthesized as a negative control.

CISH_Workflow start Start: Tissue Preparation tissue_prep 1. Tissue Fixation & Sectioning (e.g., 4% PFA, cryosectioning) start->tissue_prep prehybridization 2. Prehybridization (Permeabilization, acetylation) tissue_prep->prehybridization hybridization 3. Hybridization (Incubate with DIG-labeled P2X4 probe) prehybridization->hybridization post_hybridization 4. Post-Hybridization Washes (Stringent washes to remove unbound probe) hybridization->post_hybridization immunodetection 5. Immunodetection (Incubate with anti-DIG-AP antibody) post_hybridization->immunodetection color_development 6. Colorimetric Detection (Add NBT/BCIP substrate) immunodetection->color_development imaging 7. Imaging (Microscopy) color_development->imaging end_node End: Data Analysis imaging->end_node

Chromogenic in situ hybridization workflow.
  • Tissue Preparation:

    • Perfuse animals with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.

    • Cryoprotect the tissue by immersing in 30% sucrose in PBS overnight at 4°C.

    • Embed the tissue in OCT compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat and mount on positively charged slides.

  • Prehybridization:

    • Wash slides in PBS to remove OCT.

    • Permeabilize sections with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C.

    • Wash with PBS.

    • Acetylate the sections in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

    • Wash with PBS and dehydrate through an ethanol series (70%, 95%, 100%).

    • Air dry the slides.

    • Apply hybridization buffer (50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA) and prehybridize for 2-4 hours at 55-65°C.

  • Hybridization:

    • Dilute the DIG-labeled P2X4 antisense probe (and sense control probe on separate slides) in hybridization buffer to a final concentration of 100-500 ng/ml.

    • Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

    • Remove the prehybridization buffer and apply the probe solution to the sections.

    • Cover with a coverslip and incubate overnight at 55-65°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Remove coverslips and wash slides in 5x SSC at 60°C for 30 minutes.

    • Wash in 2x SSC, 50% formamide at 60°C for 30 minutes.

    • Wash twice in 0.1x SSC at 60°C for 30 minutes each.

    • Wash in MABT (Maleic acid buffer with Tween-20).

  • Immunodetection:

    • Block non-specific binding with blocking solution (e.g., 2% Roche blocking reagent in MABT) for 1-2 hours at room temperature.

    • Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) (diluted in blocking solution) overnight at 4°C.

    • Wash slides extensively with MABT.

  • Colorimetric Detection:

    • Equilibrate slides in alkaline phosphatase buffer (NTM; 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).

    • Incubate sections with NBT/BCIP substrate in NTM in the dark until the desired color intensity is reached.

    • Stop the reaction by washing with PBS.

    • Counterstain with Nuclear Fast Red if desired.

  • Imaging and Analysis:

    • Dehydrate the slides through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

    • Image the slides using a bright-field microscope.

    • Semi-quantitative analysis can be performed by measuring the intensity of the colorimetric signal using image analysis software.

II. Fluorescent In Situ Hybridization (FISH) for P2X4 mRNA

This protocol outlines the detection of P2X4 mRNA using a fluorescently labeled probe, allowing for higher resolution and co-localization studies.

Probes can be either directly labeled with a fluorophore or indirectly labeled with a hapten (e.g., DIG, biotin) for subsequent detection with a fluorescently tagged antibody or streptavidin. Commercially available probe sets with proprietary signal amplification technologies can also be utilized for enhanced sensitivity.

FISH_Workflow start Start: Tissue Preparation tissue_prep 1. Tissue Fixation & Sectioning start->tissue_prep prehybridization 2. Prehybridization tissue_prep->prehybridization hybridization 3. Hybridization with Fluorescent Probe prehybridization->hybridization post_hybridization 4. Post-Hybridization Washes hybridization->post_hybridization detection 5. Signal Amplification (optional) post_hybridization->detection mounting 6. Counterstaining & Mounting detection->mounting imaging 7. Confocal/Fluorescence Imaging mounting->imaging end_node End: Data Analysis imaging->end_node

Fluorescent in situ hybridization workflow.
  • Tissue Preparation and Prehybridization: Follow steps 1 and 2 as described in the CISH protocol.

  • Hybridization:

    • Dilute the fluorescently labeled P2X4 probe in hybridization buffer.

    • Denature the probe and apply to the sections.

    • Incubate overnight at the appropriate temperature in a humidified chamber.

  • Post-Hybridization Washes: Perform stringent washes as described in the CISH protocol to remove unbound probe.

  • Signal Amplification (if using hapten-labeled probes):

    • Block with a suitable blocking solution.

    • Incubate with a fluorescently labeled antibody (e.g., anti-DIG-Alexa Fluor 488) or fluorescently labeled streptavidin.

    • Wash extensively.

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI.

    • Mount with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Image the slides using a confocal or fluorescence microscope with appropriate filter sets.

    • Quantitative analysis can be performed by measuring the fluorescence intensity or by counting individual mRNA molecules if using single-molecule FISH (smFISH) probes.

Conclusion

In situ hybridization is an indispensable tool for investigating the expression and regulation of P2X4 mRNA. The protocols provided here offer a robust framework for visualizing P2X4 transcripts in a variety of research contexts. By combining these methodologies with quantitative analysis and a thorough understanding of the P2X4 signaling pathway, researchers can gain deeper insights into the role of this important receptor in health and disease, ultimately paving the way for novel therapeutic interventions.

References

Troubleshooting & Optimization

P2X4 Antagonist Potency: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X4 receptor antagonists. A key challenge in this field is the observed variability in antagonist potency across different species, which can impact the translation of preclinical findings. This guide offers detailed information to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my P2X4 antagonist showing different potency in my animal model compared to human cells?

A1: Significant species-dependent variations in the pharmacology of P2X4 receptors are well-documented. These differences arise from variations in the amino acid sequences of the P2X4 receptor across species, particularly in the antagonist binding sites. For example, antagonists like BX430 and 5-BDBD are potent at the human P2X4 receptor but show weak to no activity at rodent (rat and mouse) P2X4 receptors. Conversely, some antagonists, such as BAY-1797 and PSB-OR-2020, exhibit high potency across multiple mammalian species with only minor differences. It is crucial to select an antagonist with known potency for the specific species being studied.

Q2: I'm observing inconsistent results in my calcium influx assays. What could be the cause?

A2: Inconsistent results in calcium influx assays can stem from several factors:

  • Cell Health and Receptor Expression: Ensure your cells are healthy, within a consistent passage number, and have stable expression of the P2X4 receptor. Over-passaging can alter receptor expression levels.

  • Agonist Concentration: Use a consistent and appropriate concentration of the agonist (e.g., ATP). An EC80 concentration is typically recommended to provide a sufficient window for observing antagonism.

  • Antagonist Solubility: Some P2X4 antagonists, like PSB-12054, have poor water solubility, which can lead to inaccurate concentrations and inconsistent results. Ensure your antagonist is fully dissolved. An analog with greater water solubility, PSB-12062, has been developed with similar potency.

  • Assay Conditions: Variations in assay conditions, such as temperature and buffer composition, can influence results. Maintaining consistency is key.

Q3: How do I choose the right antagonist for my in vivo study in mice?

A3: Selecting the appropriate antagonist is critical for the translational relevance of your findings. For mouse models, it is essential to choose an antagonist that is potent at the mouse P2X4 receptor. Based on current data, BAY-1797 and PSB-12062 are potent inhibitors of mouse P2X4. In contrast, 5-BDBD and BX-430 are not effective against the mouse P2X4 receptor and should be avoided in mouse studies. Always refer to species-specific potency data when selecting a compound.

Q4: What is the mechanism of action of most P2X4 antagonists?

A4: Many selective P2X4 antagonists, including 5-BDBD and BX430, are allosteric modulators. This means they bind to a site on the receptor that is different from the ATP (orthosteric) binding site, inducing a conformational change that prevents the channel from opening. This non-competitive mechanism is often demonstrated by an insurmountable blockade in concentration-response curves for ATP.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition observed with a known P2X4 antagonist. Species Mismatch: The antagonist may not be potent in the species being tested (e.g., using 5-BDBD on mouse P2X4).Verify the antagonist's potency for your specific species from the literature or perform a preliminary concentration-response curve. (See Table 1)
Incorrect Agonist Concentration: The agonist concentration may be too high, overcoming the antagonist's effect, especially if it is a competitive antagonist.Use an agonist concentration around the EC80 to ensure a clear window for observing inhibition.
High variability between experimental repeats. Antagonist Solubility Issues: The antagonist may not be fully dissolved, leading to inconsistent effective concentrations.Ensure the antagonist is completely solubilized. Consider using a more soluble analog if available (e.g., PSB-12062 instead of PSB-12054).
Inconsistent Cell Conditions: Variations in cell density, passage number, or health can affect receptor expression and signaling.Standardize cell culture and plating procedures. Use cells within a defined passage number range.
Unexpected agonist activity from a compound. Agonist vs. Antagonist Profile: Some compounds can have dual activity or their pharmacology may not be fully characterized across all species.Carefully review the literature for the specific compound and species. For example, while BzATP is a potent P2X7 agonist, it has lower potency at some P2X4 receptors and is inactive at rat P2X4.

Data Presentation: P2X4 Antagonist Potency (IC50) Across Species

AntagonistHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
BAY-1797 ~100 nM~100 nM~200 nMHigh potency and similar activity across species.
PSB-OR-2020 6.32 nM0.696 nM1.14 nMHigh potency with minor differences across mammalian species.
PSB-12062 1.38 µM0.928 - 1.76 µM3 µMAllosteric modulator with similar potency across these species.
BX-430 426 nM - 0.54 µM>10 µM>10 µMPotent and selective for human P2X4; weak activity in rodents.
5-BDBD 0.5 - 1 µM0.75 µMInsensitivePotent at human and rat P2X4, but not mouse.
TNP-ATP 17 µMN/A93 µMDisplays selectivity for human over mouse P2X4.
PPADS 34 µMN/A42 µMBroad-spectrum, non-selective P2 receptor antagonist.

Experimental Protocols

Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium upon P2X4 receptor activation.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse).

  • Cell Plating: Seed cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) according to the manufacturer's instructions.

  • Antagonist Incubation: After dye loading, wash the cells and pre-incubate with varying concentrations of the P2X4 antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence before the automated addition of an EC80 concentration of ATP. Monitor fluorescence changes in real-time.

  • Data Analysis: Calculate the increase in fluorescence upon ATP addition, which indicates calcium influx. Determine the inhibitory effect of the antagonist and fit the concentration-response data to a sigmoidal curve to calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

Methodology:

  • Cell Preparation: Plate cells expressing the P2X4 receptor on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate intracellular solution.

  • Giga-seal Formation: Under microscopic observation, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Current Recording: Voltage-clamp the cell at a holding potential (e.g., -60 mV). Apply ATP to the cell via a perfusion system to elicit an inward current through P2X4 receptors.

  • Antagonist Application: Co-apply the antagonist with ATP to measure its inhibitory effect on the ATP-gated current.

  • Data Analysis: Measure the reduction in the peak current amplitude in the presence of the antagonist to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling P2X4 Receptor Signaling Cascade in Microglia ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_Influx Ca²⁺/Na⁺ Influx P2X4->Ca_Influx Opens Channel Membrane_Depolarization Membrane Depolarization Ca_Influx->Membrane_Depolarization p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Triggers BDNF_Release BDNF Release p38_MAPK->BDNF_Release Leads to Neuropathic_Pain Neuropathic Pain BDNF_Release->Neuropathic_Pain Contributes to

Technical Support Center: Overcoming Poor Cell Viability with P2X4 Antagonist Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing P2X4 antagonist treatment to address poor cell viability in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving P2X4 antagonists and cell viability assays.

Question: Why am I not observing an improvement in cell viability after treatment with a P2X4 antagonist?

Answer: Several factors could contribute to the lack of a positive effect on cell viability. Consider the following troubleshooting steps:

  • Cell Line Specificity: The expression and function of P2X4 receptors can vary significantly between different cell lines. It is crucial to confirm P2X4 receptor expression in your specific cell model at both the mRNA and protein levels. For instance, P2X4R has been identified as the most highly expressed P2 receptor in some prostate cancer cell lines (PC3, LNCaP, and C4-2B).[1][2]

  • Antagonist Potency and Specificity: Ensure you are using a potent and selective P2X4 antagonist. The table below summarizes the IC50 values of commonly used P2X4 antagonists. It's important to note that some antagonists may have off-target effects or varying potency against different species' P2X4 receptors.[3]

  • Concentration and Incubation Time: The optimal concentration and treatment duration for a P2X4 antagonist can vary. A dose-response experiment is recommended to determine the effective concentration for your specific cell line and experimental conditions. For example, treatment of prostate cancer cells with 5-BDBD and PSB-12062 for up to 96 hours significantly reduced proliferation.[1]

  • Mechanism of Cell Death: P2X4 receptor activation can contribute to different cell death pathways. While P2X4 inhibition can prevent ATP-induced apoptosis in some cell types like human mesangial cells[4], in other contexts, it may impact proliferation and viability without directly affecting apoptosis. It is advisable to investigate multiple markers of cell health and death.

  • ATP Concentration in Culture: The effect of a P2X4 antagonist is dependent on the presence of extracellular ATP, which activates the P2X4 receptor. If the basal level of ATP in your cell culture is too low, the effect of the antagonist may not be apparent. Consider adding a controlled amount of ATP as a positive control to validate the antagonist's action.

Question: I am observing inconsistent results in my cell viability assays when using P2X4 antagonists. What could be the cause?

Answer: Inconsistent results in cell viability assays are a common issue. Here are some potential causes and solutions:

  • Assay Interference: The P2X4 antagonist itself or the vehicle used to dissolve it (e.g., DMSO) might interfere with the chemistry of your viability assay (e.g., MTT, AlamarBlue). It is essential to include a "no-cell" control with the compound and assay reagent to check for any direct interactions.

  • Pipetting and Seeding Errors: Inconsistent cell seeding density and inaccurate pipetting can lead to high variability between wells. Ensure proper mixing of cell suspensions before seeding and use calibrated pipettes.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can affect cell growth and viability. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Reagent Stability: Ensure that your P2X4 antagonist and viability assay reagents are stored correctly and have not expired. Some reagents are light-sensitive and require protection from light.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of P2X4 antagonists to improve cell viability.

Question: What are P2X4 receptors and how do they affect cell viability?

Answer: P2X4 receptors are ATP-gated ion channels found on the surface of various cells, including immune cells, neurons, and cancer cells. When extracellular ATP binds to these receptors, it triggers an influx of cations like Ca2+ and Na+ into the cell. Overactivation of P2X4 receptors due to high levels of extracellular ATP, often present in inflammatory or tumor microenvironments, can lead to cellular stress, inflammation, and ultimately, cell death. In some cancer cells, however, P2X4 activation can promote proliferation and survival.

Question: How do P2X4 antagonists work to improve cell viability?

Answer: P2X4 antagonists are molecules that block the activation of P2X4 receptors. They can act competitively by preventing ATP from binding or allosterically by changing the receptor's shape to prevent it from opening. By inhibiting the influx of ions, particularly calcium, P2X4 antagonists can prevent the downstream signaling cascades that lead to inflammation and cell death. For example, in cases of ischemic cell death, P2X antagonists have been shown to be neuroprotective.

Question: What are some commonly used P2X4 antagonists?

Answer: Several selective P2X4 antagonists are available for research. The choice of antagonist may depend on the specific application and the species being studied.

AntagonistIC50 (human P2X4)NotesReference
5-BDBD0.75 µM (rat)Potent and selective antagonist.
PSB-120621.5 µM (PC3 cells)Selective P2X4R antagonist.
NC-26000.03 - 3 µM (effective range)Novel P2X4 receptor antagonist.
NP-1815-PX0.1 - 10 µM (effective range)Novel P2X4 receptor antagonist.
BX430~30-fold more potent at human P2X4 than ratHighly selective human P2X4 antagonist.

Question: In which research areas is P2X4 antagonist treatment being explored to improve cell viability?

Answer: P2X4 antagonist treatment is being investigated in several fields:

  • Neuroinflammation and Neurodegenerative Diseases: P2X4 receptors are upregulated in activated microglia, and their blockade can prevent microglia-mediated cell death and reduce neuroinflammation.

  • Cancer Therapy: In some cancers, like prostate cancer, inhibiting P2X4 receptors can reduce cell viability and proliferation. In other contexts, dying cancer cells can release ATP, which activates P2X4 on neighboring tumor cells, promoting their survival; here, P2X4 antagonists could enhance the efficacy of chemotherapy.

  • Ischemic Injury: P2X4 receptors are involved in ischemic cell death, and their antagonists have shown neuroprotective effects in models of stroke.

  • Neuropathic Pain: P2X4 antagonists can alleviate neuropathic pain by modulating microglial activation and the release of inflammatory mediators.

Experimental Protocols

Protocol 1: Assessing the Effect of a P2X4 Antagonist on Cell Viability using a Tetrazolium-based Assay (e.g., MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Antagonist Treatment: Prepare serial dilutions of the P2X4 antagonist in cell culture medium. Remove the old medium from the wells and add the antagonist-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest antagonist dose.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Calcium Influx Assay to Confirm P2X4 Antagonist Activity

  • Cell Preparation: Plate cells expressing P2X4 receptors on a suitable plate for fluorescence imaging.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Incubate the cells with the P2X4 antagonist at the desired concentration for a specified period.

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • ATP Stimulation: Add ATP (a P2X4 agonist) to the wells to stimulate calcium influx and record the change in fluorescence intensity over time.

  • Data Analysis: Compare the ATP-induced calcium influx in antagonist-treated cells to that in control cells. A potent antagonist will significantly reduce the calcium response.

Signaling Pathways and Experimental Workflows

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Mediates ATP Extracellular ATP ATP->P2X4 Activates Antagonist P2X4 Antagonist Antagonist->P2X4 Inhibits Downstream Downstream Signaling (e.g., MAPK, mTOR) Ca_Influx->Downstream Cell_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Downstream->Cell_Response

Caption: P2X4 receptor signaling pathway and the inhibitory action of its antagonists.

Experimental_Workflow Start Start: Poor Cell Viability Confirm_P2X4 Confirm P2X4 Expression Start->Confirm_P2X4 Dose_Response Dose-Response with P2X4 Antagonist Confirm_P2X4->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT, AlamarBlue) Dose_Response->Viability_Assay Mechanism_Assay Mechanism of Action (Apoptosis, Proliferation assays) Viability_Assay->Mechanism_Assay Outcome Outcome: Improved Cell Viability Viability_Assay->Outcome Positive Result Troubleshoot Troubleshoot: Inconsistent Results Viability_Assay->Troubleshoot Negative/Inconsistent Result Troubleshoot->Dose_Response Optimize

Caption: Experimental workflow for troubleshooting poor cell viability with P2X4 antagonists.

References

P2X4 antagonist stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P2X4 receptor antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of P2X4 antagonists in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing P2X4 antagonist powders?

A1: P2X4 antagonist powders are generally stable when stored correctly. For optimal longevity, we recommend storing the solid compounds in a tightly sealed vial at -20°C for up to 6 months.[1] It is also advisable to store them in a desiccator to protect from moisture. For short periods, such as during shipping, exposure to room temperature is unlikely to affect product quality.[1]

Q2: How should I prepare and store P2X4 antagonist stock solutions?

A2: Due to the variability in the chemical properties of different P2X4 antagonists, it is crucial to consult the manufacturer's datasheet for specific solvent recommendations. Many antagonists have poor water solubility.[2][3] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. It is recommended to use these solutions within one month.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, use a fresh aliquot for each experiment. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Q3: Can I store P2X4 antagonist solutions at 4°C for short-term use?

A3: While storing aliquots at -20°C is the standard recommendation for long-term stability, some formulations may be stable at 4°C for very short periods. However, long-term storage of solutions is not generally recommended. If a product is supplied in a special formulation, such as Tocrisolve™, it should be stored at +4°C and is typically stable for one month, but should not be frozen. Always refer to the product-specific datasheet for the most accurate information.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with P2X4 antagonists.

Problem Possible Cause Recommended Solution
Inconsistent or No Antagonist Activity Degraded Antagonist: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from the solid compound. Ensure proper storage of both solid and solution forms at -20°C in tightly sealed vials.
Incorrect Agonist Concentration: The agonist concentration may be too high, overwhelming the antagonist.Determine the EC50 or EC80 of the agonist in your assay system and use a concentration in this range to create a window for observing antagonism.
Low Receptor Expression: The cell line may have low expression levels of the P2X4 receptor, leading to a small signal window.Confirm P2X4 receptor expression using techniques like Western blot or qPCR. Consider using a cell line with higher or induced expression.
Species-Specific Potency Differences: Some P2X4 antagonists exhibit significant species-specific differences in potency. For example, BX430 is potent on human and zebrafish P2X4 but has no effect on rat and mouse orthologs.Ensure the antagonist you are using is effective on the species of P2X4 receptor in your experimental system. Consult the literature for species-specific IC50 values.
Precipitation of the Antagonist in Solution Poor Solubility: Many P2X4 antagonists have limited aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect cell viability or receptor function. Vortex or sonicate briefly if necessary to aid dissolution.
Buffer Incompatibility: Components of the experimental buffer may cause the antagonist to precipitate.Test the solubility of the antagonist in your final assay buffer at the intended concentration. If precipitation occurs, you may need to adjust the buffer composition or the final antagonist concentration.
High Background or Non-Specific Effects High Antagonist Concentration: Using excessively high concentrations of the antagonist can lead to off-target effects or non-specific binding.Perform a dose-response curve to determine the optimal concentration range for your experiments. Use the lowest effective concentration to minimize non-specific effects.
Vehicle (Solvent) Effects: The solvent used to dissolve the antagonist (e.g., DMSO) may have its own biological effects at higher concentrations.Run a vehicle control experiment with the same final concentration of the solvent used in your antagonist-treated samples to assess any solvent-induced effects.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a signaling cascade that plays a role in various physiological processes, including neuroinflammation and chronic pain. The binding of ATP to the P2X4 receptor, a ligand-gated ion channel, leads to the influx of cations such as Ca2+ and Na+. This influx can trigger downstream signaling events, including the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF) from microglia.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_Na Ca²⁺ / Na⁺ Influx P2X4->Ca_Na Opens Channel p38_MAPK p38 MAPK Activation Ca_Na->p38_MAPK Activates BDNF BDNF Release p38_MAPK->BDNF Promotes Response Cellular Response (e.g., Neuroinflammation) BDNF->Response Leads to

P2X4 Receptor Signaling Cascade

Experimental Protocols

Protocol 1: Assessment of P2X4 Antagonist Stability in Solution

This protocol provides a framework for evaluating the stability of a P2X4 antagonist in a prepared stock solution over time.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the P2X4 antagonist in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Aliquoting and Storage: Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (e.g., -20°C).

  • Time Points: Designate specific time points for stability testing (e.g., Day 0, Week 1, Week 2, Week 4, etc.).

  • Functional Assay: At each time point, thaw a fresh aliquot of the antagonist solution and determine its potency using a functional assay, such as a calcium influx assay (see Protocol 2).

  • Data Analysis: Compare the IC50 values obtained at each time point to the IC50 value at Day 0. A significant increase in the IC50 value over time indicates degradation of the antagonist.

Stability_Workflow start Start prep_stock Prepare Antagonist Stock Solution start->prep_stock aliquot Aliquot and Store at -20°C prep_stock->aliquot time_points Define Time Points (e.g., Day 0, Week 1, Week 4) aliquot->time_points assay Perform Functional Assay (e.g., Calcium Influx) time_points->assay analyze Calculate IC50 and Compare to Day 0 assay->analyze end End analyze->end

Workflow for Antagonist Stability Testing
Protocol 2: Characterization of P2X4 Antagonist Potency using a Calcium Influx Assay

This is a common high-throughput method to determine the IC50 value of a P2X4 antagonist.

Methodology:

  • Cell Culture: Plate cells stably expressing the P2X4 receptor (e.g., HEK293 or 1321N1 cells) into a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the P2X4 antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a P2X4 receptor agonist (e.g., ATP) at a pre-determined concentration (typically EC80) to stimulate calcium influx.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the inhibition of the calcium response against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Calcium_Influx_Workflow plate_cells Plate P2X4-expressing cells in 96-well plate dye_load Load cells with calcium-sensitive dye plate_cells->dye_load antagonist_inc Pre-incubate with varying antagonist concentrations dye_load->antagonist_inc agonist_add Add ATP (agonist) to stimulate antagonist_inc->agonist_add measure_fluor Measure fluorescence to detect Ca²⁺ influx agonist_add->measure_fluor analyze Analyze data and calculate IC50 measure_fluor->analyze

Workflow for Calcium Influx Assay

References

How to distinguish P2X4 currents from other purinergic receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in distinguishing P2X4 receptor currents from those of other purinergic receptors.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics that differentiate P2X4 receptor currents from other P2X subtypes?

A1: P2X4 receptor currents can be distinguished from other P2X subtypes based on a combination of their electrophysiological properties and pharmacological profile. Key differentiators include a moderate rate of desensitization, intermediate sensitivity to ATP, and unique modulation by specific allosteric modulators.

Q2: How do P2X4 currents differ from those mediated by P2Y receptors?

A2: P2X4 receptors are ligand-gated ion channels that mediate a direct and rapid influx of cations upon activation by ATP. In contrast, P2Y receptors are G-protein coupled receptors that initiate slower, intracellular signaling cascades, often leading to the release of intracellular calcium stores or modulation of potassium channels. This fundamental difference in signaling mechanism results in distinct current profiles. P2X4 activation typically produces a rapid inward current, while P2Y receptor activation can lead to more complex and delayed changes in membrane currents, such as the activation of outward potassium currents.

Q3: Are there species-specific pharmacological differences for P2X4 receptors that I should be aware of?

A3: Yes, significant species-specific differences in P2X4 receptor pharmacology exist, which is a critical consideration when designing experiments and interpreting data. For instance, the antagonist 5-BDBD is effective at human P2X4 but not at mouse or rat orthologs. Similarly, PPADS is a more potent antagonist at human and mouse P2X4 compared to the rat receptor. It is crucial to validate the pharmacological tools for the specific species being studied.

Q4: What is the role of ivermectin in identifying P2X4 currents?

A4: Ivermectin is a positive allosteric modulator that selectively potentiates P2X4 receptor currents. It increases the amplitude of the ATP-induced current and slows the receptor's deactivation and desensitization. This potentiation is a hallmark of P2X4 and can be used to pharmacologically identify P2X4-mediated currents in a mixed population of P2X receptors.

Troubleshooting Guides

Issue 1: Ambiguous current profile - cannot definitively identify P2X4 contribution.

Possible Cause: The observed current may be a composite of multiple purinergic receptor subtypes co-expressed in the cell type under investigation.

Troubleshooting Steps:

  • Pharmacological Dissection:

    • Apply a panel of selective antagonists to block other potential purinergic receptors. Refer to the tables below for guidance on concentrations and selectivity.

    • Utilize the potentiating effect of ivermectin. A significant increase in current amplitude and slowing of decay kinetics in the presence of ivermectin strongly suggests a P2X4 component.

  • Kinetic Analysis:

    • Carefully analyze the desensitization kinetics of the ATP-evoked current. P2X4 receptors exhibit a moderate rate of desensitization, which is slower than the rapid desensitization of P2X1 and P2X3 receptors, but faster than the very slow or non-desensitizing P2X2 and P2X7 receptors.

  • Molecular Approaches:

    • If working with a cell line, consider using siRNA or shRNA to specifically knock down the expression of P2X4 or other suspected purinergic receptors to observe the effect on the current profile.

    • If available, utilize cells from P2X4 knockout animals as a negative control to confirm the absence of the P2X4-mediated current component.

Issue 2: Inconsistent antagonist effects.

Possible Cause: Species-specific differences in antagonist pharmacology or use of non-selective antagonists at inappropriate concentrations.

Troubleshooting Steps:

  • Verify Species Compatibility:

    • Cross-reference the species of your experimental model with the known species-selectivity of the antagonist you are using. For example, do not use 5-BDBD to block P2X4 in mouse or rat models. Refer to the antagonist tables for species-specific IC50 values.

  • Concentration Optimization:

    • Perform a concentration-response curve for the antagonist to determine its potency in your specific experimental system.

    • Be mindful of the potential for off-target effects at high concentrations. For instance, PPADS and suramin are broad-spectrum P2 receptor antagonists and may inhibit other P2X and P2Y receptors.

  • Consider Allosteric vs. Competitive Mechanisms:

    • Be aware of the antagonist's mechanism of action. For example, BX430 is a non-competitive allosteric antagonist. This can influence the interpretation of results, particularly in experiments with varying agonist concentrations.

Data Presentation

Table 1: Agonist Profile of P2X Receptor Subtypes

AgonistP2X1P2X2P2X3P2X4P2X5P2X7
ATP (EC50) ~1-3 µM~10 µM~1-3 µM~3-10 µM~10 µM~0.5-1 mM
α,β-meATP Potent AgonistWeak/InactivePotent AgonistPartial Agonist (human) / Antagonist (rat)InactiveInactive
2-MeSATP AgonistAgonistAgonistPartial AgonistAgonistInactive
BzATP AgonistAgonistAgonistPartial AgonistAgonistPotent Agonist

Table 2: Antagonist Profile of P2X Receptor Subtypes (IC50 values)

AntagonistP2X1P2X2P2X3P2X4 (Human)P2X4 (Mouse)P2X4 (Rat)P2X7
PPADS PotentModeratePotent~10-34 µM~42 µM>100 µMModerate
Suramin PotentModerateModerate>100 µM>100 µM>100 µMPotent
5-BDBD InactiveInactiveInactive~0.5 µMInactiveInactiveInactive
BX430 InactiveInactiveInactive~0.54 µMInactiveInactiveInactive
BAY-1797 InactiveInactiveInactive~100-210 nM~141-200 nM~100 nMInactive
TNP-ATP PotentModeratePotent~17 µM~93 µM-Inactive

Table 3: Electrophysiological Properties of P2X Receptors

PropertyP2X1P2X2P2X3P2X4P2X5P2X7
Desensitization Rapid (milliseconds)Slow (seconds)Rapid (milliseconds)Moderate (seconds)Slow (seconds)Very slow/None
Ivermectin Effect NoneNoneNonePotentiationNoneNone

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Isolate P2X4 Currents
  • Cell Preparation: Culture cells expressing the purinergic receptors of interest on glass coverslips suitable for patch-clamp electrophysiology.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell membrane potential at -60 mV.

    • Acquire baseline current for at least 1 minute.

    • Apply ATP at a concentration near the EC50 for P2X4 (e.g., 10 µM) for 2-5 seconds using a rapid solution exchange system.

    • Wash out the agonist and allow for full recovery of the current before subsequent applications.

  • Pharmacological Characterization:

    • To confirm the presence of P2X4, pre-incubate the cell with a selective P2X4 antagonist (e.g., 5-BDBD for human P2X4) for 2-5 minutes and then co-apply with ATP. A significant reduction in the current amplitude indicates P2X4 activity.

    • To further confirm, apply ivermectin (~1-3 µM) for 1-2 minutes, followed by co-application with ATP. A marked potentiation of the current is indicative of P2X4.

Protocol 2: Calcium Imaging to Differentiate P2X4-Mediated Calcium Influx
  • Cell Preparation: Plate cells on glass-bottom dishes.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously record fluorescence intensity.

    • Establish a stable baseline fluorescence.

    • Apply ATP and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Pharmacological Dissection:

    • To isolate the P2X4 component of the calcium response, first apply antagonists for other potential calcium-permeable channels (e.g., other P2X or P2Y receptors).

    • Then, apply a selective P2X4 antagonist (e.g., BAY-1797) to observe the reduction in the ATP-evoked calcium signal.

    • The use of ivermectin to potentiate the calcium signal in response to a low concentration of ATP can also serve as a strong indicator of P2X4 activity.

Visualizations

Optimizing ATP concentration for P2X4 receptor stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ATP concentration for P2X4 receptor stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range of ATP required to activate P2X4 receptors?

A1: The P2X4 receptor is an ATP-gated cation channel that is typically activated by ATP in the low micromolar range. The effective concentration can vary depending on the species and the experimental conditions, but a general range to start with is 1 µM to 100 µM. For human and rat P2X4 receptors, the EC50 (the concentration of a drug that gives a half-maximal response) is generally between 0.2 µM and 10 µM.

Q2: What is the reported EC50 of ATP for the P2X4 receptor?

A2: The EC50 for ATP at P2X4 receptors varies across different species and experimental systems. For rat and human P2X4, EC50 values are consistently reported in the low micromolar range, approximately 6.9 µM and 7.4 µM, respectively. However, values can range from 0.2 to 10 µM depending on the assay conditions. It's important to note that species differences can be significant; for example, the zebrafish P2X4 receptor has a much lower sensitivity to ATP, with an EC50 in the millimolar range.

Q3: Does the P2X4 receptor desensitize upon prolonged exposure to ATP?

A3: Yes, P2X4 receptors undergo relatively moderate desensitization upon continuous application of ATP. The rate of desensitization is dependent on the ATP concentration, with higher concentrations leading to faster desensitization. This is an important consideration for experimental design, as prolonged pre-incubation with low, non-stimulating concentrations of ATP could potentially lead to receptor desensitization and affect the results.

Q4: How does ivermectin affect the P2X4 receptor's response to ATP?

A4: Ivermectin is a positive allosteric modulator of P2X4 receptors. It potentiates the receptor's response to ATP, leading to an increased current amplitude and a significant delay in channel deactivation. Ivermectin is often used in experiments to confirm the presence and activity of P2X4 receptors. It's important to be aware that ivermectin's potentiation can be species-specific; for instance, it can potentiate human P2X7 receptors but not those from mice or rats.

Q5: Are there other agonists besides ATP for the P2X4 receptor?

A5: While ATP is the most potent endogenous agonist for the P2X4 receptor, other nucleotide analogs can also activate it. The general order of agonist potency for the human P2X4 receptor is ATP > 2-methylthio-ATP (2MeSATP) ≥ cytidine-5′-triphosphate (CTP) > α,β-methylene-ATP (α,β-meATP). ADP and AMP are generally considered inactive.

Troubleshooting Guide

Problem: I am not observing any response after applying ATP.

  • Is your ATP concentration appropriate?

    • Answer: Ensure you are using an ATP concentration within the expected activation range for your specific system (typically 1-100 µM). Refer to the EC50 values in the data tables below. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.

  • Is your ATP solution fresh and properly prepared?

    • Answer: ATP solutions can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh ATP solutions and store them in small aliquots at -20°C or lower.

  • Is the pH of your experimental buffer optimal?

    • Answer: The activity of the P2X4 receptor is sensitive to pH. Acidic conditions can decrease the potency of ATP. Ensure your experimental buffer is maintained at a physiological pH (around 7.4).

  • Could your cells have low P2X4 receptor expression?

    • Answer: P2X4 receptors are expressed on the cell surface and in intracellular compartments like lysosomes. Low surface expression can lead to a weak or undetectable response. Consider techniques to verify receptor expression, such as Western blotting or immunocytochemistry.

Problem: The response to ATP is highly variable between experiments.

  • Are you controlling for receptor desensitization?

    • Answer: As P2X4 receptors desensitize with prolonged ATP exposure, inconsistent pre-incubation times or repeated ATP applications without sufficient washout periods can lead to variability. Standardize your ATP application and washout times across all experiments.

  • Is the cell passage number consistent?

    • Answer: Receptor expression levels can change with cell passage number in cultured cell lines. Try to use cells within a consistent and narrow passage range for your experiments.

  • Are there divalent cations in your buffer that could be affecting the response?

    • Answer: Divalent cations can modulate P2X4 receptor activity. For example, low concentrations of Zn2+ (around 10 µM) can potentiate ATP-induced currents, while higher concentrations (>100 µM) can be inhibitory. Ensure the composition of your experimental buffer is consistent.

Data Presentation

Table 1: EC50 Values of ATP for P2X4 Receptors in Different Species

SpeciesEC50 (µM)Experimental SystemReference
Human7.4 ± 0.5Xenopus oocytes
Human0.2 - 10Varies
Human0.269Calcium influx assay
Rat6.9 ± 0.8Xenopus oocytes
Rat58.9Rat pelvic ganglion neurons
MouseSimilar to humanCalcium influx assay
Monkey0.0285Calcium influx assay
DogSimilar to humanCalcium influx assay
Zebrafish~800 - 3270Electrophysiology/Calcium influx

Table 2: Common Pharmacological Modulators of the P2X4 Receptor

CompoundTypeTypical ConcentrationEffect
IvermectinPositive Allosteric Modulator<10 µMPotentiates ATP-induced currents and delays deactivation
2',3'-O-(2,4,6-trinitrophenyl) ATP (TNP-ATP)Antagonist1.46 - 15.2 µM (IC50)Competitively antagonizes ATP binding
PSB-12062Antagonist0.9 - 1.8 µM (IC50)Allosteric antagonist
5-BDBDAntagonist10 µMSelective P2X4 antagonist
Zinc (Zn2+)Modulator10 µMPotentiates ATP-induced currents
Copper (Cu2+)InhibitorVariesTime- and concentration-dependent inhibition

Experimental Protocols

Protocol: Measuring ATP-Induced Calcium Influx in Cultured Cells Expressing P2X4 Receptors

  • Cell Preparation:

    • Plate cells expressing P2X4 receptors in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Culture cells overnight in a suitable growth medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Aspirate the growth medium from the cells and wash once with the physiological salt solution.

    • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells gently two to three times with the physiological salt solution to remove excess dye.

    • Add fresh physiological salt solution to each well.

  • Compound Preparation:

    • Prepare a stock solution of ATP in water or a suitable buffer. From this, prepare a series of dilutions in the physiological salt solution to create a dose-response curve (e.g., ranging from 0.1 µM to 100 µM).

    • If using modulators (e.g., ivermectin), prepare these in the physiological salt solution. For antagonists, a pre-incubation step before adding ATP will be necessary.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

    • Inject the ATP solutions into the wells

Validation & Comparative

A Researcher's Guide to In Vitro vs. In Vivo Correlation of P2X4 Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target, particularly in the fields of neuroinflammation and chronic pain. The translation of promising in vitro antagonist activity into in vivo efficacy is a critical step in the drug development pipeline. This guide provides an objective comparison of the in vitro and in vivo performance of several P2X4 antagonists, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex process.

The P2X4 Signaling Pathway: A Brief Overview

Activation of the P2X4 receptor by extracellular ATP triggers the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization. In immune cells like microglia, this initial signal instigates a cascade of downstream events. This includes the activation of p38 MAP kinase and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, culminating in the release of pro-inflammatory mediators such as Brain-Derived Neurotrophic Factor (BDNF) and prostaglandin E2 (PGE2).[1][2][3] This signaling cascade is a key contributor to central sensitization and the maintenance of neuropathic pain.[1][2]

P2X4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺/Na⁺ Influx P2X4->Ca_influx Opens p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt BDNF_release BDNF Release p38_MAPK->BDNF_release PGE2_release PGE₂ Release p38_MAPK->PGE2_release PI3K_Akt->BDNF_release Neuron_hyperexcitability Neuronal Hyperexcitability BDNF_release->Neuron_hyperexcitability Leads to PGE2_release->Neuron_hyperexcitability Contributes to

P2X4 Receptor Signaling Pathway in Microglia.

Comparative Efficacy of P2X4 Receptor Antagonists

The potency of P2X4 antagonists can vary significantly between species, which is a crucial consideration for the preclinical development of these compounds. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for several prominent P2X4 antagonists across different species, alongside available in vivo efficacy data in rodent models of neuropathic and inflammatory pain.

CompoundHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50In Vivo Model & Efficacy
5-BDBD ~0.5 - 1.0 µM~0.75 µMInactiveMouse Neuropathic Pain (Spared Nerve Injury): Intrathecal administration demonstrated an analgesic effect.
PSB-12062 ~1.38 µM~0.93 µM~1.76 µMData on in vivo efficacy in specific pain models is limited in the provided search results.
NP-1815-PX ~0.26 µMActive (sub-µM)Active (sub-µM)Mouse Neuropathic Pain (Spinal Nerve Transection & Herpetic Pain): Intrathecal administration produced anti-allodynic effects.
BAY-1797 ~100 - 210 nM~100 nM~141 - 200 nMMouse Inflammatory Pain (Complete Freund's Adjuvant): Oral administration demonstrated anti-inflammatory and anti-nociceptive effects.
BX-430 ~0.43 - 0.54 µM>10 µM>10 µMDue to its low potency in rodents, it is primarily a tool for studying human P2X4 receptors.

Experimental Protocols

Accurate and reproducible experimental design is paramount in drug discovery. Below are detailed methodologies for key in vitro and in vivo assays used to characterize P2X4 antagonist activity.

In Vitro Assays

1. Calcium Influx Assay

This high-throughput assay measures the change in intracellular calcium concentration following P2X4 receptor activation in the presence and absence of antagonists.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Application: The antagonist is added to the wells at various concentrations and pre-incubated for a defined period.

  • Agonist Stimulation and Measurement: A fluorescent plate reader with an integrated liquid handling system (e.g., FlexStation 3) is used to measure baseline fluorescence. ATP, at a concentration that elicits a submaximal response (EC80), is then added to stimulate the P2X4 receptors. The change in fluorescence intensity, corresponding to the influx of calcium, is recorded over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence response in the presence of the antagonist to the control response (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the antagonist's effect on the ion channel's function.

  • Cell Preparation: HEK293 cells expressing the P2X4 receptor are plated on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution (e.g., artificial cerebrospinal fluid). A glass micropipette with a resistance of 3-7 MΩ, filled with an internal solution, is used for recording.

  • Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed. Gentle suction is then applied to rupture the cell membrane, achieving the whole-cell configuration.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). ATP is applied via a perfusion system to elicit an inward current through the P2X4 receptors.

  • Antagonist Application: The antagonist is co-applied with ATP to measure its inhibitory effect on the ATP-gated current.

  • Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to calculate the percentage of inhibition and determine the IC50 value.

In Vivo Models

Neuropathic Pain Models

Animal models that mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response), are essential for evaluating the in vivo efficacy of P2X4 antagonists.

  • Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with sutures, leading to inflammation and nerve damage.

  • Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated, causing nerve injury.

  • Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.

In these models, the efficacy of a P2X4 antagonist is typically assessed by measuring the reversal of mechanical allodynia using von Frey filaments or thermal hyperalgesia using a hot or cold plate test. The compound is administered via various routes, including intrathecal, intraperitoneal, or oral, at different doses to determine a dose-response relationship.

From Bench to Bedside: The In Vitro to In Vivo Workflow

The development of a P2X4 antagonist follows a structured workflow, from initial in vitro screening to preclinical in vivo validation. A strong correlation between in vitro potency and in vivo efficacy is the goal, though often challenging to achieve due to factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and target engagement in the complex biological system.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_correlation Correlation & Optimization HTS High-Throughput Screening (e.g., Calcium Influx Assay) Electrophys Electrophysiology (Patch Clamp) HTS->Electrophys Lead Confirmation Selectivity Selectivity Profiling (vs. other P2X receptors) Electrophys->Selectivity Characterization PK Pharmacokinetics (PK) ADME Studies Selectivity->PK Candidate Selection Efficacy Efficacy Studies (e.g., Neuropathic Pain Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Preclinical Development Correlation In Vitro - In Vivo Correlation Analysis Efficacy->Correlation Correlation->HTS Lead Optimization

Workflow for P2X4 Antagonist Characterization.

Conclusion

The successful development of P2X4 receptor antagonists hinges on a thorough understanding of their pharmacological properties both in simplified in vitro systems and complex in vivo models. This guide highlights the importance of considering species-specific differences in antagonist potency and provides a framework for the systematic evaluation of these compounds. As research progresses, the continued refinement of experimental protocols and a deeper understanding of the P2X4 signaling pathway will undoubtedly pave the way for novel therapeutics for chronic pain and neuroinflammatory disorders.

References

A Comparative Guide to P2X4 Receptor Antagonists: Benchmarking New Compounds Against Established Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of prominent purinergic modulators targeting the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] The P2X4 receptor has emerged as a promising therapeutic target, leading to the development of numerous antagonists.[2][3][4] This document presents a quantitative comparison of antagonist potencies, detailed experimental protocols for their characterization, and visualizations of the underlying signaling pathways and experimental workflows to aid in the selection and evaluation of these critical research tools.

Comparative Efficacy of P2X4 Receptor Antagonists

The potency of P2X4 receptor antagonists can vary significantly across different species, which is a critical consideration for the translational relevance of preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The table below summarizes the IC50 values for both new and standard P2X4 antagonists against human, rat, and mouse receptor orthologs.

AntagonistType / MechanismHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Key Characteristics & Selectivity
New Antagonists
BAY-1797 Selective, Orally Active~100 nM (211 nM)~100 nM~200 nM (141 nM)High potency and similar activity across species; shows anti-nociceptive and anti-inflammatory effects.
PSB-OR-2020 Allosteric6.32 nM3.18 nM2.42 nMHigh potency across mammalian species, making it a good choice for cross-species studies.
NC-2600 SelectiveSubmicromolarSubmicromolarSubmicromolarFirst-in-class candidate designed to control neuropathic pain by targeting glial cells.
NP-1815-PX Selective~250 nM~250 nM~250 nMDisplays anti-allodynic effects in rodent models of neuropathic pain.
P2X4 antagonist-1 Not Specified15 nMNot ReportedNot ReportedA potent antagonist for P2X4.
P2X4 antagonist-2 Not Specified24 nMNot ReportedNot ReportedA potent antagonist for P2X4.
Standard Antagonists
5-BDBD Allosteric1 µM0.75 µMInactiveSelective P2X4 antagonist, but poorly water-soluble and inactive on mouse P2X4.
BX430 Allosteric, Noncompetitive426 nM (540 nM)InactiveInactiveHighly selective for human P2X4 over other P2X subtypes; notable species specificity.
PSB-12062 Selective248 nM (1.38 µM)Not Reported3 µMWater-soluble analog of PSB-12054 with similar potency and selectivity.
Paroxetine AllostericMicromolar rangeMicromolar rangeMicromolar rangeA selective serotonin reuptake inhibitor (SSRI) that also acts as a P2X4 antagonist.
TNP-ATP Competitive17 µMNot Reported93 µMBroad-spectrum P2X antagonist, much more potent at P2X1 and P2X3.
PPADS Broad-spectrum34 µMNot Reported42 µMNon-selective P2 receptor antagonist.

Signaling & Experimental Frameworks

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the evaluation strategy for novel antagonists.

P2X4_Signaling_Pathway P2X4 Receptor Signaling Pathway in Microglia cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X4R P2X4 Receptor Ca_Na Ca²⁺ / Na⁺ Influx P2X4R->Ca_Na Channel Opens ATP ATP (Ligand) ATP->P2X4R Binds Depolarization Membrane Depolarization Ca_Na->Depolarization p38 p38 MAPK Activation Ca_Na->p38 Inflammasome NLRP3 Inflammasome Activation Ca_Na->Inflammasome BDNF BDNF Release p38->BDNF Pain Neuropathic Pain Modulation BDNF->Pain IL1B IL-1β Release Inflammasome->IL1B Inflammation Neuroinflammation IL1B->Inflammation Antagonist P2X4 Antagonist Antagonist->P2X4R Blocks

Caption: P2X4 receptor activation by ATP and subsequent downstream signaling cascade.

Antagonist_Workflow Experimental Workflow for P2X4 Antagonist Benchmarking cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation PrimaryScreen Primary Screen: High-Throughput Calcium Influx Assay DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse SecondaryScreen Secondary Screen: Whole-Cell Patch-Clamp Electrophysiology DoseResponse->SecondaryScreen Mechanism Determine Mechanism of Action (e.g., Competitive, Allosteric) SecondaryScreen->Mechanism Selectivity Selectivity Profiling (vs. other P2X subtypes, e.g., P2X1, P2X3, P2X7) Mechanism->Selectivity PK_PD Pharmacokinetic / Pharmacodynamic (PK/PD) Studies Selectivity->PK_PD Efficacy Efficacy Testing in Disease Models (e.g., Neuropathic Pain, Colitis) PK_PD->Efficacy LeadCompound Lead Compound Identified Efficacy->LeadCompound NewCompound New Chemical Entity NewCompound->PrimaryScreen

Caption: A typical workflow for the discovery and validation of a new P2X4 antagonist.

Experimental Protocols

The characterization of P2X4 receptor antagonists relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology. These methods provide functional assessment of antagonist potency and mechanism of action.

This high-throughput assay measures the change in intracellular calcium concentration upon P2X4 receptor activation in the presence and absence of antagonists. It is often used for primary screening and determining IC50 values.

  • Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse) are cultured in appropriate media. Cells are seeded at a density of approximately 25,000 cells/well in 96-well plates the day before the assay.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt buffer for 1 hour at 37°C. The buffer typically contains (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 D-glucose, and 10 HEPES, at pH 7.4.

  • Antagonist Incubation: Cells are incubated with varying concentrations of the test antagonist compound or vehicle control for 30 minutes at 37°C prior to the assay.

  • Signal Measurement: A baseline fluorescent signal is recorded. An agonist, typically ATP at a concentration that elicits 80% of the maximal response (EC80), is then added to activate the P2X4 receptors. The resulting change in fluorescence, which corresponds to the influx of intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The reduction in the fluorescence signal in the presence of the antagonist is used to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a logistical equation.

This technique is the gold standard for characterizing ion channel modulators, as it provides a direct measure of the ion channel activity of the P2X4 receptor.

  • Cell Preparation: Cells stably expressing P2X4 receptors are grown on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope stage and is continuously perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass micropipettes are fabricated to a resistance of 3-5 MΩ and filled with an intracellular solution.

  • Current Recording: A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane. The cell is then voltage-clamped at a holding potential (e.g., -60 mV). ATP is applied to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.

  • Antagonist Application: The antagonist is co-applied with ATP to measure its inhibitory effect on the ATP-gated current.

  • Data Analysis: The percentage of inhibition is determined by the reduction in the peak current amplitude in the presence of the antagonist. This data is used to calculate the IC50 value and can help determine the mechanism of antagonism (e.g., competitive vs. noncompetitive).

References

A Researcher's Guide to P2X4 Receptor Antagonists: Navigating the Landscape of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published data on P2X4 receptor antagonists, with a focus on the reproducibility of their effects. The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for various neurological and inflammatory disorders, including neuropathic pain. However, discrepancies in the reported potency and efficacy of its antagonists across different studies and preclinical models present a significant challenge for translational research.

This guide summarizes the quantitative data on the potency of key P2X4 antagonists, details the experimental protocols used for their characterization, and visualizes the underlying signaling pathways and experimental workflows to provide a comprehensive resource for informed decision-making in research and development.

Comparative Efficacy of P2X4 Receptor Antagonists

The potency of P2X4 receptor antagonists often varies significantly between species, a critical factor influencing the reproducibility and translatability of preclinical findings. The following tables summarize the half-maximal inhibitory concentration (IC50) values of commonly studied P2X4 antagonists in human, rat, and mouse orthologs. This species-specific activity highlights the importance of selecting appropriate antagonists for particular animal models.

CompoundHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
5-BDBD 0.5 - 1.6 µM[1][2]~0.75 µM[2][3][4]InactiveA widely used antagonist, but its lack of efficacy on mouse P2X4 receptors is a significant consideration for studies using murine models. The mechanism of action is debated, with some studies suggesting a competitive and others an allosteric mode of antagonism.
BAY-1797 ~100 nM~100 nM~200 nMA potent and orally active antagonist with similar activity across species, making it a promising candidate for translational studies. It has demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain.
PSB-12062 ~1.38 µM0.928 - 1.76 µM~1.76 µMAn allosteric modulator with comparable potency across human, rat, and mouse, though it may not produce a complete block of the receptor.
BX430 0.426 - 0.54 µM>10 µM>10 µMA highly potent and selective antagonist for human P2X4, but its weak activity in rodents limits its utility in many preclinical models.
NP-1815-PX ~0.26 µMActive (qualitative)Active (qualitative)A novel and selective antagonist that has shown anti-allodynic effects in mouse models of neuropathic and herpetic pain when administered intrathecally.
NC-2600 In Phase 1 Clinical TrialsN/AN/AA first-in-class oral P2X4 antagonist that has entered clinical development for neuropathic pain. Specific IC50 values are not publicly available.
TNP-ATP ~1.46 - 4.22 µMN/AN/AA non-selective P2X antagonist with weak activity at P2X4.
PPADS ~34 µMN/A~42 µMA broad-spectrum, non-selective P2 receptor antagonist.

Selectivity Profile of P2X4 Receptor Antagonists

The selectivity of an antagonist for P2X4 over other P2X receptor subtypes is crucial for attributing its pharmacological effects to the target receptor.

CompoundSelectivity Notes
5-BDBD Generally considered selective for P2X4, with no significant effects on other P2X receptors at concentrations that block P2X4.
BAY-1797 Reported to have little to no inhibitory effect on other P2X receptors.
PSB-12054 An analog of PSB-12062, it shows over 30-fold selectivity for human P2X4 over P2X1 and over 50-fold selectivity against P2X2, P2X3, and P2X7.
BX430 Highly selective, with virtually no functional impact on P2X1-P2X3, P2X5, and P2X7 at concentrations 10-100 times its IC50 for P2X4.
NP-1815-PX Demonstrates high selectivity for P2X4 over other P2X receptor subtypes.
TNP-ATP A potent antagonist at P2X1 and P2X3 receptors.
PPADS A broad-spectrum P2 antagonist, not selective for P2X4.

Table 2: Selectivity of P2X4 Receptor Antagonists.

Experimental Protocols

Reproducibility of experimental data is fundamentally dependent on the detailed and consistent application of methodologies. Below are detailed protocols for the two primary assays used to characterize P2X4 receptor antagonists.

Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration following P2X4 receptor activation in the presence and absence of antagonists.

1. Cell Culture and Plating:

  • Cell Line: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing the human, rat, or mouse P2X4 receptor are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay. Culture for 24-48 hours.

2. Dye Loading:

  • Reagent: Fluo-4 AM is a commonly used calcium indicator.

  • Loading Solution: Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a Live Cell Imaging Solution, often supplemented with 20 mM HEPES. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters and prevent dye extrusion.

  • Procedure: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C, followed by an optional 15-30 minutes at room temperature in the dark.

3. Antagonist Incubation:

  • After dye loading, wash the cells once with the physiological buffer.

  • Add the desired concentrations of the P2X4 antagonist, diluted in the physiological buffer, to the wells.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C.

4. Agonist Stimulation and Data Acquisition:

  • Agonist: ATP is the endogenous agonist for P2X4. An EC80 concentration (the concentration that elicits 80% of the maximal response, typically 1-10 µM) is often used.

  • Data Acquisition: Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR). Record baseline fluorescence (excitation ~490 nm, emission ~525 nm) before the automated addition of ATP. Continue to monitor fluorescence in real-time to measure the calcium influx.

5. Data Analysis:

  • The increase in fluorescence intensity upon ATP addition is proportional to the intracellular calcium concentration.

  • Calculate the percentage of inhibition by comparing the response in the presence of the antagonist to the control (agonist alone).

  • Determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the ion channel's properties and the antagonist's mechanism of action by directly measuring the ionic currents flowing through the P2X4 receptor.

1. Cell Preparation:

  • Plate cells expressing the P2X4 receptor onto glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (extracellular): Typically contains (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.

  • Internal Solution (pipette): Typically contains (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with NaOH. The specific composition can be varied depending on the experimental goals.

3. Recording:

  • Pipettes: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

4. Drug Application and Data Acquisition:

  • Apply ATP (typically 1-10 µM) to the cell via a rapid perfusion system to elicit an inward current.

  • To test for antagonism, co-apply the antagonist with ATP. A pre-incubation period with the antagonist may be necessary.

  • Record the current responses using an appropriate amplifier and data acquisition software.

5. Data Analysis:

  • Measure the peak amplitude of the ATP-gated current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve.

  • The mechanism of antagonism (competitive vs. non-competitive) can be investigated by analyzing the effect of the antagonist on the ATP dose-response curve.

Visualizing P2X4 Signaling and Experimental Workflows

To further clarify the biological context and experimental procedures, the following diagrams were generated using the DOT language for Graphviz.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx p38 p38 MAPK Ca_ion->p38 Activates p_p38 p-p38 MAPK p38->p_p38 Phosphorylation BDNF_vesicle BDNF Vesicle p_p38->BDNF_vesicle Promotes BDNF_release BDNF Release BDNF_vesicle->BDNF_release Exocytosis Pain Neuropathic Pain Signaling BDNF_release->Pain

Caption: P2X4 receptor signaling pathway in microglia.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start_vitro Start cell_culture Cell Culture (P2X4-expressing cells) start_vitro->cell_culture assay_choice Assay Selection cell_culture->assay_choice calcium_assay Calcium Influx Assay assay_choice->calcium_assay High-throughput patch_clamp Whole-Cell Patch Clamp assay_choice->patch_clamp Detailed Mechanism data_analysis_vitro Data Analysis (IC50, Selectivity) calcium_assay->data_analysis_vitro patch_clamp->data_analysis_vitro end_vitro End data_analysis_vitro->end_vitro animal_model Animal Model of Disease (e.g., Neuropathic Pain) data_analysis_vitro->animal_model Candidate Selection start_vivo Start start_vivo->animal_model antagonist_admin Antagonist Administration (e.g., i.t., p.o.) animal_model->antagonist_admin behavioral_test Behavioral Testing (e.g., von Frey) antagonist_admin->behavioral_test data_analysis_vivo Data Analysis (Efficacy, Side Effects) behavioral_test->data_analysis_vivo end_vivo End data_analysis_vivo->end_vivo

Caption: General experimental workflow for P2X4 antagonist evaluation.

Discussion on In Vivo Reproducibility

While in vitro data provides a fundamental characterization of antagonist potency and selectivity, the ultimate validation of a compound's therapeutic potential lies in its in vivo efficacy. Several P2X4 antagonists, including 5-BDBD and NP-1815-PX, have demonstrated the ability to reverse mechanical allodynia in rodent models of neuropathic pain. For instance, intrathecal administration of NP-1815-PX has been shown to produce anti-allodynic effects in mice with traumatic nerve damage and in a model of herpetic pain. Similarly, BAY-1797 has shown efficacy in a mouse model of inflammatory pain.

The consistent reports of anti-nociceptive effects from different research groups using various models suggest a degree of reproducibility in the fundamental pharmacology of P2X4 antagonism in vivo. However, direct comparisons of the in vivo reproducibility of different antagonists are scarce in the literature. The translatability of these findings is further complicated by the significant species-dependent potency observed in vitro for some of the most widely studied compounds, such as 5-BDBD and BX430. The development of antagonists like BAY-1797, which exhibit similar potency across species, represents a significant step towards improving the reproducibility and translational potential of P2X4-targeted therapies.

Conclusion

The reproducibility of published data on P2X4 antagonists is a multifaceted issue, heavily influenced by the species-specific pharmacology of the compounds and the specific experimental protocols employed. This guide highlights the critical need for researchers to carefully consider the species selectivity of their chosen antagonist in the context of their preclinical model. The detailed experimental protocols and visualizations provided herein aim to facilitate greater consistency and reproducibility in the field. As new antagonists with improved cross-species potency profiles, such as BAY-1797 and the clinically evaluated NC-2600, continue to emerge, the path towards a clinically effective P2X4-targeted therapy becomes increasingly clear. This comprehensive comparison serves as a valuable resource for navigating the complexities of P2X4 antagonist research and development.

References

Does P2X4 antagonism show synergistic effects with other drugs?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of P2X4 receptor antagonists can unlock novel therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of P2X4 antagonism with other drug classes, supported by experimental data, detailed protocols, and pathway visualizations.

The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and chronic pain. Its upregulation in microglia and other immune cells following nerve injury or inflammation makes it a promising target for therapeutic intervention. While P2X4 antagonists alone show therapeutic potential, emerging evidence reveals that their combination with other drugs can lead to synergistic effects, enhancing therapeutic efficacy and potentially reducing side effects. This guide explores the synergistic interactions of P2X4 antagonists with other purinergic receptor modulators and opioids.

Synergistic Anti-inflammatory Effects with P2X7 Antagonism

A significant synergistic effect has been demonstrated when combining a P2X4 antagonist with a P2X7 antagonist. The P2X7 receptor, another member of the purinergic receptor family, is also implicated in inflammatory processes. Their co-expression on immune cells like microglia provides a basis for their combined blockade to yield greater than additive effects.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

Experimental data from a study by Al-Ghanim et al. (2023) on ATP-stimulated primary microglial cells demonstrates a powerful synergistic effect of combining the P2X4 antagonist PSB-12062 with the P2X7 antagonist A-740003. The combination resulted in a more potent reduction of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) than either antagonist alone.[1][2][3]

Treatment Group% Inhibition of IL-1β mRNA Expression% Inhibition of TNF-α mRNA Expression
P2X4 Antagonist (PSB-12062)~53.9%~82%
P2X7 Antagonist (A-740003)~63.6%Not explicitly stated, but significant
Combination (PSB-12062 + A-740003) ~76.4% ~85%

Table 1: Synergistic inhibition of pro-inflammatory cytokine expression in ATP-stimulated microglia by P2X4 and P2X7 antagonists.

Experimental Protocol: In Vitro Microglia Inflammation Assay

Objective: To assess the synergistic anti-inflammatory effect of P2X4 and P2X7 antagonists.

Methodology:

  • Cell Culture: Primary microglial cells are isolated from the spinal cords of neonatal Sprague-Dawley rats and cultured.

  • Drug Treatment: Microglial cells are pre-treated with the P2X4 antagonist PSB-12062, the P2X7 antagonist A-740003, or a combination of both for a specified period.

  • Stimulation: The cells are then stimulated with adenosine triphosphate (ATP) to induce an inflammatory response.

  • Quantitative Real-Time PCR (qRT-PCR): Following stimulation, total RNA is extracted from the cells. qRT-PCR is performed to quantify the mRNA expression levels of IL-1β and TNF-α. Gene expression is normalized to a housekeeping gene.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to measure the concentration of secreted IL-1β and TNF-α proteins using ELISA kits.

  • Data Analysis: The percentage of inhibition of cytokine expression and release is calculated by comparing the drug-treated groups to the ATP-stimulated control group.

cluster_0 Experimental Workflow: Microglia Inflammation Assay Isolate & Culture Primary Microglia Isolate & Culture Primary Microglia Pre-treat with Antagonists Pre-treat with Antagonists Isolate & Culture Primary Microglia->Pre-treat with Antagonists Stimulate with ATP Stimulate with ATP Pre-treat with Antagonists->Stimulate with ATP Analyze Cytokine Expression (qRT-PCR & ELISA) Analyze Cytokine Expression (qRT-PCR & ELISA) Stimulate with ATP->Analyze Cytokine Expression (qRT-PCR & ELISA)

Experimental workflow for assessing anti-inflammatory synergy.
Signaling Pathway: P2X4 and P2X7 in Neuroinflammation

ATP released from damaged cells activates both P2X4 and P2X7 receptors on microglia. This activation triggers downstream signaling cascades, leading to the production and release of pro-inflammatory cytokines. The synergistic effect of dual antagonism suggests an interplay between the signaling pathways activated by these two receptors.

cluster_1 Microglial Cell ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 P2X7 P2X7 Receptor ATP->P2X7 signaling Downstream Signaling (e.g., p38 MAPK, NF-κB) P2X4->signaling P2X7->signaling P2X4_ant PSB-12062 (P2X4 Antagonist) P2X4_ant->P2X4 P2X7_ant A-740003 (P2X7 Antagonist) P2X7_ant->P2X7 cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) signaling->cytokines

Combined P2X4 and P2X7 antagonism in microglia.

Enhanced Analgesia in Combination with Opioids

Neuropathic pain is often resistant to conventional opioid therapy. P2X4 receptor activation in spinal microglia is known to contribute to the central sensitization that underlies neuropathic pain and can also mediate opioid-induced hyperalgesia, a paradoxical increase in pain sensitivity with opioid use.[4] Antagonizing P2X4 can, therefore, not only alleviate neuropathic pain but also enhance the efficacy of opioids.

Preclinical Evidence: Potentiation of Opioid Analgesia

A study by Jurga et al. demonstrated that the P2X4 receptor antagonist CORM-2 significantly enhances the analgesic effects of morphine and buprenorphine in a rat model of chronic constriction injury (CCI), a model of neuropathic pain.[5] A single administration of CORM-2 was shown to be as effective as morphine and buprenorphine in attenuating mechanical and thermal hypersensitivity. When combined, the P2X4 antagonist potentiated the anti-allodynic and anti-hyperalgesic properties of the opioids.

While a formal isobolographic analysis to quantify the synergy is not yet available in the literature, the data strongly suggest at least an additive, and likely synergistic, interaction.

TreatmentEffect on Mechanical AllodyniaEffect on Thermal Hyperalgesia
MorphineSignificant reductionSignificant reduction
BuprenorphineSignificant reductionSignificant reduction
P2X4 Antagonist (CORM-2)Significant reductionSignificant reduction
CORM-2 + Morphine/Buprenorphine Potentiated reduction Potentiated reduction

Table 2: Qualitative summary of the enhanced analgesic effect of opioids when combined with a P2X4 antagonist in a neuropathic pain model.

Experimental Protocol: In Vivo Neuropathic Pain Model

Objective: To evaluate the synergistic analgesic effect of a P2X4 antagonist and an opioid.

Methodology:

  • Animal Model: Chronic Constriction Injury (CCI) of the sciatic nerve is induced in adult male rats to model neuropathic pain.

  • Behavioral Testing: Baseline mechanical allodynia (response to non-noxious stimuli) and thermal hyperalgesia (exaggerated response to heat) are assessed using von Frey filaments and a plantar test apparatus, respectively.

  • Drug Administration: Animals receive the P2X4 antagonist (e.g., CORM-2), an opioid (e.g., morphine), or a combination of both, typically via intraperitoneal or intrathecal injection.

  • Post-treatment Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are re-assessed at various time points after drug administration.

  • Data Analysis: The withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) are measured and compared between treatment groups. An isobolographic analysis could be performed by determining the ED50 (the dose required to produce 50% of the maximal effect) for each drug alone and in combination to calculate a combination index and formally assess for synergy.

cluster_2 Neuropathic Pain Model Workflow Induce CCI in Rats Induce CCI in Rats Baseline Behavioral Testing Baseline Behavioral Testing Induce CCI in Rats->Baseline Behavioral Testing Administer Drugs (Alone & Combination) Administer Drugs (Alone & Combination) Baseline Behavioral Testing->Administer Drugs (Alone & Combination) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Administer Drugs (Alone & Combination)->Post-treatment Behavioral Testing Analyze Analgesic Effect Analyze Analgesic Effect Post-treatment Behavioral Testing->Analyze Analgesic Effect

Workflow for assessing analgesic synergy in vivo.
Proposed Mechanism of Synergistic Action

In neuropathic pain states, activated microglia in the spinal cord upregulate P2X4 receptors. ATP released from neurons and glia activates these receptors, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF then acts on dorsal horn neurons, causing a disruption in their chloride ion balance and leading to a state of hyperexcitability and pain amplification (central sensitization). Opioids act on µ-opioid receptors on neurons to inhibit pain signals. By blocking the P2X4-BDNF pathway with a P2X4 antagonist, the underlying hyperexcitability is reduced, making the neurons more responsive to the inhibitory effects of opioids.

cluster_3 Spinal Cord cluster_4 Microglia cluster_5 Dorsal Horn Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 BDNF BDNF Release P2X4->BDNF P2X4_ant P2X4 Antagonist P2X4_ant->P2X4 TrkB TrkB Receptor BDNF->TrkB Hyperexcitability Neuronal Hyperexcitability (Central Sensitization) TrkB->Hyperexcitability Pain_Signal Pain Signal Hyperexcitability->Pain_Signal Opioid_R µ-Opioid Receptor Analgesia Analgesia Opioid_R->Analgesia Opioid Opioid Opioid->Opioid_R Analgesia->Pain_Signal

Proposed mechanism for P2X4 antagonist and opioid synergy.

Future Directions: Exploring Other Synergistic Combinations

The synergistic potential of P2X4 antagonism is an expanding area of research. Based on its mechanism of action, other promising combinations include:

  • Gabapentinoids (Gabapentin and Pregabalin): These drugs are first-line treatments for neuropathic pain and act by inhibiting calcium channels. Combining a P2X4 antagonist with a gabapentinoid could target both glial activation and neuronal hyperexcitability through distinct mechanisms, potentially leading to synergy.

  • NLRP3 Inflammasome Inhibitors: The P2X4 receptor is known to be an upstream activator of the NLRP3 inflammasome, a key component of the inflammatory response. A combination therapy targeting both P2X4 and NLRP3 could offer a powerful anti-inflammatory strategy.

Further preclinical studies, including formal isobolographic analyses, are warranted to explore and quantify the synergistic potential of these and other drug combinations with P2X4 antagonists.

Conclusion

The evidence strongly suggests that P2X4 antagonism can produce synergistic effects when combined with other drugs, particularly P2X7 antagonists for anti-inflammatory effects and opioids for analgesia in neuropathic pain. These findings open up new avenues for the development of more effective combination therapies with improved therapeutic windows. For researchers and drug developers, the exploration of these synergistic interactions is a promising frontier in the management of inflammatory and pain disorders.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of P2X4 Antagonist-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of P2X4 antagonist-2, a crucial component in neuroinflammation and chronic pain research. Adherence to these protocols is essential for personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound is not publicly available, guidance can be taken from similar compounds, such as P2X4 antagonist-5, which is classified as harmful if swallowed (Acute toxicity, oral, Category 4).

Always wear appropriate personal protective equipment (PPE):

  • Safety glasses

  • Gloves

  • Laboratory coat

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Identification and Classification Treat all this compound waste as hazardous chemical waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

Step 2: Segregation and Storage Proper segregation is crucial to prevent unintended reactions.

  • Solid Waste: Collect unused solid this compound and contaminated disposable labware in a designated, leak-proof hazardous waste container. The container should be clearly labeled "Hazardous Chemical Waste: this compound (Solid)" with the date of initial waste addition.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-resistant container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines. Label the container "Hazardous Chemical Waste: this compound (Liquid)" and list all chemical constituents, including solvents and approximate concentrations.

  • Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Container Management

  • Keep all waste containers securely closed except when adding waste.

  • Ensure containers are in good condition and free from leaks or external contamination.

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

Step 4: Final Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Never dispose of this compound down the drain or in the regular trash.

  • For empty containers, the first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses of containers that held acutely toxic chemicals may also need to be collected. Follow your EHS guidelines for decontaminating and disposing of empty chemical containers.

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for laboratory chemical waste, which should be applied to the disposal of this compound waste streams.

Waste Stream CharacteristicGuideline/LimitCitation
Aqueous Waste pH Must be between 5.0 and 12.5 for drain disposal (if permitted for non-hazardous, neutralized solutions). This compound solutions should NOT be drain disposed.[1]
Satellite Accumulation Area (SAA) Volume Limit Maximum of 55 gallons of hazardous waste.[2][3]
Acutely Toxic Waste (P-List) SAA Limit Maximum of 1 quart of liquid or 1 kg of solid.[3]
Ignitable Waste (e.g., solvents) Flashpoint < 60°C (140°F).[2]
Solutions with Heavy Metals (e.g., Mercury) Regulated at levels > 0.2 ppm.

Visualizing Key Processes

To further clarify the procedures and the compound's mechanism of action, the following diagrams illustrate the disposal workflow and a key signaling pathway involving the P2X4 receptor.

G cluster_0 Preparation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid Solid Waste (Unused compound, contaminated labware) ppe->solid liquid Liquid Waste (Solutions containing the compound) ppe->liquid sharps Sharps Waste (Contaminated needles, etc.) ppe->sharps solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid->solid_container liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid->liquid_container sharps_container Collect in Designated Sharps Container sharps->sharps_container store Store in designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store pickup Request EHS Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

P2X4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X4 P2X4 Receptor Ca_influx Ca²+ Influx P2X4->Ca_influx Opens Channel ATP ATP ATP->P2X4 Binds & Activates p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Prostaglandin_E2 Prostaglandin E₂ Release Ca_influx->Prostaglandin_E2 (in Macrophages) BDNF_release BDNF Release p38_MAPK->BDNF_release (in Microglia) Neuroinflammation Neuroinflammation & Pain Signaling BDNF_release->Neuroinflammation Prostaglandin_E2->Neuroinflammation P2X4_antagonist This compound P2X4_antagonist->P2X4 Blocks

Caption: P2X4 receptor signaling in neuroinflammation.

Experimental Protocols Cited

The information presented in this guide is based on established laboratory safety protocols and an understanding of P2X4 receptor signaling from various studies. A key experimental observation is the role of P2X4 receptor activation in downstream inflammatory events. For instance, in microglial cells, the influx of calcium (Ca²⁺) through the P2X4 channel following ATP binding is a critical step that leads to the activation of p38 MAPK, which in turn drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). This signaling cascade is a key contributor to neuropathic pain. P2X4 antagonists, like the one discussed here, are designed to block this initial activation step, thereby inhibiting the downstream inflammatory response.

References

Essential Safety and Logistics for Handling P2X4 Antagonist-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like P2X4 antagonist-2 is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this potent research chemical.

Personal Protective Equipment (PPE)

Given that this compound is a potent compound, likely in powdered form, a comprehensive approach to personal protection is critical to minimize exposure. The following PPE is recommended for all handling procedures.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling to prevent contamination.[1]
Eye Protection Chemical safety goggles with side-shields.Protects eyes from airborne particles and potential splashes of solutions containing the compound.[1][2]
Body Protection A dedicated laboratory coat, preferably disposable or made of a material that can be decontaminated.Prevents contamination of personal clothing and should be removed before leaving the designated work area.[1]
Respiratory Protection For weighing and handling of the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is recommended.Minimizes the risk of inhaling fine powder particles. A risk assessment of the specific procedure should determine the necessity and type.[1]
Foot Protection Closed-toe shoes are mandatory.Protects feet from potential spills.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically shipped at room temperature.

  • For long-term storage, refer to the Certificate of Analysis for specific temperature recommendations, which may include refrigeration or freezing.

2. Handling and Weighing:

  • All handling of the powdered form should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain airborne particles.

  • Ensure the balance is clean and located in an area with minimal air currents before weighing.

  • Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

3. Solution Preparation:

  • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Use the appropriate solvent as recommended by the supplier or experimental protocol.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) are considered chemical waste. These items should be collected in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Step 1 Retrieve Compound Retrieve Compound Prepare Work Area->Retrieve Compound Step 2 Weigh Powder Weigh Powder Retrieve Compound->Weigh Powder Step 3 Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Step 4 Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Step 5 Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Step 6 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 7

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.